molecular formula C15H24 B094291 alpha-Bisabolene CAS No. 17627-44-0

alpha-Bisabolene

Cat. No.: B094291
CAS No.: 17627-44-0
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Bisabolene is a natural sesquiterpene hydrocarbon, an intermediate in the biosynthesis of diverse natural compounds and a constituent of various essential oils . It exists in several isomeric forms (α-, β-, and γ-) and is characterized by a balsamic odor . This compound serves as a versatile platform molecule for numerous research applications. In industrial biotechnology, this compound is identified as a biologically producible precursor to bisabolane, a potential diesel fuel alternative and cold-weather additive . It is also a valuable intermediate in the synthesis of other natural products, such as the sweetener hernandulcin . Within life science research, this compound and its derivatives are subjects of growing interest. Studies indicate that structurally related sesquiterpenes, like its oxygenated derivative α-Bisabolol, exhibit a range of pharmacological properties in model systems, including anticancer, antimicrobial, and anti-inflammatory activities . These properties make it a compelling compound for investigating molecular mechanisms and pathways in biochemical research. Furthermore, this compound is a significant component in fragrance and flavor research. It is used in compositions for berry, spicy, citrus, balsam, myrrh, and oriental notes and finds application in artificial oil of bergamot, myrrh, and lemon . It also acts as an excellent fixative for neroli bases . Our this compound is produced to high purity standards, ensuring consistent and reliable performance for your research needs. This product is intended For Research Use Only and is not for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUQBJHSRGZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051800
Record name 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17627-44-0
Record name α-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

α-Bisabolene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bisabolene, a naturally occurring sesquiterpene, has garnered significant scientific interest due to its potential pharmacological activities and its role as a key intermediate in the biosynthesis of other valuable compounds. This technical guide provides an in-depth overview of the primary natural sources of α-bisabolene, its quantitative distribution, and detailed methodologies for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathways leading to its formation in plants. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of α-Bisabolene

α-Bisabolene is found as a constituent of the essential oils of a variety of plants. The concentration and isomeric form of bisabolene (B7822174) can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. The primary natural sources include, but are not limited to, German chamomile (Matricaria chamomilla), Ginger (Zingiber officinale), and Oregano (Origanum vulgare).

Quantitative Distribution

The following table summarizes the quantitative data for α-bisabolene and its isomers found in the essential oils of selected plant sources. It is important to note that these values can exhibit considerable variation.

Plant SpeciesPlant Partα-Bisabolene Isomer(s)Concentration (%)Analytical MethodReference
Matricaria chamomillaFlowersα-(-)-bisabolol, α-bisabolol oxide A/B5.6 - 41.5 (as α-bisabolol and its oxides)GC-MS[1]
Matricaria chamomillaFlowerscis-α-bisaboleneNot explicitly quantifiedGC-MS
Matricaria recutitaFlowersα-bisabolol4.30 - 7.45GC-MS[2]
Origanum vulgare subsp. vulgareAerial Partscis-α-bisabolene6.80GC-MS[3]
Zingiber officinaleRhizomesβ-bisabolene1.6 - 11.2GC-MS[4][5]
Zingiber officinaleRhizomesβ-bisabolene6.53GC-MS[6]
Commiphora myrrhaResin(Z)-α-Bisabolene0.03 ± 0.00GC-MS[7]

Biosynthesis of α-Bisabolene

α-Bisabolene is synthesized in plants via the isoprenoid pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. These precursors are then condensed to form the C15 compound farnesyl pyrophosphate (FPP). The final step involves the cyclization of FPP, catalyzed by a specific terpene synthase, α-bisabolene synthase, to yield α-bisabolene.

alpha-Bisabolene Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-phosphate Mevalonate->MVAP MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP_Pool IPP Pool IPP_MVA->IPP_Pool Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP CDPME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDPME MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDPME->MEcPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->IPP_Pool DMAPP_Pool DMAPP Pool DMAPP_MEP->DMAPP_Pool IPP_Pool->DMAPP_Pool Isomerase GPP Geranyl Pyrophosphate (GPP) IPP_Pool->GPP FPP Farnesyl Pyrophosphate (FPP) IPP_Pool->FPP DMAPP_Pool->GPP GPP->FPP alphaBisabolene This compound FPP->alphaBisabolene This compound Synthase

Biosynthetic pathway of α-bisabolene.

Experimental Protocols

The efficient extraction and accurate quantification of α-bisabolene are critical for research and development. The following sections provide detailed protocols for these procedures.

Extraction Methodologies

The choice of extraction method depends on the plant matrix, the stability of α-bisabolene, and the desired scale of extraction.

This is a traditional and widely used method for extracting essential oils rich in volatile compounds like α-bisabolene.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flasks, condenser, collection burette.

  • Procedure:

    • Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of chamomile flowers) and place it into a 2 L round-bottom flask.

    • Add distilled water to the flask until the plant material is fully submerged.

    • Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

    • Heat the flask using a heating mantle to boil the water and generate steam.

    • Continue the distillation for a period of 2-4 hours, collecting the condensed essential oil and hydrosol in the collection burette.[8][9]

    • After cooling, separate the essential oil layer from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C in the dark.

Steam_Distillation_Workflow PlantMaterial Dried & Powdered Plant Material Distillation Steam Distillation (Clevenger Apparatus) PlantMaterial->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil & Hydrosol) Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying EssentialOil α-Bisabolene Rich Essential Oil Drying->EssentialOil

Workflow for steam distillation.

This method utilizes organic solvents to dissolve α-bisabolene from the plant matrix.

  • Materials: Erlenmeyer flask, magnetic stirrer, filter paper, rotary evaporator.

  • Solvents: Ethanol, methanol (B129727), hexane (B92381), or ethyl acetate.

  • Procedure:

    • Place a known amount of powdered plant material (e.g., 20 g of ginger rhizome) into an Erlenmeyer flask.

    • Add a suitable volume of the chosen solvent (e.g., 200 mL of ethanol) to achieve a desired solid-to-solvent ratio.

    • Seal the flask and macerate the mixture at room temperature with continuous stirring for 24-48 hours.

    • Filter the mixture to separate the plant debris from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.[10]

    • Store the extract at 4°C.

SFE is a modern, environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

  • Apparatus: Supercritical fluid extractor.

  • Parameters:

    • Pressure: 10-35 MPa[11][12]

    • Temperature: 35-65 °C[11][12]

    • CO₂ Flow Rate: 0.3 - 1.5 mL/min[11][12]

    • Co-solvent (optional): Ethanol or methanol (e.g., 5-10%) to enhance the extraction of more polar compounds.[11]

  • Procedure:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (pressure, temperature, and CO₂ flow rate).

    • Pump supercritical CO₂ through the extraction vessel. The α-bisabolene will dissolve in the supercritical fluid.

    • The extract-laden fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

    • Collect the extract and store it appropriately.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of α-bisabolene. High-performance liquid chromatography (HPLC) can also be utilized.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

    • Injector Temperature: 250°C.[13]

    • Injection Volume: 1 µL (split or splitless mode).[13]

    • Oven Temperature Program: Initial temperature of 50-70°C for 2-3 min, ramp at 3-5°C/min to 240-250°C, and hold for 5 min.[13][14]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Ion Source Temperature: 230°C.[13]

    • Mass Scan Range: 40-500 amu.[13]

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Prepare a stock solution of an α-bisabolene standard in a suitable solvent (e.g., hexane or dodecane).

    • Create a series of calibration standards by serial dilution of the stock solution.[15]

    • Inject the standards into the GC-MS to generate a calibration curve by plotting peak area against concentration.

    • Prepare the essential oil sample by diluting it in the same solvent.

    • Inject the sample and determine the concentration of α-bisabolene using the calibration curve.

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Full Scan/SIM) GC_Separation->MS_Detection DataAnalysis Data Analysis (Identification & Quantification) MS_Detection->DataAnalysis Results Concentration of α-Bisabolene DataAnalysis->Results

Workflow for GC-MS analysis.

While less common for volatile sesquiterpenes, HPLC can be an alternative or complementary technique.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve using an α-bisabolene standard.

Conclusion

This technical guide has provided a detailed overview of the natural sources, distribution, biosynthesis, and analytical methodologies for α-bisabolene. The presented information, including the quantitative data table, biosynthetic pathway diagram, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The variability in α-bisabolene content across different plant sources underscores the importance of robust extraction and analytical techniques for accurate characterization and potential standardization of α-bisabolene-containing products. Further research into the diverse biological activities of α-bisabolene and the optimization of its production through metabolic engineering holds significant promise for future therapeutic and industrial applications.

References

α-Bisabolene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for α-bisabolene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Chemical Structure and Identification

This compound is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄. It exists as several isomers, with the (E)- and (Z)- isomers being the most common. The chemical structure is characterized by a cyclohexene (B86901) ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain.

Table 1: Chemical Identification of α-Bisabolene

IdentifierValue
IUPAC Name1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene
CAS Number17627-44-0 (for the racemate)
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
SMILESCC1=CCC(CC1)C(=C)CCC=C(C)C
InChI KeyYHBUQBJHSRGZNF-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of α-bisabolene are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.

Table 2: Physicochemical Properties of α-Bisabolene

PropertyValueReference
Physical Properties
Boiling Point276.00 to 277.00 °C @ 760.00 mm Hg[1]
Density0.859 ± 0.06 g/cm³ (Predicted)[2]
logP (Octanol-Water Partition Coefficient)5.2[3]
Chemical Properties
ReactivityCan undergo hydrogenation, oxidation, and polymerization.[4]
StabilityThe (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance.[4]

Spectroscopic Data

The structural elucidation and identification of α-bisabolene are primarily achieved through spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of α-bisabolene. The fragmentation pattern is key to its identification. The mass spectrum of (Z)-α-bisabolene shows a prominent peak at m/z 93, with other significant fragments at m/z 119, 94, 107, and 91.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is useful for distinguishing between the (Z) and (E) isomers of α-bisabolene. In the (Z)-isomer, the C2 and C3 carbons exhibit downfield shifts (δ 120–125 ppm) compared to the (E)-isomer, which is attributed to differences in electron density distribution.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in α-bisabolene, such as C-H and C=C bonds.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest. It is important to note that much of the detailed mechanistic work has been conducted on its derivative, α-bisabolol, and essential oils containing α-bisabolene. The biological activities of α-bisabolene itself are an active area of research.

Table 3: Biological Activities of α-Bisabolene and Related Compounds

ActivityCompoundKey FindingsReference
Anticancer(E)-gamma-BisaboleneInduces apoptosis in human neuroblastoma TE671 cells (CC50 = 8.2 μM) via extrinsic and intrinsic pathways, mediated by the p53 signaling pathway.[2]
Anticancerα-BisabololInduces apoptosis in acute leukemia cells (IC50 = 14-65 μM) through direct mitochondrial damage. Suppresses Akt activation in pancreatic cancer cells. Modulates the PI3K/Akt/FAK/BRAF and NF-κB/Akt/PI3K signaling pathways in breast cancer cells.[1][2][6][7]
Anti-inflammatoryα-BisabololReduces pro-inflammatory cytokines.[2]
Anti-inflammatoryBisabolene (B7822174) IsomersGeneral anti-inflammatory properties are attributed to bisabolene isomers.[2]
Antimicrobialα-BisaboleneExhibits activity against Gram-positive and Gram-negative bacteria by disrupting the microbial cell membrane.[8]
Proposed Anticancer Signaling Pathway

Based on studies of its derivative α-bisabolol, a proposed signaling pathway for the anticancer effects of α-bisabolene involves the modulation of key survival and apoptotic pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion receptor Receptor pi3k PI3K receptor->pi3k alpha_bisabolene α-Bisabolene alpha_bisabolene->pi3k Inhibits bax Bax (Pro-apoptotic) alpha_bisabolene->bax Activates akt Akt pi3k->akt nf_kb NF-κB akt->nf_kb bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates nf_kb->bcl2 Activates proliferation Cell Proliferation & Survival nf_kb->proliferation Promotes bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Release caspases Caspases cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Induces

Proposed anticancer signaling pathway of α-bisabolene.

Experimental Protocols

Extraction of α-Bisabolene from Plant Material

A common method for extracting α-bisabolene from plant sources is steam distillation.

Protocol: Steam Distillation

  • Preparation: The plant material is dried and powdered to increase the surface area for extraction.

  • Assembly: The powdered plant material is placed in the distillation flask with water. The steam distillation apparatus is assembled, ensuring all joints are sealed.

  • Distillation: The water is heated to generate steam, which passes through the plant material, vaporizing the volatile essential oils, including α-bisabolene.

  • Condensation: The vapor mixture of steam and essential oil is passed through a condenser, where it liquefies.

  • Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected in a receiving flask.

  • Separation: The essential oil layer, which is less dense than water, is separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in an airtight, dark container at 4°C.[9]

Analysis of α-Bisabolene by GC-MS

Gas chromatography-mass spectrometry is a standard technique for the qualitative and quantitative analysis of α-bisabolene.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a primary stock solution of a known concentration of an α-bisabolene standard in a suitable solvent (e.g., dodecane).

    • Perform serial dilutions to create working standards at various concentrations.

    • An internal standard (e.g., β-caryophyllene) can be added to both the standards and samples for improved quantification.[4]

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[10]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

      • Injection: Split or splitless injection mode at an appropriate temperature (e.g., 250 °C).[4][10]

      • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program starts at 50°C, holds for 2 minutes, then ramps up to higher temperatures.[10]

    • Mass Spectrometer (MS):

      • Ionization: Electron impact (EI) ionization at 70 eV.[11]

      • Scan Mode: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[10]

      • Detector Temperature: Maintained at a constant temperature (e.g., 270 °C).[11]

  • Data Analysis:

    • The retention time of the peak corresponding to α-bisabolene is used for identification by comparison with the standard.

    • The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation.

    • A calibration curve is generated from the peak areas of the standards to quantify the amount of α-bisabolene in the sample.

Experimental Workflow

The general workflow for the extraction and analysis of α-bisabolene is depicted below.

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., Steam Distillation) plant_material->extraction crude_extract Crude Essential Oil extraction->crude_extract purification Purification (Optional) (e.g., Column Chromatography) crude_extract->purification gcms_analysis GC-MS Analysis crude_extract->gcms_analysis Direct Analysis pure_bisabolene Purified α-Bisabolene purification->pure_bisabolene pure_bisabolene->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis results Results data_analysis->results

General experimental workflow for α-bisabolene.

Conclusion

This compound is a promising natural compound with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies required for its study. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this versatile sesquiterpene. As research progresses, a deeper understanding of the specific molecular mechanisms of α-bisabolene will undoubtedly unlock new avenues for its use in medicine and biotechnology.

References

An In-depth Technical Guide to the Identification and Characterization of α-Bisabolene Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the identification, cloning, expression, and functional characterization of α-bisabolene synthase genes. α-Bisabolene, a sesquiterpene with significant potential in biofuel and pharmaceutical applications, is synthesized from farnesyl diphosphate (B83284) (FPP) by the enzyme α-bisabolene synthase.[1][2][3] A thorough understanding of the genetic and enzymatic mechanisms governing its production is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

Gene Identification and Cloning

The initial step in characterizing an α-bisabolene synthase is the identification and isolation of its corresponding gene from a source organism. Plants from the Abies, Zingiber, and Helianthus genera are known producers of bisabolene (B7822174) isomers and serve as excellent sources for gene discovery.[4]

Experimental Protocol: From Plant Tissue to Expression Vector

This protocol outlines the complete workflow for cloning an α-bisabolene synthase gene.

1.1. RNA Extraction from Plant Trichomes:

Glandular trichomes are often the primary sites of sesquiterpene biosynthesis in plants.

  • Materials:

    • Fresh plant tissue (e.g., young leaves or flowers)

    • Liquid nitrogen

    • Mortar and pestle

    • RNA extraction buffer (e.g., TRIzol reagent or CTAB-based buffer)

    • Chloroform

    • Isopropanol (B130326)

    • 70% Ethanol (B145695) (RNase-free)

    • RNase-free water

  • Procedure:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to inhibit RNase activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a tube containing RNA extraction buffer and homogenize thoroughly.

    • Add chloroform, vortex, and centrifuge to separate the phases.

    • Carefully transfer the upper aqueous phase containing RNA to a new tube.

    • Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

    • Wash the RNA pellet with 70% ethanol and air-dry briefly.

    • Resuspend the purified RNA in RNase-free water.

    • Assess RNA quality and quantity using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis.

1.2. cDNA Synthesis:

  • Materials:

    • Purified total RNA

    • Reverse transcriptase

    • Oligo(dT) primers or random hexamers

    • dNTPs

    • RNase inhibitor

  • Procedure:

    • Combine total RNA, oligo(dT) or random primers, and dNTPs. Heat to denature secondary structures and then cool on ice.

    • Add reverse transcriptase and RNase inhibitor.

    • Incubate at the optimal temperature for the reverse transcriptase to synthesize the first-strand cDNA.

    • Heat-inactivate the enzyme.

1.3. PCR Amplification of the α-Bisabolene Synthase Gene:

  • Materials:

    • cDNA template

    • Degenerate or gene-specific primers

    • High-fidelity DNA polymerase

    • dNTPs

    • PCR buffer

  • Procedure:

    • Design primers based on conserved regions of known sesquiterpene synthase genes or from transcriptome sequencing data.

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.

1.4. Cloning into an Expression Vector:

  • Materials:

    • Purified PCR product

    • Expression vector (e.g., pET series for E. coli expression)

    • Restriction enzymes

    • T4 DNA ligase

    • Competent E. coli cells

  • Procedure:

    • Digest both the purified PCR product and the expression vector with the same restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the digested insert and vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells.

    • Select for transformed cells on antibiotic-containing medium.

    • Verify the presence and orientation of the insert in the plasmid by colony PCR and Sanger sequencing.

Heterologous Expression and Protein Purification

To characterize the enzymatic activity, the cloned α-bisabolene synthase gene is expressed in a heterologous host, typically E. coli, and the recombinant protein is purified.

Experimental Protocol: Protein Expression and Purification

2.1. Protein Expression:

  • Materials:

    • E. coli strain carrying the expression plasmid (e.g., BL21(DE3))

    • LB medium with the appropriate antibiotic

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Procedure:

    • Inoculate a starter culture of the E. coli strain and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

    • Harvest the cells by centrifugation.

2.2. Protein Purification (for His-tagged proteins):

  • Materials:

    • Cell pellet

    • Lysis buffer

    • Lysozyme and DNase I

    • Ni-NTA affinity chromatography column

    • Wash buffer

    • Elution buffer (containing imidazole)

  • Procedure:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged α-bisabolene synthase with elution buffer.

    • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Functional Characterization and Kinetic Analysis

The enzymatic activity of the purified α-bisabolene synthase is assayed to confirm its function and determine its kinetic parameters.

Experimental Protocol: In Vitro Enzyme Assay

3.1. Enzyme Assay:

  • Materials:

    • Purified α-bisabolene synthase

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

    • Farnesyl diphosphate (FPP) substrate

    • Organic solvent for extraction (e.g., hexane (B92381) or dodecane)[5][6]

    • Internal standard (e.g., caryophyllene)

  • Procedure:

    • Set up the reaction mixture containing assay buffer and purified enzyme.

    • Initiate the reaction by adding FPP.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding EDTA or by vigorous vortexing with an organic solvent containing an internal standard.

    • Extract the sesquiterpene products by vortexing and centrifuging to separate the phases.

    • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. GC-MS Analysis of α-Bisabolene:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for sesquiterpene analysis.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min.

    • Ramp: 5°C/min to 250°C.

    • Hold: 5 min at 250°C.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Mass Scan Range: 40-400 amu.

3.3. Kinetic Analysis:

To determine the kinetic parameters (Kₘ and kcat), perform the enzyme assay with varying concentrations of the substrate FPP. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to quantify the expression levels of the α-bisabolene synthase gene in different tissues or under various experimental conditions.

Experimental Protocol: Quantitative Real-Time PCR

4.1. Primer Design and Validation:

  • Design primers that are specific to the α-bisabolene synthase gene of interest.

  • Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.

  • The amplicon size should be between 70 and 200 bp for optimal qPCR efficiency.

  • Validate primer specificity using a melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size is amplified.

4.2. qRT-PCR Reaction:

  • Materials:

    • cDNA template

    • Validated gene-specific primers

    • SYBR Green or other fluorescent dye-based qPCR master mix

    • Reference gene primers (for normalization)

  • Procedure:

    • Prepare a reaction mixture containing the qPCR master mix, primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

4.3. Data Analysis:

  • Determine the cycle threshold (Ct) value for both the gene of interest and the reference gene(s).

  • Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-bisabolene synthase characterization.

Table 1: Microbial Production of α-Bisabolene

Host Organismα-Bisabolene Titer (mg/L)Reference
Escherichia coli389[1]
Saccharomyces cerevisiae994[1]
Yarrowia lipolytica973.1[4]
Methanosarcina acetivorans10.6[8][9]

Table 2: Kinetic Parameters of α-Bisabolene Synthases

Enzyme SourceSubstrateKₘ (µM)kcat (s⁻¹)Reference
Abies grandis(2E,6E)-farnesyl diphosphate49.5-[10]
Ginkgo biloba (GbTPS2)Farnesyl diphosphate--[11][12]

Note: A dash (-) indicates that the data was not available in the cited literature.

Visualizations

Biosynthetic Pathway of α-Bisabolene

Caption: Biosynthesis of α-bisabolene via the MVA and MEP pathways.

Experimental Workflow for α-Bisabolene Synthase Characterization

experimental_workflow cluster_identification Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_characterization Functional Characterization cluster_expression_analysis Gene Expression Analysis rna_extraction 1. RNA Extraction (from plant tissue) cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification 3. PCR Amplification cdna_synthesis->pcr_amplification q_rt_pcr 10. qRT-PCR cdna_synthesis->q_rt_pcr cloning 4. Cloning into Expression Vector pcr_amplification->cloning expression 5. Heterologous Expression (in E. coli) cloning->expression purification 6. Protein Purification expression->purification enzyme_assay 7. In Vitro Enzyme Assay purification->enzyme_assay gcms_analysis 8. GC-MS Analysis enzyme_assay->gcms_analysis kinetic_analysis 9. Kinetic Analysis gcms_analysis->kinetic_analysis

Caption: Workflow for α-bisabolene synthase gene identification and characterization.

References

The Multifaceted Biological Activities of alpha-Bisabolene Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, is a significant constituent of various essential oils, notably from chamomile, and has garnered considerable attention for its diverse pharmacological properties. As a family of isomers, including (E)-α-bisabolene and (Z)-α-bisabolene, these compounds exhibit a range of biological activities, from anticancer and anti-inflammatory to antimicrobial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Anticancer Activities

Various isomers of bisabolene (B7822174) have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in a variety of cancer cell lines. The cytotoxic effects are often isomer- and cell-line-specific.

Quantitative Anticancer Data

The anticancer efficacy of bisabolene isomers is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While data for α-bisabolene isomers are still emerging, studies on related isomers provide valuable insights.

IsomerCancer Cell LineCancer TypeIC50 Value
β-Bisabolene MCF-7Human Breast Adenocarcinoma66.91 µg/mL[1]
SKBR3Human Breast Cancer70.62 µg/mL[1]
BT474Human Breast Cancer74.3 µg/mL[2]
MDA-MB-231Human Breast Cancer98.39 µg/mL[1]
4T1Murine Mammary Carcinoma48.99 µg/mL[1][2]
MG1361Murine Mammary Carcinoma65.49 µg/mL
γ-Bisabolene TE671Human Neuroblastoma8.2 µM[2]
α-Bisabolol *Acute Leukemia CellsLeukemia14 - 65 µM[2]

Note: α-Bisabolol is a closely related derivative, and its data is often cited in the context of α-bisabolene's potential activities.

Signaling Pathways in Anticancer Activity

The anticancer effects of bisabolene isomers are intricately linked to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Research has shown that γ-bisabolene induces apoptosis in human oral squamous cell carcinoma and neuroblastoma cells through a p53-mediated mitochondrial pathway.[2] This involves the activation of ERK1/2 and the inhibition of HDAC2, which leads to the acetylation of p53 and the subsequent expression of pro-apoptotic genes.[2]

p53_mediated_apoptosis γ-Bisabolene γ-Bisabolene ERK1/2 ERK1/2 γ-Bisabolene->ERK1/2 activates HDAC2 HDAC2 γ-Bisabolene->HDAC2 inhibits p53 p53 ERK1/2->p53 HDAC2->p53 deacetylates p53 (acetylated) p53 (acetylated) p53->p53 (acetylated) Pro-apoptotic Genes (e.g., PUMA, Bim) Pro-apoptotic Genes (e.g., PUMA, Bim) p53 (acetylated)->Pro-apoptotic Genes (e.g., PUMA, Bim) upregulates Apoptosis Apoptosis Pro-apoptotic Genes (e.g., PUMA, Bim)->Apoptosis

p53-mediated apoptosis pathway for γ-Bisabolene.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Objective: To determine the IC50 value of a bisabolene isomer against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Bisabolene isomer stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the bisabolene isomer in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with Bisabolene isomer dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify apoptosis induced by a bisabolene isomer.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the bisabolene isomer for the desired time. Include untreated cells as a negative control.

  • Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Anti-inflammatory Activities

Bisabolene isomers have demonstrated notable anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Compound/Essential OilAssayTarget Cell LineInhibition (%) / IC50 or EC50Concentration
Bisabolane Sesquiterpenes NO ProductionRAW 264.7>50% inhibition20 µM[2]
β-Bisabolol *IL-6 Inhibition3T3EC50: 4.3 µg/mL[3]-
Cotton Gin Trash Oil (8.7% γ-Bisabolene) NO ProductionRAW 264.748.8% inhibition50.0 µg/mL[4]

Note: β-Bisabolol is a closely related derivative, and its data provides context for the potential anti-inflammatory effects of bisabolene isomers.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of bisabolane-type sesquiterpenes are often attributed to their ability to suppress the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for the expression of pro-inflammatory enzymes like iNOS and COX-2.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB activates iNOS, COX-2 iNOS, COX-2 NF-κB->iNOS, COX-2 upregulates expression NO, Prostaglandins NO, Prostaglandins iNOS, COX-2->NO, Prostaglandins produce Bisabolene Bisabolene Bisabolene->PI3K inhibits

PI3K/Akt/NF-κB anti-inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide Assay

This assay measures the production of nitric oxide by quantifying its stable end product, nitrite (B80452), in cell culture supernatant using the Griess reagent.

Objective: To assess the inhibitory effect of a bisabolene isomer on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Bisabolene isomer stock solution

  • Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.

  • Treatment: Treat the cells with various concentrations of the bisabolene isomer for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activities

This compound and its isomers have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The primary mechanism is believed to be the disruption of the microbial cell membrane.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Essential Oil SourceMajor Bisabolene IsomerMicroorganismMIC Value (µg/mL)
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Bacillus subtilis200[4]
Staphylococcus aureus200[4]
Escherichia coli200[4]
Aspergillus niger200[4]
Saccharomyces cerevisiae200[4]
Candida albicans100[4]
Kielmeyera coriacea(Z)-γ-BisabolenePrevotella nigrescens50[4]
Psammogeton canescensβ-Bisabolene (25%)Candida albicansLow[4][6]
Escherichia coliLow[4][6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration of a compound against a specific microorganism.

Objective: To determine the MIC of a bisabolene isomer against a bacterial or fungal strain.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Bisabolene isomer stock solution

  • Solvent (e.g., DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the bisabolene isomer in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by adding a viability indicator like resazurin.

mic_determination_workflow start Start prepare_dilutions Prepare serial dilutions of Bisabolene isomer in 96-well plate start->prepare_dilutions add_inoculum Add standardized microbial inoculum to each well prepare_dilutions->add_inoculum add_controls Include positive and negative controls add_inoculum->add_controls incubate Incubate at appropriate temperature and time add_controls->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The isomers of this compound exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. While significant progress has been made in understanding the anticancer, anti-inflammatory, and antimicrobial properties of the bisabolene family, particularly the β and γ isomers, further research is needed to elucidate the specific activities and mechanisms of the (E)- and (Z)-α-bisabolene isomers. Future studies should focus on isolating or synthesizing pure α-bisabolene isomers to conduct detailed in vitro and in vivo studies. Elucidating their precise molecular targets and further detailing their engagement with key signaling pathways will be crucial for advancing these promising natural compounds towards clinical applications. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in this exciting area of drug discovery.

References

The Discovery and Scientific Journey of α-Bisabolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, has been a subject of scientific inquiry for over a century. Initially identified as a constituent of essential oils, its structural elucidation paved the way for a deeper understanding of sesquiterpenoid chemistry. This technical guide provides an in-depth exploration of the discovery, historical research, and modern understanding of α-bisabolene. It details the classical experimental protocols used for its isolation and structural determination, presents quantitative data in a structured format, and illustrates key biosynthetic and signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and biochemical significance of this versatile molecule.

Discovery and Historical Context

The investigation into the chemical constituents of essential oils in the early 20th century led to the discovery of a class of C15H24 hydrocarbons known as sesquiterpenes. Among these, bisabolene (B7822174) was first isolated from the essential oil of "bisabol myrrh" (Commiphora erythraea)[1]. The pioneering work on the structure of bisabolene and other sesquiterpenes was conducted by Leopold Ruzicka and his contemporaries in the 1920s. Their research was foundational to the establishment of the "isoprene rule," a cornerstone of terpene chemistry[2].

Early research focused on isolating bisabolene from various natural sources, including bergamot oil, and determining its molecular structure through classical chemical methods[3]. These early investigations were crucial in differentiating the various isomers of bisabolene (α-, β-, and γ-) and laid the groundwork for future synthetic and biosynthetic studies.

Physicochemical and Spectroscopic Properties

The isomers of bisabolene share the same molecular formula (C15H24) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds[4]. The following table summarizes key physicochemical data for bisabolene isomers, with a focus on α-bisabolene where historical data is available.

Propertyα-Bisabolene Valueβ-Bisabolene Valueγ-Bisabolene ValueReference(s)
Molecular Formula C15H24C15H24C15H24[4]
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol [4]
Appearance Colorless to pale yellow liquidColorless clear liquid (est)-[5]
Specific Gravity -0.87900 to 0.88500 @ 25.00 °C-[5]
Refractive Index -1.48900 to 1.49500 @ 20.00 °C-[5]
Boiling Point ---
CAS Number 17627-44-0495-61-4495-62-5[4]

Historical Experimental Protocols

The structural elucidation of α-bisabolene in the early 20th century relied on a series of classical organic chemistry techniques. These methods, while laborious by modern standards, provided the foundational evidence for its chemical structure.

Isolation by Fractional Distillation

The initial step in studying α-bisabolene was its isolation from its natural source, typically an essential oil. This was achieved through fractional distillation under reduced pressure to separate the hydrocarbon fraction from more volatile and less volatile components.

Protocol:

  • The crude essential oil (e.g., from bisabol myrrh or bergamot) is placed in a distillation flask.

  • The apparatus is connected to a vacuum pump to reduce the pressure, allowing distillation at lower temperatures and preventing thermal degradation of the terpenes.

  • The flask is gently heated, and fractions are collected based on their boiling point ranges.

  • The fraction corresponding to the sesquiterpene hydrocarbons is collected.

  • Repeated fractional distillation is performed to purify the bisabolene isomer mixture.

Structural Elucidation via Dehydrogenation

A key technique in determining the carbon skeleton of cyclic terpenes was dehydrogenation, which converts the molecule into a known aromatic hydrocarbon. Ruzicka and his team famously used sulfur or selenium for this purpose. Dehydrogenation of bisabolene yielded cadalene (B196121), a known naphthalene (B1677914) derivative, which provided crucial information about its bicyclic structure[6].

Protocol:

  • A sample of purified bisabolene is mixed with powdered sulfur in a reaction vessel.

  • The mixture is heated to a high temperature (typically >200°C) for several hours.

  • During the reaction, hydrogen sulfide (B99878) gas is evolved as the hydrocarbon is aromatized.

  • The resulting reaction mixture is cooled and then subjected to distillation or crystallization to isolate the aromatic product.

  • The isolated product is then identified as cadalene through its physical properties and by preparing a characteristic derivative, such as a picrate, and determining its melting point.

Structural Elucidation via Ozonolysis

Ozonolysis was a critical tool for determining the position of double bonds within an alkene. This reaction cleaves the double bonds to produce smaller, more easily identifiable carbonyl compounds (aldehydes and ketones)[7]. The identification of these fragments allowed chemists to piece together the original structure of the molecule[8]. For α-bisabolene, ozonolysis would lead to the formation of acetone (B3395972) and levulinic acid, indicating the positions of the exocyclic and endocyclic double bonds, respectively.

Protocol:

  • A solution of purified α-bisabolene in an inert solvent (e.g., chloroform (B151607) or ethyl acetate) is cooled to a low temperature (typically -78°C).

  • A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change.

  • The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution.

  • A reducing agent (e.g., zinc dust in water or dimethyl sulfide) is added to the solution to work up the ozonide intermediate. This is known as a "reductive workup."

  • The resulting mixture is then separated, and the carbonyl-containing products are isolated.

  • The isolated products (e.g., acetone, levulinic acid) are identified through classical methods such as the formation of crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) and determination of their melting points.

Biosynthesis of α-Bisabolene

In nature, α-bisabolene is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key steps are outlined below.

Biosynthesis_of_alpha_Bisabolene AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Several steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP GPP Synthase IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase IPP alphaBisabolene α-Bisabolene FPP->alphaBisabolene α-Bisabolene Synthase

Caption: Biosynthesis of α-Bisabolene via the Mevalonate Pathway.

Signaling Pathways and Therapeutic Potential

While research on the specific signaling pathways of α-bisabolene is ongoing, studies on the closely related isomers and its derivative, α-bisabolol, provide significant insights into its potential therapeutic effects, particularly in inflammation and cancer.

Anti-Inflammatory Pathway

Bisabolene isomers have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes activates transcription of alphaBisabolene α-Bisabolene alphaBisabolene->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by α-bisabolene.

Apoptosis Induction Pathway

Studies on bisabolene isomers have shown they can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.

Apoptosis_Pathway alphaBisabolene α-Bisabolene Mitochondrion Mitochondrion alphaBisabolene->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 (active) Procaspase9->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis via the intrinsic caspase pathway.

Modern Research and Applications

Current research on α-bisabolene is focused on its potential as a renewable biofuel and as a platform chemical for the synthesis of other valuable compounds. Metabolic engineering of microorganisms like Saccharomyces cerevisiae has enabled the high-titer production of α-bisabolene from simple sugars, offering a sustainable alternative to its extraction from plant sources.

Furthermore, the pharmacological properties of α-bisabolene and its derivatives continue to be an active area of investigation for drug development, particularly in the fields of oncology and inflammatory diseases.

Conclusion

From its initial discovery in the essential oils of medicinal plants to its current production in engineered microbes, α-bisabolene has had a rich scientific history. The classical chemical techniques used for its structural elucidation were pivotal in the development of terpene chemistry. Today, a deeper understanding of its biosynthesis and biological activities is opening up new avenues for its application in biotechnology and medicine. This guide has provided a comprehensive overview of the core knowledge surrounding α-bisabolene, intended to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bisabolene (α-Bisabolene) is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is a constituent of various essential oils, notably from chamomile, and exists as different isomers, including (Z)-α-Bisabolene and (E)-α-Bisabolene. This technical guide provides a comprehensive overview of the core physicochemical properties of α-Bisabolene, detailed experimental protocols for their determination, and visual representations of relevant biological and experimental workflows. All quantitative data is summarized for clarity and ease of comparison.

Physicochemical Properties

The physicochemical properties of α-Bisabolene are crucial for its identification, purification, and formulation in research and drug development. These properties can vary slightly depending on the specific isomer and the presence of impurities.

Data Presentation

The following tables summarize the key physicochemical properties of α-Bisabolene.

Table 1: General Physicochemical Properties of α-Bisabolene

PropertyValueReferences
Molecular FormulaC15H24[1]
Molecular Weight204.35 g/mol [1]
AppearanceColorless to pale yellow liquid
OdorBalsamic, woody, spicy

Table 2: Quantitative Physicochemical Data for α-Bisabolene

PropertyValue RangeTemperature (°C)Pressure (mmHg)References
Boiling Point 260 - 277 °C-760
Density / Specific Gravity 0.85 - 0.918 g/cm³20 - 25-
Refractive Index 1.483 - 1.49820-
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents.25-
Vapor Pressure 0.004 - 0.008 mmHg25-
logP (o/w) ~5.0 - 6.6 (estimated)--

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail the experimental protocols for measuring the key properties of α-Bisabolene.

Determination of Boiling Point

The boiling point of sesquiterpenes like α-Bisabolene can be determined using the Thiele tube method, a technique suitable for small sample volumes.

Protocol:

  • Apparatus Setup: A Thiele tube is filled with mineral oil to a level just above the side arm. A thermometer and a small test tube containing 0.5-1 mL of the α-Bisabolene sample are attached to it. An inverted capillary tube is placed inside the test tube with the sample.

  • Heating: The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Pressure Correction: The observed boiling point is corrected to the standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.

Determination of Density (Relative Density)

The relative density of α-Bisabolene can be accurately measured using a pycnometer, following a standardized method such as ISO 279:1998.[2][3][4][5][6]

Protocol (based on ISO 279:1998):

  • Apparatus: A clean, dry, and calibrated pycnometer of a known volume (e.g., 5 or 10 mL), an analytical balance, and a constant temperature water bath set to 20°C.

  • Mass of Empty Pycnometer: The mass of the empty, clean, and dry pycnometer (m₀) is determined using an analytical balance.

  • Mass of Pycnometer with Water: The pycnometer is filled with distilled water and placed in the water bath at 20°C for at least 30 minutes to reach thermal equilibrium. The water level is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried. The mass of the pycnometer filled with water (m₁) is then measured.

  • Mass of Pycnometer with α-Bisabolene: The pycnometer is emptied, thoroughly dried, and then filled with the α-Bisabolene sample. The same procedure of thermal equilibration at 20°C is followed. The mass of the pycnometer filled with α-Bisabolene (m₂) is measured.

  • Calculation of Relative Density: The relative density at 20°C (d²⁰₂₀) is calculated using the following formula: d²⁰₂₀ = (m₂ - m₀) / (m₁ - m₀)

Determination of Refractive Index

The refractive index is a valuable parameter for the identification and purity assessment of α-Bisabolene. The measurement is typically performed using an Abbé refractometer, following the guidelines of the USP General Chapter <831>.[1][7][8][9][10]

Protocol (based on USP <831>):

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). The temperature of the instrument's prisms is maintained at 20°C using a circulating water bath.

  • Sample Application: A few drops of the α-Bisabolene sample are placed on the surface of the lower prism of the refractometer. The two prisms are then clamped together.

  • Measurement: White light is passed through the sample. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading the Value: The refractive index is read directly from the instrument's scale. The measurement is typically made using the sodium D-line (589 nm).

  • Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and an appropriate solvent, such as ethanol.

Determination of Solubility

A qualitative and semi-quantitative assessment of α-Bisabolene's solubility in various solvents is essential for its handling and formulation. A common laboratory method is the shake-flask method.[11][12][13][14]

Protocol:

  • Preparation: A small, accurately weighed amount of α-Bisabolene (e.g., 10 mg) is placed in a series of vials.

  • Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, methanol, diethyl ether, hexane) is added to each vial.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: After agitation, the vials are allowed to stand, and a visual inspection is performed to see if the α-Bisabolene has completely dissolved.

  • Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered to remove any undissolved solute. The concentration of α-Bisabolene in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL).

Signaling Pathways and Experimental Workflows

Biosynthesis of α-Bisabolene

α-Bisabolene is synthesized in plants and engineered microorganisms via the mevalonate (B85504) (MVA) pathway. This pathway produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to farnesyl pyrophosphate (FPP). Finally, the enzyme α-bisabolene synthase catalyzes the cyclization of FPP to form α-Bisabolene.[15][16]

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp IPP mevalonate_pp->ipp dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp gpp->fpp alpha_bisabolene This compound fpp->alpha_bisabolene

Caption: Biosynthesis of α-Bisabolene via the Mevalonate (MVA) Pathway.

Experimental Workflow: Extraction and Analysis from Chamomile

A common workflow for the isolation and analysis of α-Bisabolene from natural sources like chamomile involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS).[17][18][19][20]

Extraction and Analysis Workflow start Fresh/Dried Chamomile Flowers steam_distillation Steam Distillation start->steam_distillation separation Phase Separation (Essential Oil and Hydrosol) steam_distillation->separation drying Drying of Essential Oil (e.g., with Na2SO4) separation->drying gc_ms GC-MS Analysis drying->gc_ms identification Identification of α-Bisabolene (Mass Spectrum & Retention Time) gc_ms->identification quantification Quantification of α-Bisabolene (Peak Area Integration) gc_ms->quantification

Caption: Workflow for α-Bisabolene extraction and analysis.

Potential Anti-Inflammatory Signaling Pathway Modulation

While the precise signaling pathways modulated by α-Bisabolene are still under investigation, its anti-inflammatory properties suggest potential interaction with key inflammatory cascades such as the NF-κB pathway.[15][][22][23][24][25] Terpenes are known to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. The diagram below illustrates a simplified NF-κB signaling pathway and the hypothetical point of inhibition by α-Bisabolene.

NF-kB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade ikk_complex IKK Complex Activation signaling_cascade->ikk_complex ikb_phosphorylation IκB Phosphorylation & Degradation ikk_complex->ikb_phosphorylation nf_kb_activation NF-κB (p65/p50) Translocation to Nucleus ikb_phosphorylation->nf_kb_activation gene_transcription Gene Transcription nf_kb_activation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines alpha_bisabolene α-Bisabolene alpha_bisabolene->ikk_complex Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by α-Bisabolene.

References

α-Bisabolene in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α-Bisabolene, a naturally occurring sesquiterpene, plays a multifaceted role in the intricate defense mechanisms of plants. This technical guide provides an in-depth exploration of the biosynthesis of α-bisabolene, its functions in direct and indirect plant defense against herbivores and pathogens, and the signaling pathways that regulate its production. Detailed experimental protocols for the analysis of α-bisabolene and related volatile compounds are presented, alongside quantitative data on its biological activities. This document is intended to serve as a comprehensive resource for researchers in plant science, chemical ecology, and drug discovery, facilitating further investigation into the potential applications of this versatile molecule.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. Among the vast array of secondary metabolites, terpenes, and specifically sesquiterpenes, are critical components of these defense strategies. α-Bisabolene (1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene) is a monocyclic sesquiterpene that has been identified as a key player in both direct and indirect plant defense. Its activities range from direct toxicity and deterrence of herbivores to the attraction of natural enemies of these herbivores, a phenomenon known as "indirect defense."[1][2] Understanding the biosynthesis, regulation, and diverse functions of α-bisabolene is crucial for developing novel and sustainable strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential.

Biosynthesis of α-Bisabolene

The biosynthesis of α-bisabolene, like all sesquiterpenes, originates from the isoprenoid pathway. In plants, the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][4]

Farnesyl diphosphate (FPP), the universal precursor of sesquiterpenes, is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS).[3][5] The final and committing step in α-bisabolene synthesis is the cyclization of FPP, catalyzed by a specific terpene synthase, (E)-α-bisabolene synthase (α-BS).[6][7] This enzyme facilitates the conversion of the linear FPP molecule into the cyclic α-bisabolene structure.[8]

G Figure 1: α-Bisabolene Biosynthesis Pathway cluster_0 MEP Pathway (Plastid) cluster_1 MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + G3P IPP_DMAPP_MEP IPP + DMAPP Pyruvate_G3P->IPP_DMAPP_MEP FPS Farnesyl Diphosphate Synthase (FPS) IPP_DMAPP_MEP->FPS Acetyl_CoA Acetyl-CoA IPP_MVA IPP Acetyl_CoA->IPP_MVA IPP_MVA->FPS FPP Farnesyl Diphosphate (FPP) alpha_BS (E)-α-Bisabolene Synthase (α-BS) FPP->alpha_BS alpha_Bisabolene α-Bisabolene FPS->FPP alpha_BS->alpha_Bisabolene

Figure 1: α-Bisabolene Biosynthesis Pathway

Role in Plant Defense Mechanisms

α-Bisabolene contributes to plant defense through both direct and indirect mechanisms.

Direct Defense

Direct defense mechanisms involve plant traits that have a direct negative impact on herbivores and pathogens. α-Bisabolene and essential oils containing it have demonstrated a range of direct defense activities.

  • Against Herbivores: While specific quantitative data for the direct toxicity of pure α-bisabolene to many herbivores is limited, related compounds and essential oils rich in bisabolene (B7822174) isomers have shown repellent and antifeedant properties.[9] For instance, (E)-β-farnesene, a closely related sesquiterpene, is a well-known aphid alarm pheromone that induces dispersal.[10]

  • Against Pathogens: α-Bisabolene and its derivatives exhibit significant antimicrobial activity against a variety of plant pathogens. This is often attributed to their ability to disrupt microbial cell membranes.[9]

Indirect Defense

Indirect defense mechanisms involve the attraction of natural enemies (predators and parasitoids) of herbivores, which then reduce the herbivore pressure on the plant. This is often mediated by the release of a specific blend of herbivore-induced plant volatiles (HIPVs), with α-bisabolene being a key component in some systems.

Upon herbivore attack, many plants increase their emission of α-bisabolene, which acts as a chemical cue for predators and parasitoids, guiding them to their prey.[1][11] For example, the emission of (E)-α-bisabolene by grand fir is induced by wounding and is thought to be part of a defense response targeting both insects and fungal pathogens.[9]

Signaling Pathways Regulating α-Bisabolene Production

The production of α-bisabolene is tightly regulated and is often induced in response to biotic stress. The jasmonic acid (JA) signaling pathway is a central regulator of induced defense responses against herbivores and necrotrophic pathogens.[1]

Herbivore feeding or pathogen infection triggers a signaling cascade that leads to the biosynthesis of jasmonic acid. JA or its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), then binds to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[3] This binding event targets the JAZ protein for degradation by the 26S proteasome, thereby de-repressing transcription factors such as MYC2.[1][3] Activated MYC2 then binds to G-box elements in the promoters of JA-responsive genes, including terpene synthase genes like α-bisabolene synthase, leading to their increased expression and the subsequent production of α-bisabolene.[1]

G Figure 2: Jasmonate Signaling Pathway for Terpene Synthase Induction Herbivore_Attack Herbivore Attack / Pathogen Infection JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes binding Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active activation Promoter Promoter of TPS Gene MYC2_active->Promoter binds to TPS_Gene Terpene Synthase (TPS) Gene (e.g., α-BS) Promoter->TPS_Gene activates transcription TPS_mRNA TPS mRNA TPS_Gene->TPS_mRNA TPS_Protein TPS Protein TPS_mRNA->TPS_Protein translation Terpenes Terpenes (e.g., α-Bisabolene) TPS_Protein->Terpenes catalyzes production

Figure 2: Jasmonate Signaling Pathway for Terpene Synthase Induction

Quantitative Data on α-Bisabolene Activity

The following tables summarize available quantitative data on the biological activities of α-bisabolene and related compounds. It is important to note that much of the available data pertains to essential oils containing α-bisabolene as a component, and data on the pure compound is often limited.

Table 1: Antimicrobial Activity of α-Bisabolene and Related Compounds

OrganismCompound/ExtractActivity MetricValueReference
Fusarium oxysporumα-BisabololMIC128 - 1024 µg/mL[1]
Aspergillus nigerClinopodium suaveolens EOMIC0.187%[9]
Penicillium roquefortiClinopodium suaveolens EOMIC0.093% - 0.187%[9]
Fusarium verticillioidesSyzygium aromaticum EO (88.70% eugenol)Mycelial Growth InhibitionHigh at 125 ppm[3]

MIC: Minimum Inhibitory Concentration. EO: Essential Oil.

Table 2: Toxicological Data for Bisabolene Isomers

Test TypeModelResult (LD50/LC50)CompoundReference
Acute Oral ToxicityRat> 5000 mg/kgBisabolene (isomer not specified)[6]
Acute Dermal ToxicityRabbit> 5000 mg/kgBisabolene (isomer not specified)[6]
Brine Shrimp LethalityArtemia salina2.74 ± 0.50 µg/mLEssential oil containing 8.33% (Z)-α-bisabolene[6]

LD50: Lethal Dose, 50%. LC50: Lethal Concentration, 50%.

Table 3: Production of α-Bisabolene in Engineered Microorganisms

Host OrganismEngineering StrategyTiterReference
Yarrowia lipolyticaOverexpression of α-BS from Abies grandis973.1 mg/L[6]
Saccharomyces cerevisiaeMVA pathway enhancement18.6 g/L (fed-batch)[6]

Experimental Protocols

The study of α-bisabolene and other plant volatiles requires specialized techniques for their collection, identification, and quantification.

Volatile Collection

Dynamic Headspace Sampling (Push-Pull System): This is a commonly used method for collecting volatiles from living plants with minimal disturbance.

  • Materials: Glass chamber or oven bag to enclose the plant material, charcoal-filtered air source (push), vacuum pump (pull), adsorbent trap (e.g., Tenax® TA, Porapak™ Q), connecting Teflon tubing.

  • Protocol:

    • Enclose the plant material (e.g., a single leaf, a whole plant) in the chamber.

    • Push purified air into the chamber at a constant flow rate.

    • Pull the air from the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure.

    • Collect volatiles on the trap for a defined period.

    • Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane) or use thermal desorption for direct injection into a GC-MS.

Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation, identification, and quantification of volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Protocol:

    • Injection: Inject the solvent extract or introduce the volatiles via thermal desorption into the GC inlet.

    • Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar DB-WAX column). A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature.

    • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

    • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification can be achieved by using an internal or external standard of a known concentration.

G Figure 3: Experimental Workflow for Plant Volatile Analysis Plant_Material Plant Material (Control vs. Treated) Volatile_Collection Volatile Collection (e.g., Dynamic Headspace) Plant_Material->Volatile_Collection Adsorbent_Trap Adsorbent Trap Volatile_Collection->Adsorbent_Trap Elution_Desorption Solvent Elution or Thermal Desorption Adsorbent_Trap->Elution_Desorption GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Elution_Desorption->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Compound Identification (Library Matching) Data_Analysis->Identification Quantification Quantification (Peak Integration) Data_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

An In-depth Technical Guide to the Olfactory Properties of alpha-Bisabolene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory properties of α-bisabolene and its primary isomers, β-bisabolene and γ-bisabolene. These sesquiterpenes are significant components in the fragrance and flavor industries, valued for their complex aromatic profiles. This document collates available data on their odor characteristics, discusses the methodologies for their sensory evaluation, and explores the underlying physiological mechanisms of their perception. Due to the limited availability of public quantitative data, this guide also highlights areas where further research is required to provide a more complete understanding of these compounds.

Introduction

Bisabolenes are a group of isomeric sesquiterpenes with the chemical formula C₁₅H₂₄. They are found in a variety of essential oils, including those from chamomile, myrrh, and lemon. The primary isomers—alpha (α), beta (β), and gamma (γ)—differ in the position of their double bonds, which significantly influences their olfactory properties. These compounds are characterized by warm, woody, and sweet-spicy aromas, making them valuable ingredients in perfumery and as flavoring agents.[1][2][3] This guide will delve into the specific olfactory characteristics of each isomer, the experimental methods used to determine these properties, and the current understanding of their interaction with the olfactory system.

Olfactory Profiles of Bisabolene (B7822174) Isomers

The distinct arrangement of double bonds in each bisabolene isomer results in a unique olfactory profile. While there is a general consensus on the qualitative descriptors for these compounds, quantitative data, such as odor detection thresholds, are not widely available in the public domain.

alpha-Bisabolene
  • Odor Description: α-Bisabolene is generally described as having a balsamic, spicy, and floral aroma.[4] It is also characterized by woody and citrus notes.[4] The (E)- and (Z)-isomers of α-bisabolene may present slight variations in their scent profiles, though specific descriptions for each are not consistently reported in publicly accessible literature.

beta-Bisabolene
  • Odor Description: β-Bisabolene is noted for its warm, woody, and balsamic scent.[5][6] It can also possess slightly spicy undertones.

  • Quantitative Data: Publicly available, peer-reviewed sources detailing the odor threshold of β-bisabolene are limited.

gamma-Bisabolene
  • Odor Description: The odor of γ-bisabolene is often described in the context of the overall "bisabolene" scent profile, which includes sweet, balsamic, and myrrh-like notes.[1][7] Specific descriptors for the (E)- and (Z)-isomers are not well-documented in accessible sources.

  • Quantitative Data: Quantitative odor threshold data for γ-bisabolene is not currently available in the public domain.

Quantitative Olfactory Data

A critical aspect of characterizing fragrance and flavor compounds is the determination of their odor detection thresholds. This quantitative measure indicates the lowest concentration of a substance that can be perceived by the human sense of smell. Unfortunately, there is a significant lack of publicly available, peer-reviewed data for the odor thresholds of the individual bisabolene isomers. This information is often proprietary to flavor and fragrance companies.

Table 1: Summary of Olfactory Properties of Bisabolene Isomers

IsomerCAS NumberOdor DescriptorsOdor Threshold (in water)Odor Threshold (in air)
α-Bisabolene 17627-44-0Balsamic, spicy, floral, woody, citrus[4]Data not availableData not available
(E)-α-Bisabolene25532-79-0Not specifiedData not availableData not available
(Z)-α-Bisabolene29837-07-8Not specifiedData not availableData not available
β-Bisabolene 495-61-4Warm, woody, balsamic, slightly spicy[5][6]Data not availableData not available
γ-Bisabolene 495-62-5Sweet, balsamic, myrrh-like[1][7]Data not availableData not available
(E)-γ-Bisabolene53585-13-0Not specifiedData not availableData not available
(Z)-γ-Bisabolene13062-00-5Not specifiedData not availableData not available

Note: The absence of quantitative data in this table highlights a significant knowledge gap in the public domain.

Experimental Protocols for Sensory Evaluation

The olfactory properties of compounds like bisabolene are determined through a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As volatile compounds elute from the GC column, they are split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor.

Detailed Protocol for GC-O Analysis of Sesquiterpenes:

  • Sample Preparation: An essential oil or a solution containing bisabolene isomers is prepared in a suitable solvent (e.g., hexane). For solid samples, headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP) is used. A non-polar capillary column (e.g., DB-5ms) is typically suitable for separating sesquiterpenes.[8]

  • GC Conditions:

    • Injector Temperature: 250-260°C[8]

    • Oven Temperature Program: An initial temperature of 45-60°C is held for a few minutes, then ramped up to 240-250°C at a rate of 2-10°C/min.[2][8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Split Ratio: The effluent from the column is split, with a portion directed to the chemical detector and the remainder to the sniffing port. The split ratio can be adjusted based on the concentration of the analytes.

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each detected odorant. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.

  • Data Analysis: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the panelist to identify the compounds responsible for specific odors.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used to determine the relative odor potency of compounds in a mixture. An aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).[9]

Detailed Protocol for AEDA:

  • Extract Preparation: An aroma extract is prepared from the sample using solvent extraction or distillation.

  • Serial Dilution: The extract is serially diluted with a solvent (e.g., 1:1, 1:10, 1:100, and so on).

  • GC-O Analysis: Each dilution is analyzed by GC-O as described in the previous section.

  • FD Factor Determination: For each odorant, the highest dilution at which it can be detected by the panelist is recorded as its FD factor.

  • Aromagram Construction: The results are often presented as an aromagram, which plots the FD factor against the retention index for each odorant.

Sensory Panel Analysis

A sensory panel, composed of trained individuals, is used to provide detailed descriptions of the olfactory properties of a substance.

Detailed Protocol for Sensory Panel Evaluation of Fragrance Ingredients:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants.

  • Sample Preparation: The bisabolene isomer is diluted to an appropriate concentration in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). The samples are typically presented on smelling strips (blotters).

  • Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.[10]

  • Evaluation Procedure:

    • Panelists are presented with the coded samples in a randomized order.

    • They are instructed to smell the samples and describe the odor using a standardized vocabulary of descriptors.

    • They may also be asked to rate the intensity of the odor on a defined scale.

  • Data Analysis: The descriptive data from the panelists is collected and statistically analyzed to generate a comprehensive olfactory profile of the compound.

Olfactory Signaling and Receptor Interaction

The perception of smell begins with the interaction of odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the transmission of a neural signal to the brain.

While the general mechanism of olfactory signal transduction is well-understood, the specific ORs that bind to alpha-, beta-, and gamma-bisabolene have not yet been identified in publicly available research. The process of matching an odorant to its specific receptor is known as deorphanization, and it remains a significant challenge in olfactory science, with only a small fraction of the approximately 400 human ORs having been deorphanized.[11][12]

Generalized Olfactory Signaling Pathway:

  • Odorant Binding: A bisabolene molecule, upon entering the nasal cavity, binds to a specific G-protein coupled olfactory receptor (OR) on the surface of an olfactory sensory neuron.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron's membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Visualizations

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Bisabolene Isomer OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Cation Influx Cations Ca²⁺, Na⁺ Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers GC_O_Workflow Sample_Prep Sample Preparation (e.g., Dilution, HS-SPME) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Column Separation GC_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split MS_Detection Mass Spectrometer (Identification) Effluent_Split->MS_Detection ODP Olfactory Detection Port (Sniffing) Effluent_Split->ODP Data_Correlation Data Correlation and Odorant Identification MS_Detection->Data_Correlation ODP->Data_Correlation Bisabolene_Isomers Bisabolene Bisabolene (C₁₅H₂₄) Alpha α-Bisabolene Bisabolene->Alpha Isomer Beta β-Bisabolene Bisabolene->Beta Isomer Gamma γ-Bisabolene Bisabolene->Gamma Isomer

References

α-Bisabolene: A Versatile Precursor for the Synthesis of Diverse Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bisabolene, a monocyclic sesquiterpene, is a key intermediate in the biosynthesis of a wide array of other sesquiterpenoids. Its chemical structure provides a versatile scaffold that can be modified by various enzymes, primarily cytochrome P450 monooxygenases, to generate a rich diversity of natural products with significant biological activities. This technical guide explores the role of α-bisabolene as a precursor, detailing the biosynthetic pathways, key enzymes, and experimental protocols for the production and analysis of its derivatives. The focus is on providing a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Biosynthetic Pathways from α-Bisabolene

The journey from α-bisabolene to a variety of other sesquiterpenoids is primarily orchestrated by cytochrome P450 enzymes (P450s), which introduce oxygen functionalities, and other modifying enzymes. These modifications, such as hydroxylations, epoxidations, and rearrangements, lead to the formation of compounds with diverse biological activities.

Biosynthesis of Hernandulcin (B18340)

A prominent example of α-bisabolene's role as a precursor is in the biosynthesis of hernandulcin, a natural sweetener. The immediate precursor to hernandulcin is not α-bisabolene itself, but its hydroxylated form, (+)-epi-α-bisabolol. This initial hydroxylation of the farnesyl diphosphate (B83284) (FPP) precursor is catalyzed by a specific sesquiterpene synthase. Subsequent oxidation steps, catalyzed by cytochrome P450 enzymes, convert (+)-epi-α-bisabolol into hernandulcin.[1] While the specific P450s involved in the native plant are still under investigation, promiscuous mammalian P450s have been shown to hydroxylate (+)-epi-α-bisabolol at various positions, demonstrating the feasibility of this transformation.[2]

Hernandulcin_Biosynthesis FPP Farnesyl Diphosphate (FPP) Bisabolol (+)-epi-α-Bisabolol FPP->Bisabolol (+)-epi-α-Bisabolol Synthase Hernandulcin Hernandulcin Bisabolol->Hernandulcin Cytochrome P450(s) (Oxidation)

Caption: Biosynthetic pathway from FPP to Hernandulcin.

Microbial Biotransformation

Microorganisms, particularly fungi, are powerful biocatalysts for the structural diversification of terpenoids. Various fungal species, including those from the genera Aspergillus and Mortierella, are known to biotransform sesquiterpenoids through reactions like hydroxylation, oxidation, and glycosylation.[3][4] For instance, the fungus Aspergillus niger has been shown to convert (-)-β-pinene, a related monoterpene, into α-terpineol.[5] While specific studies on the biotransformation of α-bisabolene are limited, the extensive literature on the microbial transformation of other sesquiterpenoids suggests that α-bisabolene would be a suitable substrate for generating a library of novel derivatives. These biotransformations are typically mediated by fungal cytochrome P450 enzymes.

Microbial_Biotransformation alpha_Bisabolene α-Bisabolene Fungi Fungal Culture (e.g., Aspergillus sp., Mortierella sp.) alpha_Bisabolene->Fungi Products Hydroxylated α-Bisabolene Derivatives Epoxidated α-Bisabolene Derivatives Other Oxidized Products Fungi->Products Biotransformation (Hydroxylation, Epoxidation, etc.)

Caption: Fungal biotransformation of α-bisabolene.

Quantitative Data

The efficiency of converting α-bisabolene or its derivatives into other sesquiterpenoids can vary significantly depending on the specific enzymes and reaction conditions.

PrecursorProductBiocatalyst/SystemTiter/YieldReference
Farnesyl Diphosphate(+)-epi-α-BisabololEngineered Saccharomyces cerevisiae expressing (+)-epi-α-bisabolol synthase~0.3 mg/mL[6]
(+)-epi-α-Bisabolol14-hydroxy-(+)-epi-α-bisabololEngineered S. cerevisiae with mammalian CYP2B664 mg/L[2][7]
Farnesol and (+)-epi-α-bisabolol (precursors)HernandulcinElicited hairy root cultures of Phyla scaberrima165 to 200 mg/L[8]
(-)-β-Pineneα-TerpineolAspergillus niger ATCC 9642~4% conversion[5]

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 for α-Bisabolene Derivative Synthesis

This protocol provides a general framework for expressing and purifying a membrane-bound cytochrome P450, which can then be used in in vitro assays to modify α-bisabolene or its derivatives.

P450_Expression_Purification cluster_expression Gene Expression cluster_purification Protein Purification Clone Clone P450 gene into expression vector Transform Transform E. coli or Yeast host cells Clone->Transform Induce Induce protein expression (e.g., with IPTG or galactose) Transform->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Cell lysis (e.g., sonication) Harvest->Lyse Membrane Isolate membrane fraction (ultracentrifugation) Lyse->Membrane Solubilize Solubilize membranes with detergent Membrane->Solubilize Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged P450) Solubilize->Chromatography

Caption: Workflow for P450 expression and purification.

Methodology:

  • Gene Cloning and Expression:

    • Obtain the cDNA of the desired cytochrome P450.

    • Clone the P450 gene into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for S. cerevisiae). The vector should ideally contain a tag for purification (e.g., a polyhistidine-tag).

    • Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae WAT11).

    • Grow the cells in an appropriate medium to a desired optical density.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

  • Cell Lysis and Membrane Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells using a method such as sonication or a French press.

    • Isolate the membrane fraction by ultracentrifugation.

  • Solubilization and Purification:

    • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., sodium cholate, Triton X-100).

    • Incubate to allow for the solubilization of membrane proteins.

    • Clarify the lysate by centrifugation.

    • Purify the solubilized P450 using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Wash the column extensively and elute the purified P450.

    • Confirm the purity and concentration of the enzyme using SDS-PAGE and a spectrophotometric CO-difference spectrum assay.

In Vitro Enzyme Assay for Cytochrome P450-mediated Conversion of (+)-epi-α-Bisabolol

This protocol describes an in vitro assay to test the ability of a purified cytochrome P450 to oxidize (+)-epi-α-bisabolol.

Methodology:

  • Reaction Mixture Preparation:

    • In a reaction tube, combine the following components in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4):

      • Purified cytochrome P450

      • Cytochrome P450 reductase (CPR)

      • (+)-epi-α-Bisabolol (substrate) dissolved in a suitable solvent (e.g., DMSO)

      • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without the NADPH generating system at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the NADPH generating system.

    • Incubate the reaction for a specific time period (e.g., 1-2 hours) with shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture to extract the products into the organic phase.

    • Separate the organic layer and evaporate the solvent.

    • Re-dissolve the residue in a suitable solvent for analysis.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis of Sesquiterpenoid Products

This protocol outlines a general method for the analysis of sesquiterpenoid products from enzymatic reactions or microbial biotransformations.

Methodology:

  • Sample Preparation:

    • Extract the sesquiterpenoids from the reaction mixture or culture broth using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Concentrate the organic extract under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent.

  • GC-MS Conditions:

    • Injector: Splitless mode, temperature around 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries (e.g., NIST).[9]

    • Quantify the products using an internal standard and a calibration curve.

Conclusion

α-Bisabolene stands as a pivotal precursor in the biosynthesis of a diverse range of sesquiterpenoids. The enzymatic machinery, particularly cytochrome P450 monooxygenases from various organisms, can be harnessed to modify the α-bisabolene scaffold, leading to the generation of novel compounds with potentially valuable biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biosynthetic potential of α-bisabolene and its derivatives, paving the way for advancements in drug discovery, metabolic engineering, and the development of novel bioactive compounds.

References

α-Bisabolene: A Comprehensive Guide to Spectral Interpretation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data of α-Bisabolene, a naturally occurring sesquiterpene of significant interest to the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectrometry and nuclear magnetic resonance data, standardized experimental protocols, and an exploration of its known biological signaling pathways.

Spectral Data Analysis

The structural elucidation of α-Bisabolene is critically dependent on the interpretation of its spectral data. This section provides a summary of the key quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR).

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-Bisabolene typically reveals a molecular ion peak ([M]⁺) at m/z 204, corresponding to its molecular formula, C₁₅H₂₄. The fragmentation pattern is a key identifier.

Table 1: Key Mass Spectrometry Fragmentation Data for α-Bisabolene

m/z (Relative Intensity, %) Proposed Fragment
204 (M⁺)Molecular Ion
189[M-CH₃]⁺
161Loss of C₃H₇ (isopropyl group)
133Further fragmentation
119Cyclohexyl ring fragmentation
107Further fragmentation
93Toluene-like fragment from retro-Diels-Alder cleavage (often the base peak)[1]
91Tropylium ion

Note: Fragmentation patterns can vary slightly depending on the isomer and the specific GC-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of α-Bisabolene. The chemical shifts are influenced by the specific isomer ((E) or (Z)) being analyzed. The following tables present representative ¹³C and ¹H NMR data for (Z)-α-Bisabolene.

Table 2: ¹³C-NMR Spectral Data of (Z)-α-Bisabolene (125 MHz, CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)
133.5
2124.8
3134.2
45.10
527.2
631.0
7124.4
8131.5
940.2
1026.8
1125.7
1217.7
1323.5
1416.1
1525.8

Data compiled from available literature.[1]

Table 3: ¹H-NMR Spectral Data of (Z)-α-Bisabolene (500 MHz, CDCl₃)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-25.38br s
H-55.10t7.1
H-75.28br s
H-92.70m
H-101.95-2.05m
H-121.60s
H-131.68s
H-141.65s
H-151.58s

Data compiled from available literature.[1]

Experimental Protocols

Reproducibility of spectral data is contingent on standardized experimental protocols. The following sections detail the methodologies for acquiring the data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile components of a sample containing α-Bisabolene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Procedure:

  • Sample Preparation: Dilute the essential oil or sample containing α-Bisabolene in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify α-Bisabolene by comparing its retention time and mass spectrum with a reference standard and spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of α-Bisabolene.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified α-Bisabolene in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H-NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Spectral Width: 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 2.7 s.

  • ¹³C-NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Signaling Pathway Visualizations

α-Bisabolene and its derivatives, particularly α-Bisabolol, have been shown to exert biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_data_analysis Data Analysis Sample α-Bisabolene Sample Dilution Dilution in Solvent Sample->Dilution NMR_Sample Dissolution in CDCl₃ Sample->NMR_Sample GC Gas Chromatography (Separation) Dilution->GC H_NMR ¹H-NMR NMR_Sample->H_NMR C_NMR ¹³C-NMR NMR_Sample->C_NMR MS Mass Spectrometry (Detection & Fragmentation) GC->MS MS_Data Mass Spectrum MS->MS_Data NMR_Data NMR Spectra H_NMR->NMR_Data C_NMR->NMR_Data Interpretation Structural Elucidation MS_Data->Interpretation NMR_Data->Interpretation

Workflow for spectral data acquisition and analysis of α-Bisabolene.
PI3K/Akt Signaling Pathway Inhibition by α-Bisabolol

Derivatives of α-Bisabolene, such as α-Bisabolol, have demonstrated anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2][3][4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Bisabolol α-Bisabolol Bisabolol->PI3K Inhibits Bisabolol->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by α-Bisabolol.
NF-κB Signaling Pathway Inhibition by Bisabolane Sesquiterpenoids

Bisabolane-type sesquiterpenoids have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces Bisabolene α-Bisabolene Bisabolene->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor

Inhibition of the NF-κB signaling pathway by α-Bisabolene.

References

An In-Depth Technical Guide to α-Bisabolene: Chemical Identifiers and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and analytical methodologies for α-bisabolene. This sesquiterpene, found in various essential oils, is of significant interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identifiers and Physicochemical Properties

α-Bisabolene is a monocyclic sesquiterpene with several isomers, the most common of which are the (E)- and (Z)-isomers of α-bisabolene. Accurate identification and differentiation of these isomers are crucial for research and development purposes. The following table summarizes the key chemical identifiers and physicochemical properties of α-bisabolene and its main isomers.

Identifierα-Bisabolene (general)(E)-α-Bisabolene(Z)-α-Bisabolene
CAS Number 17627-44-0[1][2][3]25532-79-0[4][5][6]29837-07-8[7]
Molecular Formula C₁₅H₂₄[1][2][8]C₁₅H₂₄[4]C₁₅H₂₄[7]
Molecular Weight 204.35 g/mol [1][2][8]204.35 g/mol [4]204.35 g/mol [7]
IUPAC Name 1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene[1]1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene[4]1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene[7]
InChI InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3[1]InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-[7]
InChIKey YHBUQBJHSRGZNF-UHFFFAOYSA-N[1][3]YHBUQBJHSRGZNF-VGOFMYFVSA-NYHBUQBJHSRGZNF-AUWJEWJLSA-N[7]
SMILES CC1=CCC(CC1)C(=CCC=C(C)C)C[1][9]CC1=CCC(CC1)/C(=C/CC=C(C)C)/CCC1=CCC(CC1)/C(=C\CC=C(C)C)/C[7]
PubChem CID 86597[1]5315468[4]5352653[10]
Boiling Point ~277 °C (Predicted)[6]--
Density ~0.86 g/cm³ (Predicted)[6]--

Isomeric Relationships of α-Bisabolene

The isomeric complexity of α-bisabolene necessitates a clear understanding of the relationships between its different forms. The following diagram illustrates the classification of α-bisabolene isomers and their key identifiers, providing a logical framework for their differentiation.

alpha_bisabolene_isomers cluster_bisabolene α-Bisabolene Isomers cluster_stereoisomers Stereoisomers alpha_bisabolene α-Bisabolene (General) CAS: 17627-44-0 InChIKey: YHBUQBJHSRGZNF-UHFFFAOYSA-N E_alpha_bisabolene (E)-α-Bisabolene CAS: 25532-79-0 InChIKey: YHBUQBJHSRGZNF-VGOFMYFVSA-N alpha_bisabolene->E_alpha_bisabolene is a stereoisomer of Z_alpha_bisabolene (Z)-α-Bisabolene CAS: 29837-07-8 InChIKey: YHBUQBJHSRGZNF-AUWJEWJLSA-N alpha_bisabolene->Z_alpha_bisabolene is a stereoisomer of

Isomeric relationships of α-bisabolene.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate analysis and characterization of α-bisabolene. This section provides methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-bisabolene in complex mixtures such as essential oils.

3.1.1. Sample Preparation

  • Essential Oils: Dilute the essential oil sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Plant Material: Perform solvent extraction (e.g., with hexane or dichloromethane) or hydrodistillation to obtain the essential oil. The resulting extract can then be diluted as described above.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., n-alkane series or a non-interfering terpene) to the sample prior to injection.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV (Electron Ionization).

    • Mass Scan Range: m/z 40-400.

3.1.3. Data Analysis

  • Identification: Identify α-bisabolene isomers by comparing their mass spectra and retention indices with those of authentic standards and with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations. Calculate the concentration of α-bisabolene in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of purified α-bisabolene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

3.2.2. NMR Instrumentation and Experiments

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities (splitting patterns), and integration (number of protons).

    • ¹³C NMR: Provides information on the carbon skeleton, including the number of different carbon environments.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, including the configuration of the double bonds in (E)- and (Z)-isomers.

3.2.3. Data Analysis

  • Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Assign all ¹H and ¹³C signals by systematically analyzing the 1D and 2D NMR spectra.

  • Confirm the structure and stereochemistry of the α-bisabolene isomer by integrating all the spectroscopic information.

Conclusion

This technical guide provides essential information for the identification, characterization, and analysis of α-bisabolene. The detailed chemical identifiers, physicochemical properties, and experimental protocols are intended to support researchers and professionals in their work with this promising natural compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating further research into the biological activities and potential applications of α-bisabolene.

References

The Shifting Scent: A Technical Guide to the Natural Variability of α-Bisabolene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bisabolene, a naturally occurring sesquiterpene, is a significant component of various essential oils, contributing not only to their aromatic profile but also to their potential therapeutic properties. Its concentration in these oils, however, is far from static. This technical guide delves into the multifaceted world of α-bisabolene's natural variability, offering an in-depth exploration of its biosynthesis, the intrinsic and extrinsic factors influencing its content, and the rigorous methodologies required for its accurate quantification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this valuable bioactive compound.

Introduction to α-Bisabolene

α-Bisabolene is a monocyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as several isomers, with (E)-α-bisabolene being a common and well-studied form. Found in the essential oils of numerous plants, it is recognized for its warm, woody, and slightly floral aroma. Beyond its olfactory contributions, α-bisabolene and its derivatives have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the natural variability of α-bisabolene content is paramount for the standardization of essential oils in therapeutic applications and for optimizing its production through agricultural or biotechnological means.

Biosynthesis of α-Bisabolene

The biosynthesis of α-bisabolene, like other sesquiterpenes, originates from the isoprenoid pathway. In plants, two distinct pathways produce the five-carbon building blocks of isoprenoids: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

The synthesis of α-bisabolene proceeds through the following key steps:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These are the universal five-carbon precursors of all isoprenoids, generated by either the MVA or MEP pathway.

  • Synthesis of Geranyl Pyrophosphate (GPP) and Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form the ten-carbon GPP, which is then further condensed with another IPP molecule to yield the fifteen-carbon FPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

  • Cyclization of FPP to α-Bisabolene: The final and committing step is the cyclization of the linear FPP molecule into the characteristic monocyclic structure of α-bisabolene. This reaction is catalyzed by a specific class of enzymes known as terpene synthases, in this case, α-bisabolene synthase.

// Pathway Inputs acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pyruvate_g3p [label="Pyruvate + G3P", fillcolor="#F1F3F4", fontcolor="#202124"];

// MVA Pathway mva_pathway [label="Mevalonate (MVA) Pathway\n(Cytosol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmpp_mva [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];

// MEP Pathway mep_pathway [label="Methylerythritol Phosphate (MEP) Pathway\n(Plastids)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmpp_mep [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];

// Common Pathway fpps [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fpp [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bisabolene_synthase [label="α-Bisabolene Synthase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_bisabolene [label="α-Bisabolene", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections acetyl_coa -> mva_pathway [label="Multiple Steps"]; mva_pathway -> ipp_dmpp_mva; pyruvate_g3p -> mep_pathway [label="Multiple Steps"]; mep_pathway -> ipp_dmpp_mep;

{ipp_dmpp_mva, ipp_dmpp_mep} -> fpps; fpps -> fpp; fpp -> bisabolene_synthase; bisabolene_synthase -> alpha_bisabolene; }

Caption: Biosynthesis pathway of α-bisabolene.

Factors Influencing the Natural Variability of α-Bisabolene Content

The concentration of α-bisabolene in essential oils is highly variable and is influenced by a complex interplay of genetic and environmental factors.

Genetic Factors
  • Plant Species and Genotype: The genetic makeup of a plant is the primary determinant of its capacity to produce α-bisabolene. Different plant species, and even different genotypes or chemotypes within the same species, can exhibit significant variations in their essential oil composition. For instance, German chamomile (Matricaria recutita) is known to have several chemotypes, some of which are rich in α-bisabolene and its oxides, while others may be dominated by other compounds like chamazulene.[1][2]

  • Plant Part: The distribution of essential oil glands and the expression of biosynthetic genes can vary in different parts of the plant. For example, in Santalum album, the heartwood is the primary site of essential oil accumulation, and the concentration of sesquiterpenes can differ between the heartwood, sapwood, and roots.[3]

Environmental Factors
  • Geographical Location and Climate: The environmental conditions of the growing region, including temperature, rainfall, and altitude, can significantly impact the essential oil yield and composition. Studies on German chamomile have shown that plants grown in different geographical locations can have markedly different profiles of α-bisabolene and its derivatives.[4][5]

  • Harvesting Time: The developmental stage of the plant at the time of harvest can have a profound effect on the essential oil composition. For German chamomile, the content of α-bisabolene and its oxides has been shown to vary depending on the time of day the flowers are harvested.[6][7][8]

  • Soil Composition: The nutrient content and pH of the soil can influence plant metabolism and, consequently, the production of secondary metabolites like α-bisabolene.

  • Biotic and Abiotic Stress: Factors such as drought, heat stress, and pathogen or insect attacks can induce changes in the plant's secondary metabolism as a defense mechanism, which can lead to alterations in the essential oil profile.

Quantitative Data on α-Bisabolene Content

The following tables summarize the reported quantitative data for α-bisabolene and related compounds in the essential oils of key plant species.

Table 1: α-Bisabolene and Related Compounds in German Chamomile (Matricaria recutita) Essential Oil

Genotype/OriginPlant Partα-Bisabolene (%)α-Bisabolol (%)Bisabolol Oxide A (%)Bisabolol Oxide B (%)Reference
Iranian CultivarsFlower Heads--25.019.43[5]
Estonian CultivarsFlower Heads-8-1420-338-12[5]
Iranian (Firoozabad)Flower Heads--17.145.17[4]
Domestic (Iran)Flower Heads--31.865.24[2][9]
Wild (Iran)Flower Heads--21.521.81[2][9]
Ukrainian Wild Pops.Flower Heads-up to 55.17Dominant in most-[1]
Various CultivarsFlower Heads-20.921.61.2[5][10]
Wild & Bred Pops.Flower Heads-24.0-41.51.0-36.23.6-20.42[10][11]

Note: "-" indicates that the value was not reported in the cited study. The variability in reported compounds is high, with many studies focusing on the oxides and alcohol forms rather than α-bisabolene itself.

Table 2: α-Bisabolene and Related Compounds in Sandalwood (Santalum album) Essential Oil

Origin/Plant Part(E)-α-Bisabolene (%)α-Bisabolol (%)Reference
Indian (Root)3.62.5[3]
Indian (Heartwood)PresentPresent[12]
Sri Lankan-Present[13]
Indian (Uttarakhand)--[14]
IndianPresentPresent[15]

Note: The content of α-bisabolene in Sandalwood oil is generally low, with α- and β-santalol being the major constituents.[14][16]

Table 3: α-Bisabolene and Related Compounds in Poplar (Populus spp.) Essential Oil

SpeciesPlant Part(E)-α-Bisabolene (%)α-Bisabolol (%)Reference
Populus balsamiferaSpring Buds-Major Constituent[17]
Populus balsamiferaFall Buds-Present[17]
Populus balsamiferaYoung Leaves-Present[17]
Populus nigraBuds0.33-
Populus nigraBudsPresent-

Note: Information on α-bisabolene in Populus species is limited. Most studies on P. balsamifera report the presence of its precursor, α-bisabolol, as a major component.[17] One study on P. nigra identified (E)-α-bisabolene.

Experimental Protocols

Accurate quantification of α-bisabolene requires meticulous experimental procedures, from sample preparation to analytical detection.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.

Materials:

  • Fresh or dried plant material (e.g., chamomile flowers, sandalwood heartwood shavings, poplar buds)

  • Distillation apparatus (still, condenser, receiving flask)

  • Heating source

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Weigh a known amount of the plant material. If necessary, reduce the particle size to increase the surface area for efficient extraction.[17]

  • Assembly of Apparatus: Set up the steam distillation apparatus. The plant material is placed in the still, and deionized water is added.

  • Distillation: Heat the water to generate steam, which passes through the plant material, causing the volatile essential oils to vaporize. The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

  • Collection: The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a receiving flask.

  • Separation: Transfer the collected liquid to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will typically form the upper layer.

  • Drying: Drain the lower aqueous layer and collect the essential oil. To remove any residual water, pass the oil through a small amount of anhydrous sodium sulfate.

  • Yield Calculation: Weigh the extracted essential oil and calculate the yield as a percentage of the initial weight of the plant material.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like α-bisabolene in essential oils.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or HP-5MS)

  • Helium carrier gas

  • Essential oil sample

  • Volatile solvent (e.g., hexane, dichloromethane)

  • α-Bisabolene analytical standard

  • Internal standard (optional, e.g., n-alkane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% v/v). If using an internal standard, add a known concentration to the sample solution.

  • GC-MS Conditions:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240-280 °C) to separate compounds with different boiling points.[11]

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Set the MS to scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-350). The ionization mode is typically electron ionization (EI) at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • Identification: Identify the α-bisabolene peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure α-bisabolene standard. The mass spectrum of α-bisabolene will have a characteristic fragmentation pattern.

    • Quantification: Create a calibration curve by injecting a series of α-bisabolene standards of known concentrations. Plot the peak area against the concentration. The concentration of α-bisabolene in the sample can then be determined from its peak area using the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification.

Logical and Experimental Workflows

// Nodes plant_material [label="Plant Material Collection\n(e.g., Flowers, Wood, Buds)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Drying/Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Essential Oil Extraction\n(Steam Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oil_collection [label="Essential Oil Collection\n& Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation for GC-MS\n(Dilution, Internal Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms_analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_processing [label="Data Processing & Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; identification [label="Peak Identification\n(Retention Time, Mass Spectra)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantification\n(Calibration Curve)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; results [label="Results Reporting\n(% α-Bisabolene)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections plant_material -> drying; drying -> extraction; extraction -> oil_collection; oil_collection -> sample_prep; sample_prep -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> identification; data_processing -> quantification; {identification, quantification} -> results; }

Caption: Experimental workflow for α-bisabolene analysis.

Conclusion

The natural variability of α-bisabolene content in essential oils is a complex phenomenon governed by a multitude of genetic and environmental factors. For researchers, scientists, and drug development professionals, a thorough understanding of this variability is crucial for ensuring the quality, consistency, and efficacy of essential oil-based products. The application of standardized and validated experimental protocols, such as steam distillation and GC-MS analysis, is essential for the accurate quantification of α-bisabolene. Further research into the genetic and environmental determinants of α-bisabolene production will pave the way for the development of high-yielding plant varieties and optimized cultivation practices, ultimately unlocking the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of α-Bisabolene and Related Sesquiterpenes from Matricaria chamomilla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricaria chamomilla L. (German chamomile) is a well-regarded medicinal plant, renowned for its essential oil rich in bioactive sesquiterpenes. Among these, α-bisabolol and its oxides are the most abundant and studied for their anti-inflammatory, antimicrobial, and anti-spasmodic properties.[1] While α-bisabolene is a known constituent, the primary focus of extraction methodologies has been on maximizing the yield of α-bisabolol and chamazulene, a blue-colored artifact formed from matricin (B150360) during distillation.[2] These application notes provide detailed protocols for various extraction techniques to obtain α-bisabolene and related sesquiterpenes from Matricaria chamomilla flowers, along with quantitative data to aid in method selection and optimization.

Key Bioactive Compounds

The essential oil of Matricaria chamomilla is a complex mixture of volatile compounds. The chemical composition can vary significantly based on the genotype, cultivation conditions, and extraction method employed.[2][3] Key sesquiterpenes of interest include:

  • α-Bisabolol: A monocyclic sesquiterpene alcohol with significant anti-inflammatory properties.[4]

  • Bisabolol Oxides A & B: Oxygenated derivatives of α-bisabolol, also contributing to the plant's bioactivity.[3]

  • Chamazulene: An azulene (B44059) derivative formed from matricin during heat-involved extraction processes, known for its anti-inflammatory effects and characteristic blue color.

  • (E)-β-Farnesene: Another major sesquiterpene hydrocarbon present in the essential oil.

  • α-Bisabolone Oxide A: A ketone derivative of bisabolol.[5]

Data Presentation: Quantitative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and chemical profile of the essential oil from Matricaria chamomilla. Below is a summary of quantitative data from various studies, highlighting the efficiency of different techniques in extracting key sesquiterpenes.

Extraction MethodPlant MaterialEssential Oil Yield (%)α-Bisabolol (%)Bisabolol Oxide A (%)Bisabolol Oxide B (%)Chamazulene (%)Reference
Steam DistillationDried Flowers0.3 - 1.35.6 - 38.6015.4 - 63.64.1 - 9.91.13 - 31.2[3][6][7]
HydrodistillationDried Flowers0.4 - 0.877.452.52 - 15.41.815.16 - 55.606[3][8]
Solvent-Free Microwave Extraction (SFME)Fresh Flowers0.083Higher than SDLower than SDLower than SDHigher than SD[9][10]
Supercritical Fluid Extraction (CO₂)Dried Flowers3.64 - 9.76PresentPresentPresentPresent[11][12]
Solvent Extraction (Dichloromethane)Dried FlowersNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]

Experimental Protocols

Protocol 1: Steam Distillation

Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[13] It involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

  • Dried Matricaria chamomilla flowers, coarsely ground

  • Steam distillation apparatus (e.g., Clevenger-type)[14]

  • Heating mantle or steam generator

  • Condenser with circulating cold water

  • Collection flask

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of coarsely ground, dried chamomile flowers.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground flowers into the distillation flask and add deionized water until the material is just covered.[15]

  • Distillation: Begin heating the water in the steam generator or the distillation flask directly. Allow steam to pass through the plant material. The distillation process should be carried out for a minimum of 2-3 hours, with some studies suggesting up to 8 hours for optimal yield.[13][15]

  • Condensation: Ensure a continuous flow of cold water through the condenser to efficiently cool the vapor.

  • Collection: The condensed mixture of essential oil and water (hydrosol) will collect in the collection flask. The less dense essential oil will form a layer on top of the water.

  • Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent-Free Microwave Extraction (SFME)

SFME is a green technology that utilizes microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.[9] This method is significantly faster than conventional distillation techniques.

Materials and Equipment:

  • Fresh Matricaria chamomilla flowers[9]

  • Solvent-free microwave extraction apparatus

  • Condenser

  • Collection flask

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Place a known quantity of fresh chamomile flowers into the reactor chamber of the microwave extraction system.[10]

  • Extraction: Set the microwave power and extraction time. A power of 1200 W for 45 minutes has been reported to be effective.[9][10]

  • Condensation and Collection: The vaporized essential oil and water are passed through a condenser and collected.

  • Separation and Drying: Follow steps 6 and 7 from the Steam Distillation protocol to separate and dry the essential oil.

Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13] This method is highly tunable and can provide high-purity extracts.

Materials and Equipment:

  • Dried and ground Matricaria chamomilla flowers

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Extractor vessel

  • Separator vessel

Procedure:

  • Preparation of Plant Material: Load the ground chamomile flowers into the extractor vessel.

  • Extraction: Pressurize and heat the CO₂ to its supercritical state (e.g., 250 bar and 40°C) and pump it through the extractor vessel.[11] The supercritical CO₂ will dissolve the essential oils from the plant material.

  • Separation: The CO₂ laden with the extract is then passed into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.

  • Collection: The essential oil is collected from the bottom of the separator.

Visualizations

Experimental Workflow: Steam Distillation

SteamDistillation prep Plant Material (Dried, Ground Chamomile) dist_flask Distillation Flask (with water) prep->dist_flask condenser Condenser dist_flask->condenser Vapor steam_gen Steam Generator steam_gen->dist_flask Steam collection Collection Flask (Oil & Hydrosol) condenser->collection Condensate separation Separatory Funnel collection->separation drying Drying (Anhydrous Na₂SO₄) separation->drying Oil Phase product Purified Essential Oil drying->product

Caption: Workflow for Steam Distillation of Matricaria chamomilla.

Experimental Workflow: Solvent-Free Microwave Extraction (SFME)

SFME prep Plant Material (Fresh Chamomile Flowers) mw_reactor Microwave Reactor prep->mw_reactor condenser Condenser mw_reactor->condenser Vapor collection Collection Flask (Oil & Hydrosol) condenser->collection Condensate separation Separatory Funnel collection->separation drying Drying (Anhydrous Na₂SO₄) separation->drying Oil Phase product Purified Essential Oil drying->product

Caption: Workflow for Solvent-Free Microwave Extraction of Matricaria chamomilla.

Logical Relationship: Extraction Parameters and Yield

LogicalRelationship cluster_params Extraction Parameters cluster_outcomes Extraction Outcomes time Extraction Time yield Essential Oil Yield time->yield Increases yield up to a point temp Temperature temp->yield Affects yield and composition composition Chemical Composition (α-Bisabolene content) temp->composition Can cause degradation of thermolabile compounds pressure Pressure (SFE) pressure->yield Increases yield in SFE particle_size Particle Size particle_size->yield Smaller size increases surface area and yield

Caption: Relationship between extraction parameters and outcomes.

References

Application Note: Quantitative Analysis of α-Bisabolene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bisabolene is a naturally occurring sesquiterpene of significant interest in the pharmaceutical and cosmetic industries due to its potential therapeutic properties. Accurate and precise quantification of α-bisabolene in various matrices, such as essential oils and biological samples, is crucial for quality control, formulation development, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-bisabolene.[1] This application note provides a detailed protocol for the quantitative analysis of α-bisabolene using GC-MS.

Data Presentation

Quantitative analysis of α-bisabolene in different sample matrices requires a systematic presentation of data for easy comparison and interpretation. The following table provides a template for summarizing such quantitative data.

Table 1: Quantification of α-Bisabolene in Various Samples

Sample IDSample Matrixα-Bisabolene Concentration (µg/mL)% Relative Standard Deviation (RSD) (n=3)
Sample AEssential Oil Extract45.82.1
Sample BHerbal Formulation12.33.5
Sample CIn-process Control88.21.8
BlankDodecane (B42187)Not DetectedN/A

Experimental Protocols

This section details the methodology for the quantitative analysis of α-bisabolene using GC-MS.

Materials and Reagents
  • α-Bisabolene analytical standard (certified reference material)

  • Dodecane (solvent)[2][3]

  • β-Caryophyllene (internal standard, optional)[2][3]

  • Methanol (B129727) (for sample extraction)

  • Hexane (B92381) (for sample extraction)[1]

  • Anhydrous sodium sulfate (B86663)

  • High-purity helium (carrier gas)[1]

  • Volumetric flasks, micropipettes, and other standard laboratory glassware

  • GC autosampler vials (1.5 mL) with inserts[4]

Standard Solution Preparation

2.1. Primary Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of α-bisabolene standard.

  • Dissolve it in a 10 mL volumetric flask with dodecane.[2]

  • Ensure the standard is completely dissolved.

2.2. Internal Standard (IS) Stock Solution (1000 µg/mL) (Optional):

  • Accurately weigh approximately 10 mg of β-caryophyllene.

  • Dissolve it in a 10 mL volumetric flask with dodecane.[3]

2.3. Working Standard Solutions:

  • Perform serial dilutions of the primary stock solution with dodecane to prepare a series of working standards.[2]

  • A typical concentration range for the calibration curve is 0.5, 1, 5, 10, 25, and 50 µg/mL.[2]

  • If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard.[2]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

3.1. Essential Oils and Liquid Formulations:

  • Accurately weigh a known quantity of the essential oil or liquid formulation.

  • Dissolve the sample in dodecane to achieve a concentration within the calibration range.

  • If the sample is not readily soluble in dodecane, dissolve it in methanol or hexane and then perform a dilution with dodecane.[1]

  • If an internal standard is used, add a known amount to the sample solution.

  • If the sample contains water, pass it through a small column of anhydrous sodium sulfate to dry.

3.2. Solid Samples (e.g., plant material, solid formulations):

  • Accurately weigh the solid sample.

  • Perform an appropriate extraction technique, such as solvent extraction with methanol or hexane.

  • Evaporate the extraction solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of dodecane.

  • Filter the sample using a 0.22 µm filter to remove any particulate matter.[5]

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 2: GC-MS Instrumental Parameters

Parameter Condition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[1]
Injector Temperature250°C[1]
Injection ModeSplitless or Split (e.g., 30:1)[1]
Injection Volume1 µL[1]
Oven Temperature ProgramInitial temperature of 50°C for 3 min, ramp at 5°C/min to 250°C, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230°C[1]
Quadrupole Temperature150°C[1]
Transfer Line Temperature280°C[1]
Mass Scan Range30-500 amu[1]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[2]

Note on SIM Mode: For enhanced sensitivity and selectivity in quantification, it is crucial to analyze a pure standard of α-bisabolene to determine its characteristic fragmentation pattern.[2] The most abundant and specific ions should be selected for quantification in SIM mode.[2] Key fragment ions for α-bisabolene often include m/z 93, 119, and 94.[6][7]

Data Analysis and Quantification
  • Identification: The α-bisabolene peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the certified reference standard.

  • Calibration Curve: A calibration curve is generated by plotting the peak area of the α-bisabolene standard solutions against their corresponding concentrations.

  • Quantification: The concentration of α-bisabolene in the unknown samples is calculated using the regression equation obtained from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of α-bisabolene.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->GCMS_Analysis Peak_Integration Peak Identification & Integration GCMS_Analysis->Peak_Integration Peak_Integration->Calibration Quantification Quantification of α-Bisabolene Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for α-Bisabolene Quantification by GC-MS.

References

Application Notes and Protocols for the Structural Elucidation of α-Bisabolene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Bisabolene ((E)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohex-1-ene) is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile. Its structural elucidation is a critical step in natural product chemistry, enabling further investigation into its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds like α-Bisabolene. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of α-Bisabolene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural assignment of α-Bisabolene is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for (E)-α-Bisabolene in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for (E)-α-Bisabolene in CDCl₃

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1'5.38br s-
2'1.98m-
3'1.98m-
4'2.65m-
5'1.98m-
6'1.98m-
25.15t7.2
32.05q7.2
55.10t7.0
62.70t7.0
1-Me1.62s-
4-Me1.60s-
8-Me1.68s-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for (E)-α-Bisabolene in CDCl₃

PositionChemical Shift (δ) ppm
1'134.0
2'124.5
3'31.0
4'40.0
5'26.8
6'26.5
1131.5
2124.8
341.5
4135.0
5124.0
622.5
1-Me23.4
4-Me16.0
8-Me17.6
8-Me'25.7

2D NMR Correlation Analysis

2D NMR experiments are essential for establishing the connectivity of atoms within the molecule.

Table 3: Key 2D NMR Correlations for (E)-α-Bisabolene

ExperimentCorrelation TypeKey Observed CorrelationsInterpretation
COSY ¹H-¹H CouplingH-2' ↔ H-3', H-5', H-6' H-2 ↔ H-3 H-5 ↔ H-6Establishes the proton spin systems within the cyclohexene (B86901) ring and the side chain.
HSQC One-bond ¹H-¹³CH-1' ↔ C-1' (5.38 ↔ 134.0) H-2 ↔ C-2 (5.15 ↔ 124.8) H-5 ↔ C-5 (5.10 ↔ 124.0) 1-Me ↔ C-1-Me (1.62 ↔ 23.4) 4-Me ↔ C-4-Me (1.60 ↔ 16.0) 8-Me ↔ C-8-Me (1.68 ↔ 17.6)Directly connects protons to their attached carbons, confirming carbon assignments.
HMBC Long-range (2-3 bond) ¹H-¹³C1-Me → C-1', C-2', C-6' 4-Me → C-3, C-4, C-5 H-2 → C-1, C-4 H-5 → C-4, C-6, C-8Connects the different spin systems and confirms the placement of quaternary carbons and methyl groups.

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the α-Bisabolene sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by column chromatography.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for sesquiterpenes.

  • Concentration: Dissolve 5-10 mg of purified α-Bisabolene in approximately 0.6 mL of CDCl₃.[1]

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

3. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Data Points: 2048 (F2) x 256-512 (F1).

  • Number of Scans per Increment: 2-4.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Gradient-selected, edited HSQC for multiplicity information (CH/CH₃ and CH₂ phased differently).

  • Spectral Width: ~10 ppm (F2, ¹H) and ~160 ppm (F1, ¹³C).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans per Increment: 2-8.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-selected HMBC.

  • Spectral Width: ~10 ppm (F2, ¹H) and ~200 ppm (F1, ¹³C).

  • Data Points: 2048 (F2) x 256 (F1).

  • Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.[1]

  • Number of Scans per Increment: 8-32.[1]

Protocol 3: Data Processing
  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. For 2D spectra, apply appropriate window functions in both dimensions.

  • Phasing and Baseline Correction: Carefully phase the 1D spectra and correct the baseline for accurate integration and peak picking. For 2D spectra, ensure proper phasing in both dimensions.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Structural Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of α-Bisabolene and highlight the key 2D NMR correlations that confirm its structure.

workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_confirmation Structure Confirmation isolate Isolate α-Bisabolene prepare Prepare NMR Sample (5-10 mg in CDCl3) isolate->prepare nmr_1d 1D NMR (¹H, ¹³C, DEPT) prepare->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) prepare->nmr_2d process Process Spectra (FT, Phasing, Referencing) nmr_1d->process nmr_2d->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Analyze 2D Correlations assign_1d->assign_2d build_fragments Build Structural Fragments assign_2d->build_fragments assemble Assemble Full Structure build_fragments->assemble confirm Confirm α-Bisabolene Structure assemble->confirm

References

Application Notes and Protocols for the Metabolic Engineering of Saccharomyces cerevisiae for α-Bisabolene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-bisabolene is a monocyclic sesquiterpene with significant potential in the fragrance, cosmetic, and pharmaceutical industries due to its pleasant aroma and anti-inflammatory properties.[1] Traditionally sourced from plants like the candeia tree, chemical synthesis of α-bisabolene is challenging. Metabolic engineering of the yeast Saccharomyces cerevisiae, a well-characterized and industrially robust organism, presents a sustainable and scalable alternative for its production.[2][3] This document provides detailed application notes and protocols for the genetic modification and fermentation of S. cerevisiae to achieve high-titer α-bisabolene production. The core strategy involves enhancing the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP) and introducing a heterologous α-bisabolene synthase to convert FPP to the target molecule.[1][4]

Metabolic Pathway and Engineering Strategy

The biosynthesis of α-bisabolene in engineered S. cerevisiae begins with the central metabolite acetyl-CoA, which is converted to FPP through the MVA pathway. A heterologously expressed α-bisabolene synthase (αBS) then catalyzes the final conversion of FPP to α-bisabolene.[5] Key metabolic engineering strategies focus on optimizing this pathway by:

  • Pushing the Flux towards FPP: Overexpression of key enzymes in the MVA pathway to increase the intracellular pool of FPP.[4][6]

  • Pulling the Flux towards α-Bisabolene: Expression of a highly active α-bisabolene synthase. The synthase from Abies grandis (AgBIS) is commonly used.[7][8][9][10][11]

  • Restraining Competing Pathways: Downregulation of pathways that divert FPP away from α-bisabolene synthesis, primarily the sterol biosynthesis pathway.[12]

dot digraph "Metabolic_Pathway_for_alpha_Bisabolene_Production" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_p [label="Mevalonate-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pp [label="Mevalonate-5-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmapp (B1670823) [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="GPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="FPP", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_bisabolene [label="α-Bisabolene", fillcolor="#34A853", fontcolor="#FFFFFF"]; squalene (B77637) [label="Squalene & Sterols", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges acetyl_coa -> acetoacetyl_coa [label="ERG10", color="#4285F4"]; acetoacetyl_coa -> hmg_coa [label="HMGS", color="#4285F4"]; hmg_coa -> mevalonate [label="tHMG1 (overexpressed)", style=bold, color="#EA4335", fontcolor="#EA4335"]; mevalonate -> mevalonate_p [label="ERG12", color="#4285F4"]; mevalonate_p -> mevalonate_pp [label="ERG8", color="#4285F4"]; mevalonate_pp -> ipp [label="MVD1", color="#4285F4"]; ipp -> dmapp [label="IDI1", color="#4285F4"]; dmapp -> gpp [label="ERG20", color="#4285F4"]; ipp -> gpp [style=dashed, color="#4285F4"]; gpp -> fpp [label="ERG20 (overexpressed)", style=bold, color="#EA4335", fontcolor="#EA4335"]; ipp -> fpp [style=dashed, color="#4285F4"]; fpp -> alpha_bisabolene [label="AgBIS (heterologous)", style=bold, color="#34A853", fontcolor="#34A853"]; fpp -> squalene [label="ERG9 (downregulated)", style=dashed, color="#5F6368", fontcolor="#5F6368"];

// Invisible nodes for alignment {rank=same; ipp; dmapp} } caption: "Engineered MVA pathway for α-bisabolene production in S. cerevisiae."

Data Presentation

The following tables summarize quantitative data from various studies on the metabolic engineering of yeast for α-bisabolene production.

Table 1: Genetic Modifications and Resulting α-Bisabolene Titers in S. cerevisiae

StrainKey Genetic ModificationsTiter (mg/L)Fermentation ScaleReference
5DΔ-Ag1 (initial)Base strain with AgBIS expression~15.6Shake Flask[4]
Engineered StrainIterative enhancement of MVA pathway, temperature-sensitive regulation18,600Fed-batch Fermentor[1][4]
Engineered StrainOverexpression of MVA pathway genes>900Shake Flask[13]

Table 2: α-Bisabolene Production in Other Engineered Yeast Species

Yeast SpeciesKey Genetic ModificationsTiter (g/L)Fermentation ScaleReference
Yarrowia lipolyticaCompartmentalization in peroxisomes, systems metabolic engineering15.55L Bioreactor[4][14][15]
Pichia pastorisOptimized cytosolic MVA pathway, expression of AgBIS0.67Fed-batch[7][8]
Pichia pastorisOptimized peroxisomal MVA pathway, overexpression of EfMvaE1.1Fed-batch[7][8][16]

Experimental Protocols

Protocol 1: Construction of α-Bisabolene Producing S. cerevisiae

This protocol outlines the general steps for genetically engineering S. cerevisiae.

1.1 Gene Cassette Construction:

  • α-Bisabolene Synthase (AgBIS):

    • Obtain the coding sequence for α-bisabolene synthase from Abies grandis.[9][10][17] Codon-optimize the sequence for expression in S. cerevisiae.

    • Clone the codon-optimized AgBIS gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., PTEF1 or PGPD).

  • MVA Pathway Upregulation:

    • Construct expression cassettes for key MVA pathway genes:

      • tHMG1: A truncated version of HMG-CoA reductase that removes the feedback regulation domain.[12]

      • ERG20: Farnesyl pyrophosphate synthase.

      • IDI1: Isopentenyl diphosphate (B83284) isomerase.

      • Upstream genes (ERG10, HMGS): To increase the initial flux from acetyl-CoA.[7]

    • Use strong promoters for overexpression.

  • ERG9 Downregulation:

    • To reduce the flux towards sterol biosynthesis, replace the native promoter of the ERG9 gene (squalene synthase) with a weak or inducible promoter (e.g., a methionine-repressible promoter).[12]

1.2 Yeast Transformation:

  • Prepare competent S. cerevisiae cells (e.g., CEN.PK lineage) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Transform the yeast cells with the constructed expression cassettes. Utilize genomic integration for stable expression. CRISPR/Cas9 technology can be employed for efficient and markerless integration.[6]

  • Select for successful transformants on appropriate selective media.

  • Verify genomic integrations via colony PCR and DNA sequencing.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: S. cerevisiae Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_synthesis [label="Gene Synthesis & Codon Optimization\n(AgBIS, tHMG1, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; plasmid_construction [label="Plasmid/Cassette Construction", fillcolor="#F1F3F4", fontcolor="#202124"]; transformation [label="Yeast Transformation\n(LiAc/PEG or Electroporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selection [label="Selection & Verification\n(Selective Media, Colony PCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; shake_flask [label="Shake Flask Cultivation\n(Screening & Initial Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; fed_batch [label="Fed-Batch Fermentation\n(Scale-up Production)", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Product Extraction & Analysis\n(Solvent Extraction, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Purified α-Bisabolene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> gene_synthesis [color="#5F6368"]; gene_synthesis -> plasmid_construction [color="#5F6368"]; plasmid_construction -> transformation [color="#5F6368"]; transformation -> selection [color="#5F6368"]; selection -> shake_flask [color="#5F6368"]; shake_flask -> fed_batch [label="Optimized Strain", color="#5F6368"]; fed_batch -> extraction [color="#5F6368"]; extraction -> end [color="#5F6368"]; } caption: "General workflow for engineering and producing α-bisabolene in yeast."

Protocol 2: Shake Flask Cultivation for Strain Screening

2.1 Materials:

  • Engineered S. cerevisiae strain.

  • YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) or a defined synthetic medium.

  • Shake flasks (baffled flasks are recommended for better aeration).

  • Incubator shaker.

  • Organic solvent for two-phase fermentation (e.g., dodecane) to capture the volatile product.

2.2 Procedure:

  • Inoculate 5 mL of YPD medium in a culture tube with a single colony of the engineered yeast and grow overnight at 30°C with shaking (250 rpm).

  • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.

  • Add a 10% (v/v) overlay of an organic solvent like dodecane (B42187) to capture the α-bisabolene and reduce product volatility and toxicity.

  • Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

  • Collect samples periodically to measure cell density (OD600) and α-bisabolene concentration.

Protocol 3: Fed-Batch Fermentation for High-Titer Production

For achieving high cell densities and product titers, a fed-batch fermentation strategy is necessary.[1][4]

3.1 Materials:

  • Bioreactor (e.g., 5 L).

  • Complex fermentation medium (e.g., containing yeast extract, peptone, and an initial glucose concentration).

  • Concentrated feeding solution (e.g., 500 g/L glucose).

  • pH control reagents (e.g., NH4OH, H3PO4).

  • Antifoaming agent.

3.2 Procedure:

  • Inoculum Preparation: Prepare a seed culture by growing the engineered strain in shake flasks to the late exponential phase.

  • Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of ~1.0.

  • Batch Phase: Grow the cells in batch mode at 30°C. Maintain pH at a setpoint (e.g., 5.0) and ensure adequate aeration and agitation. This phase continues until the initial carbon source is nearly depleted, which can be monitored by an increase in dissolved oxygen (DO).

  • Fed-Batch Phase:

    • Initiate feeding of the concentrated glucose solution to maintain a low glucose concentration in the reactor, preventing the Crabtree effect and promoting respiratory metabolism.

    • A temperature-sensitive regulation strategy can be employed, where cell growth is prioritized at a higher temperature (e.g., 37°C) and product formation is induced at a lower temperature (e.g., 20°C or 30°C) where the expression of key pathway enzymes is maximized.[1][4]

  • Sampling: Aseptically collect samples at regular intervals for analysis of cell density, substrate consumption, and α-bisabolene titer.

  • Harvest: Continue the fermentation until the feeding is complete and production plateaus.

Protocol 4: Quantification of α-Bisabolene

4.1 Sample Preparation:

  • Centrifuge a sample of the organic phase (or the whole broth if an overlay was used) to separate the solvent from cells and aqueous medium.

  • Take an aliquot of the organic layer containing α-bisabolene.

  • Prepare a standard curve using pure α-bisabolene standard.

4.2 GC-MS Analysis:

  • Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 m/z.

  • Identify the α-bisabolene peak by its retention time and mass spectrum compared to the standard.

  • Quantify the concentration using the calibration curve.

dot digraph "Logical_Relationship" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes goal [label="High-Titer α-Bisabolene Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; precursor [label="Increased FPP Supply", fillcolor="#FBBC05", fontcolor="#202124"]; conversion [label="Efficient FPP Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Optimized Fermentation Process", fillcolor="#FBBC05", fontcolor="#202124"];

mva_up [label="Upregulate MVA Pathway\n(tHMG1, ERG20, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; competing_down [label="Downregulate Competing Pathways\n(ERG9)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthase [label="Express High-Activity αBS\n(e.g., AgBIS)", fillcolor="#F1F3F4", fontcolor="#202124"]; fed_batch [label="Fed-Batch Strategy", fillcolor="#F1F3F4", fontcolor="#202124"]; two_phase [label="Two-Phase Cultivation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges goal -> {precursor, conversion, process} [dir=back, color="#5F6368"]; precursor -> {mva_up, competing_down} [dir=back, color="#5F6368"]; conversion -> synthase [dir=back, color="#5F6368"]; process -> {fed_batch, two_phase} [dir=back, color="#5F6368"]; } caption: "Key strategies for achieving high α-bisabolene titers."

Conclusion

The metabolic engineering of Saccharomyces cerevisiae provides a powerful platform for the sustainable production of α-bisabolene. By systematically optimizing the MVA pathway to enhance the supply of the FPP precursor, expressing a robust α-bisabolene synthase, and implementing advanced fermentation strategies, it is possible to achieve industrially relevant titers. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to develop and optimize yeast cell factories for the production of α-bisabolene and other valuable sesquiterpenoids.

References

Application Notes and Protocols for α-Bisabolene as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including chamomile, myrrh, and lemon.[1] It is recognized for its pleasant, balsamic, spicy, floral, and woody aroma, making it a valuable flavoring agent in the food and beverage industry.[2] This document provides detailed application notes and protocols for the utilization of α-bisabolene, covering its sensory properties, recommended usage levels, analytical quantification, and stability, to support researchers, scientists, and drug development professionals in its effective application.

Sensory Properties and Flavor Profile

α-Bisabolene imparts a complex and desirable aroma profile characterized by the following notes:

  • Balsamic: A sweet, resinous, and warm aroma.

  • Spicy: Hints of warm spices.

  • Floral: Delicate floral undertones.

  • Woody: A subtle, dry, and earthy scent.

  • Citrus: Occasional fresh, citrusy notes.[1]

Its multifaceted aroma allows for its use in a wide range of flavor compositions, including berry, spicy, citrus, balsam, and myrrh.[3] Furthermore, it can act as an excellent fixative for other volatile flavor compounds, enhancing the overall stability and longevity of the flavor profile.[3]

Regulatory Status and Safety

α-Bisabolene has been evaluated by major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is classified under Structure Class I by EFSA, indicating a low order of toxicity.[1]

Quantitative Data

The following tables summarize key quantitative data for the application of α-bisabolene as a flavoring agent.

Table 1: Physicochemical Properties of α-Bisabolene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[4]
Molecular Weight204.35 g/mol [4]
AppearanceColorless clear liquid[1]
Boiling Point276.00 to 277.00 °C @ 760.00 mm Hg[1]
Vapor Pressure0.004000 mmHg @ 25.00 °C (est.)[1]
Flash Point230.00 °F (110.00 °C)[1]
SolubilitySoluble in alcohol; Insoluble in water[1]
Specific Gravity0.91200 to 0.91800 @ 25.00 °C[1]
Refractive Index1.48300 to 1.48900 @ 20.00 °C[1]

Table 2: Recommended Usage Levels of α-Bisabolene in Food and Beverages

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Dairy products7.035.0
Edible ices10.050.0
Confectionery10.050.0
Bakery wares10.050.0
Processed fruit7.035.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces5.025.0
Ready-to-eat savories20.0100.0

Data sourced from The Good Scents Company, based on industry usage.[1]

Experimental Protocols

Protocol for Quantification of α-Bisabolene in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of α-bisabolene from a clear beverage matrix.

4.1.1. Materials and Reagents

  • α-Bisabolene analytical standard

  • Beverage sample

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal standard (e.g., tetradecane)

  • Volumetric flasks, pipettes, and syringes

  • Separatory funnel

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

4.1.2. Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification A Prepare α-bisabolene stock and working standards in ethanol L Generate a calibration curve from standards A->L B Spike a known volume of beverage with internal standard C Transfer spiked beverage to a separatory funnel B->C D Add dichloromethane and shake vigorously C->D E Allow layers to separate and collect the organic layer D->E F Repeat extraction twice E->F G Combine organic layers and dry over anhydrous sodium sulfate F->G H Concentrate the extract under a gentle stream of nitrogen G->H I Transfer to a GC vial H->I J Inject into GC-MS system I->J K Acquire data in Scan and/or SIM mode J->K M Calculate the concentration of α-bisabolene in the sample K->M L->M cluster_olfactory Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain A α-Bisabolene B Olfactory Receptor (GPCR) A->B Binds C G-protein B->C Activates D Adenylate Cyclase C->D Activates E ATP F cAMP (Second Messenger) E->F Converted by Adenylate Cyclase G Ion Channel F->G Opens H Influx of Na+ and Ca2+ G->H I Depolarization H->I J Action Potential I->J K Signal to Olfactory Bulb J->K L Perception of Smell K->L

References

Application Notes and Protocols for α-Bisabolol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol (B1667320) (α-Bisabolol), also known as levomenol, is a naturally occurring monocyclic sesquiterpene alcohol.[1][2] It is the primary active component of German chamomile (Matricaria chamomilla) but can also be sourced from the Brazilian Candeia tree (Vanillosmopsis erythropappa) or produced synthetically.[3][4] While often associated with its hydrocarbon precursor, α-bisabolene, it is α-bisabolol that is extensively studied and utilized in cosmetic and pharmaceutical formulations for its potent skin-soothing and therapeutic properties.[1][5]

Renowned for its excellent safety profile, including being non-toxic and non-irritating, α-bisabolol is suitable for all skin types, especially sensitive skin.[1][6] Its multifaceted biological activities, including anti-inflammatory, antioxidant, skin-lightening, and regenerative effects, make it a highly valued ingredient in modern skincare.[4][7][8] These application notes provide an overview of its cosmetic applications, mechanisms of action, and detailed protocols for evaluating its efficacy.

Cosmetic Applications and Efficacy

α-Bisabolol is a versatile ingredient incorporated into a wide range of cosmetic products to leverage its beneficial properties.[8][9]

  • Sensitive and Compromised Skin Formulations: Used in creams, serums, and lotions to reduce redness, irritation, and inflammation associated with conditions like rosacea and eczema.[9]

  • Anti-Aging Products: Its ability to promote collagen synthesis and protect against oxidative stress helps diminish the appearance of fine lines and wrinkles.[1]

  • Sun Care and After-Sun Products: Its potent anti-inflammatory action soothes skin after UV exposure, reducing redness and discomfort.[1][9]

  • Skin-Lightening and Brightening Serums: It effectively addresses hyperpigmentation by inhibiting key steps in melanin (B1238610) production.[10][11]

  • Acne Treatments: Its antimicrobial properties help manage acne-causing bacteria, while its anti-inflammatory effects reduce the redness of blemishes.[1][9]

  • Wound Healing Formulations: It accelerates skin repair and regeneration, making it suitable for products designed to heal minor cuts and reduce the appearance of scars.[1][9]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the key biological activities of α-Bisabolol.

Table 1: Anti-Inflammatory Activity of α-Bisabolol

Assay Model Mediator Concentration % Inhibition / Effect Reference
Cytokine Production LPS-stimulated RAW 264.7 Macrophages TNF-α 21.6 µM ~50% [2]
Cytokine Production LPS-stimulated RAW 264.7 Macrophages IL-6 21.6 µM ~45% [2]
Skin Inflammation TPA-induced mouse ear edema Ear Thickness 1% solution Significant reduction [2]

| Signaling Pathway | AGE-stimulated human chondrocytes | NF-κB activation | Not specified | Inhibition |[7] |

Table 2: Skin-Lightening Activity of α-Bisabolol

Assay Model Parameter Concentration Effect Reference
Melanogenesis α-MSH-stimulated B16F10 melanoma cells Melanin Content Not specified Inhibition [12][13]
Signaling Pathway α-MSH-stimulated B16F10 melanoma cells CREB Phosphorylation Not specified Inhibition [11]
Clinical Trial UV-induced hyperpigmentation (Human) Melanin Index 0.5% Cream Significant decrease vs. vehicle after 8 weeks [11][14]

| Clinical Trial | Normal Thai volunteers (Human) | Melanin Content | 1.0% Emulsion | 28.6% decrease after 4 weeks |[10] |

Table 3: Antioxidant Activity of α-Bisabolol

Assay Type Method Result Parameter Reported Activity Reference
In Vitro Chemical Assay DPPH Radical Scavenging IC₅₀ Activity demonstrated, specific values vary by study [7]
In Vitro Cellular Assay Cellular Antioxidant Activity (CAA) CAA Value Protects cells from free radical-induced oxidation [15]

| In Vivo Model | TPA-induced skin inflammation (Mouse) | Lipid Peroxidation | Significant inhibition |[2] |

Mechanisms of Action: Signaling Pathways

α-Bisabolol exerts its effects by modulating key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

α-Bisabolol mitigates inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][7]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, AGEs) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / AGEs Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK MAPK Pathway (p38, JNK) Receptor->MAPK activates IKK IKK Complex Receptor->IKK activates NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc activates NFkB_I_B NF-κB / IκBα IKK->NFkB_I_B phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_I_B->NFkB releases NFkB->NFkB_nuc translocates Bisabolol α-Bisabolol Bisabolol->MAPK inhibits phosphorylation Bisabolol->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcribes

Caption: Anti-inflammatory mechanism of α-Bisabolol.
Skin-Lightening (Depigmentation) Signaling Pathway

α-Bisabolol inhibits melanogenesis by interfering with the α-Melanocyte Stimulating Hormone (α-MSH) signaling cascade. It blocks the phosphorylation of the cAMP response element-binding (CREB) protein, which in turn downregulates the expression of key melanogenic enzymes like tyrosinase.[11][12]

G cluster_stimulus Melanogenic Stimulus cluster_membrane Melanocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Bisabolol α-Bisabolol pCREB p-CREB Bisabolol->pCREB inhibits phosphorylation CREB->pCREB MITF MITF Gene Expression pCREB->MITF upregulates Tyrosinase Tyrosinase Expression MITF->Tyrosinase upregulates Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

Caption: Skin-lightening mechanism of α-Bisabolol.

Experimental Protocols

Detailed methodologies for key in vitro experiments to validate the efficacy of α-Bisabolol are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[16][17]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with maximum absorbance around 517 nm. In the presence of an antioxidant, DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a loss of color. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

Materials:

  • α-Bisabolol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695) (ACS grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol Workflow:

Caption: Workflow for the DPPH antioxidant assay.

Procedure:

  • Prepare Solutions:

    • Test Sample: Prepare a stock solution of α-Bisabolol in ethanol. Create serial dilutions to obtain a range of concentrations (e.g., 10-1000 µg/mL).

    • Positive Control: Prepare a stock solution of Ascorbic acid or Trolox in ethanol with a similar concentration range.

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in ethanol. Keep it protected from light.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 50 µL of each α-Bisabolol dilution.

    • Control Wells: Add 50 µL of each positive control dilution.

    • Blank Well (Control): Add 50 µL of ethanol.

  • Reaction: Add 150 µL of the DPPH working solution to all wells. Mix gently.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample).

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19][20]

Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide (NO) via inducible nitric oxide synthase (iNOS) when stimulated with LPS. The NO produced is rapidly oxidized to stable nitrite (B80452) (NO₂⁻) in the culture medium. The nitrite concentration, which is a direct indicator of NO production, is measured colorimetrically using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • α-Bisabolol

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing various concentrations of α-Bisabolol to the wells.

    • Include a vehicle control (medium with the same solvent concentration used for α-Bisabolol).

    • Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Skin-Lightening Activity: Mushroom Tyrosinase Inhibition Assay

This enzymatic assay evaluates the ability of a compound to directly inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[21][22][23]

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to form dopachrome (B613829), an orange/red-colored product with an absorbance maximum around 475 nm. A tyrosinase inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase enzyme

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • α-Bisabolol

  • Kojic acid (positive control)

  • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

Procedure:

  • Prepare Solutions:

    • Test Sample: Prepare a stock solution of α-Bisabolol in DMSO and dilute it with phosphate buffer. The final DMSO concentration in the well should be <1%.

    • Positive Control: Prepare kojic acid solutions similarly.

    • Enzyme: Prepare a working solution of mushroom tyrosinase (e.g., 100 U/mL) in cold phosphate buffer.

    • Substrate: Prepare a solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of α-Bisabolol dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells: 20 µL of buffer/DMSO + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test sample/buffer + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of L-DOPA substrate solution to all wells to start the reaction. The total volume should be 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 15-30 minutes.

  • Calculation:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.

References

Application Notes and Protocols: Antimicrobial Activity of Alpha-Bisabolene Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and certain Ferula species.[1] While research into its specific antimicrobial properties is ongoing, preliminary studies and data on closely related compounds suggest its potential as an antimicrobial agent against a range of pathogenic bacteria. Its lipophilic nature suggests a mechanism of action that may involve the disruption of bacterial cell membranes, a common trait among terpenoid compounds.[2][3]

These application notes provide a summary of the available data on the antimicrobial activity of this compound and related compounds, along with detailed protocols for key experimental assays to evaluate its efficacy. Due to the limited availability of quantitative data for pure this compound, information on the closely related isomer, β-bisabolene, and the more extensively studied derivative, alpha-bisabolol (B1667320), is included for reference and comparative purposes.

Data Presentation

Antimicrobial Activity Data

Quantitative data on the antimicrobial activity of pure this compound is not extensively available in the current literature. However, studies on essential oils containing bisabolene (B7822174) derivatives and the related compound alpha-bisabolol provide valuable insights into its potential efficacy.

Table 1: Antimicrobial Activity of an Essential Oil Containing β-Bisabolene

An essential oil from Psammogeton canescens, with β-bisabolene as the main constituent (25%), demonstrated notable antimicrobial activity.[4]

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Candida albicansLowest reported value in the studyLowest reported value in the study
Escherichia coliLowest reported value in the studyLowest reported value in the study

Note: The study did not provide specific numerical values in the abstract but highlighted these organisms as the most susceptible.

Table 2: Antimicrobial Activity of Alpha-Bisabolol

Alpha-bisabolol, a closely related sesquiterpene alcohol, has been more extensively studied. The following table summarizes representative MIC and MBC values against various pathogenic bacteria. It is important to note that these values can vary depending on the specific bacterial strain and the methodology used.[5]

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive64 - 256128 - 512
Staphylococcus epidermidisPositive32 - 12864 - 256
Streptococcus pyogenesPositive16 - 6432 - 128
Escherichia coliNegative128 - 512256 - >512
Pseudomonas aeruginosaNegative256 - >512>512
Candida albicans(Fungus)8 - 3216 - 64

Proposed Mechanism of Action

The primary proposed mechanism of antimicrobial action for this compound and related terpenes is the disruption of the bacterial cell membrane.[2] This interaction leads to a loss of membrane integrity, resulting in the leakage of intracellular components and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Leads to Membrane_Proteins Membrane Proteins Alpha_Bisabolene This compound Alpha_Bisabolene->Lipid_Bilayer Intercalates into Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Solvent for this compound (e.g., DMSO, ensuring final concentration is non-toxic to bacteria)

  • Microplate reader or visual assessment

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well (except for the sterility control).

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Add Controls (Positive & Negative) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination Protocol

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[5]

Materials:

  • Results from the MIC assay

  • Sterile antibiotic-free agar (B569324) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

G start Start with MIC results select_wells Select wells with no visible growth (≥MIC) start->select_wells aliquot Take aliquot from each selected well select_wells->aliquot plate Spread aliquot on antibiotic-free agar plate aliquot->plate incubate Incubate plates (37°C, 18-24h) plate->incubate read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc end End read_mbc->end

Caption: Workflow for MBC determination.

Time-Kill Assay Protocol

This assay provides information on the rate at which this compound kills a bacterial population over time.[6][7]

Materials:

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Standardized bacterial inoculum

  • Sterile broth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation: Prepare tubes or flasks containing broth with different concentrations of this compound and a growth control (no this compound).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

G start Start prep_tubes Prepare tubes with broth and varying α-Bisabolene conc. start->prep_tubes inoculate Inoculate tubes with standardized bacteria prep_tubes->inoculate sampling Take aliquots at specific time points inoculate->sampling sampling->sampling Repeat at intervals dilute_plate Perform serial dilutions and plate sampling->dilute_plate incubate Incubate plates (37°C, 18-24h) dilute_plate->incubate count_plot Count colonies and plot Log10 CFU/mL vs. Time incubate->count_plot end End count_plot->end

Caption: Workflow for a time-kill assay.

Anti-Biofilm Activity Protocol (Crystal Violet Assay)

This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[8][9]

Materials:

  • This compound

  • Sterile 96-well flat-bottom plates

  • Bacterial inoculum

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Preparation: Add growth medium containing serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet to each well and incubate at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

G start Start prep_plate Prepare 96-well plate with α-Bisabolene dilutions start->prep_plate inoculate Inoculate with bacterial suspension prep_plate->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash to remove excess stain stain->wash_excess solubilize Solubilize bound stain with acetic acid wash_excess->solubilize read_absorbance Measure absorbance solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for anti-biofilm (inhibition) assay.

Conclusion

This compound presents an interesting candidate for further investigation as a novel antimicrobial agent. The provided protocols offer a standardized framework for researchers to evaluate its efficacy against a broad range of pathogenic bacteria. While direct quantitative data for this compound is currently limited, the information available for related compounds is encouraging. Future research should focus on generating robust MIC, MBC, time-kill, and anti-biofilm data for pure this compound to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Cytotoxic Effects of α-Bisabolene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bisabolene is a monocyclic sesquiterpene found in the essential oils of various plants. There is growing interest in its potential as an anticancer agent. These application notes provide a summary of the current understanding of the cytotoxic effects of α-bisabolene and its derivatives on cancer cell lines. It is important to note that while research on α-bisabolene is ongoing, a significant body of evidence is derived from studies on its closely related alcohol derivative, α-bisabolol. This document leverages findings from α-bisabolol and other bisabolene (B7822174) isomers to provide a comprehensive overview for researchers. The provided protocols and data are intended to serve as a guide for the investigation of α-bisabolene's therapeutic potential.

Data Presentation: Cytotoxicity of Bisabolene Isomers

The cytotoxic activity of bisabolene isomers has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological functions, such as cell proliferation. The following tables summarize the reported IC50 values for α-bisabolol and β-bisabolene in various cancer cell lines. While direct IC50 values for α-bisabolene are not widely published, the data for these related compounds provide valuable insights into the potential efficacy of this class of sesquiterpenes.

Table 1: Cytotoxicity (IC50) of α-Bisabolol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Acute Leukemia CellsAcute Leukemia14 - 65[1]
Pancreatic Cancer Lines (KLM1, KP4, Panc1, MIA Paca2)Pancreatic CancerNot specified in µM[2][3]
Human Endothelial CellsNot applicable5 (induces apoptosis)[4]

Note: The anticancer potential of α-bisabolene is often inferred from its derivative, α-bisabolol.[1]

Table 2: Cytotoxicity (IC50) of β-Bisabolene against Various Murine and Human Breast Cancer Cell Lines.[5]

Cell LineSpeciesCell TypeIC50 (µg/ml)
4T1MurineMammary Tumor48.99
MG1361MurineMammary Tumor65.49
MCF-7HumanBreast Adenocarcinoma66.91
SKBR3HumanBreast Adenocarcinoma70.62
BT474HumanBreast Adenocarcinoma74.3
MDA-MB-231HumanBreast Adenocarcinoma98.39
MCF-10AHumanNon-tumorigenic Breast114.3
Eph4MurineNon-tumorigenic Mammary>200

Note: β-bisabolene shows selective cytotoxicity towards cancer cells over non-tumorigenic cell lines.[5]

Signaling Pathways

α-Bisabolol, a derivative of α-bisabolene, has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][6] This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. The diagram below illustrates the proposed signaling pathway for α-bisabolol-induced apoptosis. While the exact mechanism for α-bisabolene is still under investigation, it is hypothesized to follow a similar pathway.

alpha_Bisabolene α-Bisabolene / α-Bisabolol Mitochondria Mitochondria alpha_Bisabolene->Mitochondria Direct action Bcl2 Bcl-2 (Anti-apoptotic) alpha_Bisabolene->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) alpha_Bisabolene->Bax Up-regulation Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for α-Bisabolol.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and valid scientific findings. The following protocols are standard methods for assessing the cytotoxic effects of compounds like α-bisabolene.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for Cell Viability Assay

start Seed cells in 96-well plate treat Treat with α-Bisabolene (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of α-bisabolene in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of α-bisabolene. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

start Treat cells with α-Bisabolene harvest Harvest cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with α-bisabolene at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Cell Lysis: After treatment with α-bisabolene, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative expression levels of the target proteins.

Conclusion

The available evidence strongly suggests that α-bisabolene and its related compounds possess cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The provided data and protocols offer a solid foundation for researchers to further investigate the anticancer potential of α-bisabolene. Future studies should focus on elucidating the precise molecular mechanisms of α-bisabolene, validating its efficacy in preclinical in vivo models, and exploring its potential for synergistic combinations with existing chemotherapeutic agents.

References

Application Notes and Protocols for the Synthesis and Enhanced Bioactivity of alpha-Bisabolene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of alpha-bisabolene derivatives with enhanced bioactivity and the experimental procedures to evaluate their therapeutic potential. The focus is on derivatives demonstrating significant anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

This compound, a naturally occurring sesquiterpene, and its alcohol derivative, alpha-bisabolol, have garnered considerable interest for their diverse pharmacological activities.[1] However, the therapeutic efficacy of these parent compounds can be limited by factors such as bioavailability and potency. To address these limitations, researchers have focused on the synthesis of novel this compound derivatives to enhance their biological activities. This document outlines the synthesis and evaluation of key derivatives with promising anticancer, anti-inflammatory, and antimicrobial effects.

I. Enhanced Anticancer Activity: α-Bisabolol Derivative 5

A novel derivative of α-bisabolol, designated as derivative 5, has demonstrated potent inhibitory effects on the proliferation of various pancreatic cancer cell lines, including KLM1, Panc1, and KP4.[2] This derivative induces higher levels of apoptosis in pancreatic cancer cells compared to the parent α-bisabolol.[2] In vivo studies have shown that α-bisabolol derivative 5 effectively inhibits xenograft tumor growth and reduces the dissemination of pancreatic cancer to peritoneal nodules, suggesting its potential as a novel anticancer drug.[2]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayIC50 / EffectReference
α-Bisabolol Derivative 5 KLM1, Panc1, KP4ProliferationGreater inhibitory effect than α-bisabolol at 62.5 µM[2]
α-Bisabolol Derivative 5 Pancreatic Cancer Cell LinesApoptosisInduced higher levels of apoptosis than α-bisabolol[2]
(-)-α-Bisabolol-based Thiosemicarbazone (3l) K-562 (Myeloid Leukemia)Growth InhibitionGI50: 0.01 µM[3]
Synthesis Protocol: α-Bisabolol Derivative 5 (Improved Preparation Route)

This protocol is based on the improved preparation route for α-bisabolol derivatives 4 and 5.[2]

Materials:

Procedure:

  • Dissolve α-bisabolol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (NEt₃) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the specific acid chloride or anhydride required for the synthesis of derivative 5 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield α-bisabolol derivative 5.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Evaluation of Anticancer Activity (In Vitro)

1. Cell Culture:

  • Culture human pancreatic cancer cell lines (e.g., KLM1, Panc1, KP4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Proliferation Assay (MTT Assay):

  • Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of α-bisabolol derivative 5 (e.g., 15.6, 31.3, 62.5, 125, 250 µM) and α-bisabolol as a comparator for 96 hours. Use a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed cells in a 6-well plate and treat with α-bisabolol derivative 5 at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathway: PI3K/Akt Inhibition by α-Bisabolol Derivatives

α-Bisabolol and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[2][4]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 pAKT p-Akt (Active) PIP3->pAKT Recruits & Activates Akt AKT Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits alpha_Bisabolol_Derivative α-Bisabolol Derivative 5 alpha_Bisabolol_Derivative->pAKT Inhibits Activation

Caption: PI3K/Akt signaling pathway and the inhibitory action of α-bisabolol derivative 5.

II. Enhanced Antitumor Activity: (-)-α-Bisabolol-based Thiosemicarbazones

Thiosemicarbazone derivatives of (-)-α-bisabolol have exhibited significant inhibitory effects on the growth of a wide range of human tumor cell lines, with myeloid leukemia cells (K-562) being particularly sensitive.[3] One ketone derivative, in particular, has shown potent antitumor activity with a GI50 of 0.01 µM and high selectivity for K-562 cells.[3]

Synthesis Protocol: (-)-α-Bisabolol-based Thiosemicarbazones

This protocol is adapted from the general synthesis of thiosemicarbazones.

Materials:

Procedure:

  • Dissolve the (-)-α-bisabolol derived ketone in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a catalytic amount of glacial acetic acid and a small amount of sodium acetate.

  • Reflux the reaction mixture for a specified time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Wash the purified product with cold ethanol and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Evaluation of Antitumor Activity against K-562 Cells

1. Cell Culture:

  • Culture K-562 (human chronic myelogenous leukemia) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Cytotoxicity Assay (MTT Assay):

  • Seed K-562 cells (1 x 10⁴ cells/well) in a 96-well plate.

  • Treat the cells with various concentrations of the (-)-α-bisabolol-based thiosemicarbazone derivatives for 48 or 72 hours.

  • Follow steps 3-6 of the MTT assay protocol described in the anticancer section above.

  • Calculate the GI50 (concentration that inhibits cell growth by 50%).

Experimental Workflow: Synthesis and Bioactivity Screening

workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation start α-Bisabolene/α-Bisabolol modification Chemical Modification (e.g., Esterification, Thiosemicarbazone formation) start->modification purification Purification (Column Chromatography, Recrystallization) modification->purification characterization Characterization (NMR, MS) purification->characterization derivative α-Bisabolene Derivative characterization->derivative treatment Treatment with Derivative derivative->treatment cell_culture Cancer Cell Lines (e.g., Pancreatic, Leukemia) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis (IC50/GI50 determination) cytotoxicity->data_analysis apoptosis->data_analysis signaling->data_analysis lead Lead Compound Identification data_analysis->lead

Caption: General workflow for the synthesis and bioactivity screening of α-bisabolene derivatives.

III. Enhanced Anti-inflammatory Activity: Bisabolane (B3257923) Sesquiterpenoids

Bisabolane-type sesquiterpenes isolated from various natural sources, such as the endophytic fungus Penicillium citrinum, have demonstrated moderate to potent anti-inflammatory effects.[1] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]

Quantitative Data: Anti-inflammatory Activity
CompoundSourceAssayEffectReference
Penicibisabolanes (e.g., 7 and 13) Penicillium citrinumNO Production Inhibition in RAW264.7 cells>50% inhibition at 20 µM[1]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

1. Cell Culture:

  • Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. NO Assay:

  • Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the bisabolane sesquiterpenoid derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no derivative treatment.

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

IV. Enhanced Antimicrobial Activity

Essential oils containing α-bisabolene have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria.[5] The primary mechanism is believed to be the disruption of the microbial cell membrane.[5]

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

1. Bacterial Strains:

  • Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of the α-bisabolene derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the derivative in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria in broth without the derivative) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Conclusion

The synthetic derivatives of this compound presented in these application notes demonstrate significantly enhanced bioactivities compared to the parent compound. The detailed protocols provided for their synthesis and biological evaluation will enable researchers to further explore the therapeutic potential of this promising class of natural product derivatives. The modulation of key signaling pathways, such as the PI3K/Akt pathway, highlights their potential for the development of novel anticancer and anti-inflammatory agents. Further investigation into the structure-activity relationships and optimization of these derivatives may lead to the discovery of new and effective therapeutic agents.

References

Application Notes & Protocols: In Situ Extraction of Microbially Produced α-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Bisabolene is a volatile sesquiterpene of significant industrial interest, serving as a precursor to the biofuel bisabolane (B3257923) and possessing valuable properties for the fragrance and pharmaceutical industries.[1][2][3] Microbial fermentation has emerged as a promising and sustainable alternative to traditional plant extraction for α-bisabolene production.[3][4][5] However, a key challenge in microbial production is the potential for product toxicity and feedback inhibition, which can limit final titers.[6][7] In situ product recovery (ISPR), also known as extractive fermentation, addresses this challenge by continuously removing α-bisabolene from the fermentation broth as it is produced.[7][8][9] This technique can significantly enhance product yields and overall process productivity.[7][10]

These application notes provide detailed protocols for the in situ extraction of microbially produced α-bisabolene using two-phase liquid-liquid extraction, a commonly employed and effective ISPR strategy.

Core Concepts of In Situ Product Recovery (ISPR)

ISPR involves the integration of product separation with the fermentation process. The primary goals of ISPR are to:

  • Mitigate Product Toxicity: By keeping the concentration of α-bisabolene in the aqueous phase low, cellular stress and growth inhibition are minimized.[7]

  • Overcome Feedback Inhibition: Continuous removal of the final product can prevent the downregulation of the biosynthetic pathway, leading to sustained production.

  • Improve Product Stability: ISPR can protect volatile or unstable products from degradation in the fermentation broth.

  • Simplify Downstream Processing: By concentrating the product in a separate phase, subsequent purification steps can be more efficient and cost-effective.[11][12]

For a hydrophobic compound like α-bisabolene, two-phase fermentation with an organic solvent is a highly suitable ISPR method.[6] The organic solvent acts as a sink, sequestering the α-bisabolene from the microbial cells.

Data Presentation: α-Bisabolene Production with In Situ Extraction

The following table summarizes quantitative data from various studies on the microbial production of α-bisabolene, highlighting the impact of in situ extraction on final titers.

Microbial HostEngineering StrategyFermentation ModeIn Situ Extraction Solventα-Bisabolene Titer (mg/L)Reference
Escherichia coliMevalonate pathway optimization, codon-optimized bisabolene (B7822174) synthaseShake flaskDodecane (B42187) (10% v/v)>900[1][2]
Saccharomyces cerevisiaeMevalonate pathway optimizationShake flaskDodecane (10% v/v)>900[1][2]
Yarrowia lipolyticaPeroxisome engineering, systems metabolic engineeringFed-batch fermentationNot specified15,500[13]
Yarrowia lipolyticaOverexpression of MVA pathway genes and efflux pumpsShake flaskNot specified973.1[3]
Corynebacterium glutamicumOverexpression of dxs and idi genesShake flaskIsopropyl myristate296.5[14]
Synechococcus sp. PCC 7002Heterologous expression of α-bisabolene synthaseShake flaskDodecane overlay0.6[15]
Pichia pastorisOptimized peroxisomal MVA pathwayFed-batch shake flaskDodecane1,100[5][16]

Experimental Protocols

Protocol 1: Two-Phase Shake Flask Fermentation for α-Bisabolene Production

This protocol describes a general method for small-scale in situ extraction of α-bisabolene in shake flasks using an organic solvent overlay.

Materials:

  • Engineered microbial strain capable of α-bisabolene production (e.g., E. coli, S. cerevisiae)

  • Appropriate growth medium (e.g., LB, YPD, or defined minimal medium)

  • Inducer (if required for gene expression, e.g., IPTG, galactose)

  • Organic extraction solvent (e.g., n-dodecane, n-decane)

  • Shake flasks (baffled flasks are recommended for improved aeration)

  • Incubator shaker

  • Spectrophotometer

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard for GC analysis (e.g., caryophyllene)

  • Ethyl acetate (B1210297)

Methodology:

  • Inoculum Preparation:

    • Prepare a starter culture of the engineered microbial strain by inoculating a single colony into a small volume of the appropriate growth medium.

    • Incubate overnight at the optimal temperature and shaking speed for the specific host organism.

  • Shake Flask Culture Setup:

    • In a shake flask, add the appropriate volume of fresh growth medium.

    • Inoculate the medium with the overnight starter culture to a starting optical density (OD600) of approximately 0.05.

    • Add the organic extraction solvent to the culture. A common starting point is a 10% (v/v) overlay (e.g., 5 mL of dodecane for a 50 mL culture).

    • Add any necessary inducers at this stage.

  • Incubation:

    • Incubate the shake flasks at the optimal temperature and shaking speed for α-bisabolene production (e.g., 30°C and 200 rpm for S. cerevisiae).[1]

    • The incubation time will vary depending on the host strain and production kinetics, typically ranging from 72 to 120 hours.

  • Sampling and Analysis:

    • At desired time points, carefully remove a sample from the organic phase for α-bisabolene quantification.

    • Prepare a sample for GC-FID analysis by diluting the organic phase sample in ethyl acetate containing a known concentration of an internal standard (e.g., caryophyllene).[1][16]

    • Analyze the sample using a GC-FID equipped with a suitable column (e.g., DB-5HT).[1]

    • Quantify the α-bisabolene concentration by comparing the peak area to a standard curve.

  • Cell Growth Monitoring:

    • To monitor cell growth, carefully take a sample from the aqueous phase, ensuring not to disturb the organic layer.

    • Measure the optical density at 600 nm (OD600) using a spectrophotometer.

Protocol 2: Fed-Batch Fermentation with In Situ Extraction in a Bioreactor

This protocol outlines a scaled-up approach for α-bisabolene production in a bioreactor with integrated two-phase extraction.

Materials:

  • Engineered microbial strain

  • Batch and feed media

  • Organic extraction solvent (e.g., n-dodecane)

  • Bioreactor with temperature, pH, and dissolved oxygen control

  • Peristaltic pumps for feeding

  • GC-FID for analysis

Methodology:

  • Bioreactor Setup and Sterilization:

    • Prepare and sterilize the bioreactor with the initial batch medium.

    • Calibrate pH and dissolved oxygen probes.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with a seed culture grown to a suitable cell density.

    • Run the fermentation in batch mode until a key substrate (e.g., glucose) is nearly depleted. Monitor cell growth and substrate consumption.

  • Addition of Organic Solvent and Fed-Batch Phase:

    • Once the batch phase is complete, add the sterile organic extraction solvent to the bioreactor (e.g., 10-20% of the initial broth volume).

    • Initiate the fed-batch phase by continuously or intermittently feeding a concentrated nutrient solution to maintain cell growth and productivity.

  • Process Control:

    • Maintain optimal fermentation parameters (temperature, pH, dissolved oxygen) throughout the fed-batch phase.

  • Sampling and Product Quantification:

    • Periodically and aseptically collect samples from both the aqueous and organic phases.

    • Analyze the organic phase for α-bisabolene concentration using GC-FID as described in Protocol 1.

    • Analyze the aqueous phase for cell density, substrate and metabolite concentrations.

  • Harvesting and Downstream Processing:

    • At the end of the fermentation, allow the phases to separate.

    • Collect the organic phase containing the α-bisabolene.

    • The product can be further purified from the organic solvent by methods such as distillation.

Visualizations

α-Bisabolene Biosynthesis via the Mevalonate Pathway

alpha_bisabolene_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp gpp->fpp alpha_bisabolene α-Bisabolene fpp->alpha_bisabolene two_phase_fermentation_workflow inoculum Inoculum Preparation fermentation Fermentation with Organic Overlay inoculum->fermentation sampling Periodic Sampling fermentation->sampling phase_separation Phase Separation sampling->phase_separation aqueous_phase Aqueous Phase (Cell Growth Analysis) phase_separation->aqueous_phase organic_phase Organic Phase (α-Bisabolene) phase_separation->organic_phase gc_analysis GC-FID Analysis organic_phase->gc_analysis data Data Quantification gc_analysis->data ispr_logic microbe Engineered Microbe bisabolene_aq α-Bisabolene (Aqueous Phase) microbe->bisabolene_aq produces toxicity Product Toxicity & Feedback Inhibition bisabolene_aq->toxicity causes ispr In Situ Product Recovery (ISPR) bisabolene_aq->ispr is extracted by toxicity->microbe inhibits ispr->toxicity mitigates bisabolene_org α-Bisabolene (Organic Phase) ispr->bisabolene_org concentrates in high_titer Increased Titer & Productivity ispr->high_titer leads to

References

Application Note & Protocol: Chiral Gas Chromatography for the Separation of Bisabolene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the separation of bisabolene (B7822174) isomers using chiral gas chromatography (GC), enabling accurate enantiomeric analysis for quality control, natural product characterization, and drug development.

Introduction

Bisabolenes are a group of sesquiterpenes (C15H24) found in a variety of plants and their essential oils. They exist as several structural isomers, primarily α-, β-, and γ-bisabolene, which differ in the position of their double bonds. Furthermore, α- and β-bisabolene possess chiral centers, leading to the existence of enantiomeric pairs. The specific enantiomeric distribution of these compounds can be a key indicator of the authenticity and quality of essential oils and can significantly influence their biological activity, a critical consideration in drug development.

Chiral gas chromatography is a powerful analytical technique for the separation of enantiomers. By employing a chiral stationary phase (CSP), different enantiomers of a compound interact with the CSP to varying degrees, resulting in different retention times and allowing for their separation and quantification. Cyclodextrin-based CSPs are particularly effective for the enantioselective analysis of terpenes.

This document outlines the protocols for the sample preparation and chiral GC analysis of bisabolene isomers, provides expected quantitative data for their separation, and illustrates the experimental workflow. Of the common isomers, (Z)-γ-bisabolene is achiral, while α- and β-bisabolene are chiral and thus the focus of enantioselective separation.

Principle of Chiral Separation

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times. For bisabolene isomers, derivatized cyclodextrin (B1172386) columns are highly effective. The toroidal shape of the cyclodextrin molecule provides a chiral environment where one enantiomer can fit better than the other, leading to a stronger interaction and longer retention time.

Experimental Protocols

Sample Preparation

This protocol is adapted for the analysis of bisabolene isomers in essential oils or other matrices.

Materials:

  • Essential oil sample or bisabolene standard

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)

  • Anhydrous sodium sulfate (B86663) (for drying essential oils if necessary)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

Procedure:

  • Sample Dilution: Accurately weigh approximately 10-20 mg of the essential oil or bisabolene sample into a 10 mL volumetric flask.

  • Solvent Addition: Dilute the sample to the mark with the chosen solvent (e.g., hexane). The final concentration should be in the range of 1-2 mg/mL. For highly concentrated samples, a more dilute solution (e.g., 10-100 µg/mL) may be necessary to avoid column overload.

  • Mixing: Mix the solution thoroughly by vortexing.

  • Transfer: Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC analysis.

Chiral Gas Chromatography Method

This protocol provides a starting point for the chiral separation of bisabolene isomers. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

GC Parameters:

ParameterRecommended Setting
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injector Type Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 to 100:1 (adjust based on sample concentration)
Injection Volume 1 µL
Oven Program Initial Temp: 60°C, hold for 2 minRamp 1: 2°C/min to 140°CRamp 2: 5°C/min to 220°C, hold for 5 min
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Scan Range m/z 40-350

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of α- and β-bisabolene enantiomers.

Disclaimer: The following retention times and resolution values are illustrative and based on typical separations of sesquiterpenes on a cyclodextrin-based chiral column. Actual values may vary depending on the specific instrument, column condition, and analytical parameters.

Table 1: Illustrative Retention Data for Chiral Separation of α-Bisabolene Enantiomers

EnantiomerExpected Retention Time (min)
(+)-α-Bisabolene42.5
(-)-α-Bisabolene43.2

Table 2: Illustrative Separation Performance for α-Bisabolene Enantiomers

Enantiomeric PairResolution (Rs)
(+)/(-)-α-Bisabolene> 1.5

Table 3: Illustrative Retention Data for Chiral Separation of β-Bisabolene Enantiomers

EnantiomerExpected Retention Time (min)
(+)-β-Bisabolene45.8
(-)-β-Bisabolene46.5

Table 4: Illustrative Separation Performance for β-Bisabolene Enantiomers

Enantiomeric PairResolution (Rs)
(+)/(-)-β-Bisabolene> 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral GC analysis of bisabolene isomers.

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis start Start: Essential Oil or Bisabolene Standard dilution Dilute sample with appropriate solvent (e.g., Hexane) start->dilution transfer Transfer to autosampler vial dilution->transfer injection Inject sample into GC transfer->injection separation Separation on Chiral Column (e.g., Rt-βDEXsm) injection->separation detection Detection by FID or MS separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantify Enantiomeric Ratio and/or Concentration integration->quantification report Final Report quantification->report

Caption: Workflow for Chiral GC Analysis of Bisabolene Isomers.

Principle of Chiral Separation on a Cyclodextrin-Based CSP

This diagram illustrates the interaction between enantiomers and the chiral stationary phase.

G cluster_0 Mobile Phase (Carrier Gas) cluster_1 Chiral Stationary Phase (Cyclodextrin) Enantiomer A Enantiomer A CSP Chiral Selector Enantiomer A->CSP Weaker Interaction (Faster Elution) Enantiomer B Enantiomer B Enantiomer B->CSP Stronger Interaction (Slower Elution)

Caption: Enantiomer interaction with a chiral stationary phase.

Application Notes and Protocols for the Use of alpha-Bisabolene as a Renewable Biofuel Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolene, a naturally occurring sesquiterpene, has emerged as a promising precursor for the production of bisabolane (B3257923), a renewable biofuel with properties comparable to conventional D2 diesel.[1] This document provides detailed application notes and experimental protocols for the microbial production of this compound and its subsequent conversion to bisabolane. The methodologies outlined are intended to serve as a comprehensive resource for researchers in the fields of metabolic engineering, synthetic biology, and biofuel development.

Microbial biosynthesis offers a sustainable alternative to the extraction of this compound from plant sources, which is often economically unviable due to low abundance.[2] Metabolic engineering of various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, has enabled significant improvements in this compound production titers.[1][2][3] These efforts primarily focus on optimizing the mevalonate (B85504) (MVA) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

The hydrogenation of this compound yields bisabolane, a saturated cycloalkane with a derived cetane number (DCN) within the range of standard diesel fuel and a significantly lower cloud point, making it an excellent candidate for a cold-weather diesel additive or a standalone biofuel.[3]

Data Presentation

Table 1: Microbial Production of this compound in Various Engineered Hosts
Microbial HostKey Genetic ModificationsCarbon Source/FeedstockFermentation MethodTiter (mg/L)Reference
Escherichia coliOverexpression of mevalonate pathway; Codon-optimized bisabolene (B7822174) synthaseGlucoseShake Flask>900[4]
Saccharomyces cerevisiaeOverexpression of mevalonate pathway; Deletion of competing pathwaysGlucoseShake Flask>900[4][5]
Saccharomyces cerevisiaeIterative enhancement of mevalonate pathway; Temperature-sensitive regulationGlucoseFed-batch18,600[1]
Yarrowia lipolyticaOverexpression of MVA pathway genes; Efflux pump overexpressionGlucoseShake Flask973.1[2]
Yarrowia lipolyticaPeroxisome engineering; Systems metabolic engineeringWaste Cooking OilFed-batch15,500[3][6]
Pichia pastorisOptimized cytosolic MVA pathway; α-bisabolene synthase expressionMethanolFed-batch (shake flask)1,100[2][7][8]
Methanosarcina acetivoransCodon-optimized bisabolene synthase from Abies grandisOne-carbon substratesBatch10.6[8]

Signaling Pathways and Experimental Workflows

alpha_bisabolene_biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_sesquiterpene Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP PMD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP FPPS GPP->FPP FPPS This compound This compound FPP->this compound Bisabolene Synthase (BS)

Caption: Biosynthetic pathway of this compound via the Mevalonate (MVA) pathway.

experimental_workflow cluster_bioproduction Microbial Production of this compound cluster_extraction Extraction and Purification cluster_conversion Conversion to Bisabolane cluster_analysis Analysis strain Engineered Microbial Strain (e.g., S. cerevisiae, E. coli) culture Seed Culture Preparation strain->culture fermentation Fed-Batch Fermentation with in-situ solvent overlay (e.g., dodecane) culture->fermentation separation Separation of Organic Phase fermentation->separation purification Purification of this compound (e.g., column chromatography) separation->purification hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) purification->hydrogenation gcms_bisabolene GC-MS Analysis of This compound purification->gcms_bisabolene gcms_bisabolane GC-MS Analysis of Bisabolane hydrogenation->gcms_bisabolane

Caption: Experimental workflow for the production and conversion of this compound.

Experimental Protocols

Protocol 1: Microbial Production of this compound in Saccharomyces cerevisiae (Fed-Batch Fermentation)

This protocol is a generalized procedure based on high-yield production studies.[1][4]

1. Media Preparation:

  • YPD Seed Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

  • Batch Fermentation Medium: 20 g/L glucose, 15 g/L ammonium (B1175870) sulfate (B86663), 6 g/L magnesium sulfate heptahydrate, 10 g/L yeast extract, 20 g/L peptone, trace metals, and vitamins.

  • Feeding Medium: 600 g/L glucose, 24 mL/L vitamin solution, 20 mL/L trace metal solution.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a 50 mL sterile tube.

  • Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Use the seed culture to inoculate a shake flask containing 100 mL of YPD medium to an initial OD600 of 0.2.

  • Incubate at 30°C with shaking at 220 rpm until the culture reaches an OD600 of 4-6.

3. Fed-Batch Fermentation:

  • Aseptically transfer the seed culture to a 2.5 L bioreactor containing 1.5 L of batch fermentation medium.

  • Maintain the temperature at 30°C and pH at 5.0 (controlled with NH4OH).

  • Control dissolved oxygen (DO) at 20-40% of air saturation by adjusting the agitation speed (e.g., starting at 250 rpm) and aeration rate.

  • After the initial glucose in the batch medium is depleted (approximately 12-16 hours), initiate the feeding of the concentrated glucose solution. The feed rate can be controlled to maintain a low glucose concentration in the fermenter, avoiding ethanol (B145695) formation.

  • For in-situ product recovery, add a sterile organic solvent overlay, such as dodecane (B42187) or oleyl alcohol (10% v/v), to the fermentation broth at the beginning of the fermentation or after an initial cell growth phase.[9]

  • Continue the fermentation for 120-144 hours.

4. Extraction of this compound:

  • At the end of the fermentation, allow the organic and aqueous layers to separate.

  • Carefully remove the organic layer (dodecane or oleyl alcohol) containing the this compound.

  • The organic phase can be directly analyzed by GC-MS or subjected to further purification if necessary.

Protocol 2: Chemical Hydrogenation of this compound to Bisabolane

This is a representative protocol for the hydrogenation of a sesquiterpene.

1. Materials:

  • This compound (extracted from fermentation)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H2)

  • High-pressure reactor (e.g., Parr hydrogenator)

2. Procedure:

  • Dissolve a known amount of this compound in ethanol in the high-pressure reactor vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude bisabolane product.

  • The product can be further purified by distillation if required.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on standard methods for terpene analysis.[2][6][7][10]

1. Sample and Standard Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of an internal standard (e.g., β-caryophyllene) in dodecane (e.g., 1000 µg/mL).

  • This compound Standard Stock Solution: Prepare a stock solution of this compound in dodecane (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with dodecane to cover the expected concentration range of the samples. Add a fixed amount of the internal standard to each calibration standard.

  • Sample Preparation: Take a known volume of the dodecane overlay from the fermentation, add the same fixed amount of internal standard, and dilute if necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

3. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra compared to the standards.

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of this compound.

  • Determine the concentration of this compound in the samples using the calibration curve.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-bisabolene. This compound, a significant sesquiterpene in various essential oils, is of increasing interest to the pharmaceutical and cosmetic industries for its potential therapeutic properties. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy for the quantification of this compound in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for quality control and research applications.

Introduction

This compound is a monocyclic sesquiterpene found in the essential oils of various plants, including chamomile and the biblical balm of Gilead. It is recognized for its pleasant aroma and is investigated for various biological activities. Accurate and precise quantification of this compound is crucial for the standardization of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC-UV method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis.[1] The chromatographic conditions have been optimized to achieve efficient separation of this compound from other matrix components.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Compartment, UV-Vis Detector
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Ultrapure Water (80:20, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure aims to extract this compound and remove interfering substances.

a. For Essential Oils: Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask. Dilute to volume with acetonitrile. Further dilute an aliquot of this solution with the mobile phase to bring the concentration of this compound within the calibration range.

b. For Formulations (e.g., Creams, Lotions): Accurately weigh a quantity of the formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex for 5 minutes to extract the analyte. Centrifuge at 4000 rpm for 10 minutes.[5] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Data Presentation

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The results are summarized in the tables below.

Table 2: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9998

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound101.21.8
500.81.3
1000.61.1

Table 4: Accuracy (Spike Recovery)

AnalyteSpiked LevelMean Recovery (%)%RSD (n=3)
This compound80%99.21.5
100%101.51.1
120%98.91.3

Table 5: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.150.50

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard StockSolution Stock Standard Solution (1000 µg/mL) Standard->StockSolution Sample Sample Matrix (e.g., Essential Oil, Cream) Extraction Extraction with Acetonitrile Sample->Extraction WorkingStandards Working Standard Solutions (1-100 µg/mL) StockSolution->WorkingStandards Injection Inject into HPLC System WorkingStandards->Injection Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Chromatogram->Quantification Calibration->Quantification HPLC_System MobilePhase Mobile Phase (Acetonitrile:Water) Pump Quaternary Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Volatile alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and cannabis. It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer properties. Accurate and efficient sampling of this volatile compound is crucial for research, quality control, and formulation development.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds like this compound from various matrices. This document provides detailed application notes and protocols for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principles of Headspace SPME

In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is particularly advantageous as it minimizes matrix effects and protects the analytical instrument from non-volatile residues.

Experimental Protocols

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for the efficient extraction of this compound. Due to its sesquiterpene structure, a fiber with a mixed-phase coating is recommended to effectively trap this relatively non-polar compound.

  • Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness. This fiber is a versatile choice for a broad range of volatile and semi-volatile compounds.[1]

  • Alternative Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) can also be effective for sesquiterpenes.[2]

  • Conditioning: Before its first use, and briefly before each analysis, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature (e.g., 250-270 °C) for a set time (e.g., 30-60 minutes) to remove any contaminants.[1][3]

Sample Preparation

The preparation of the sample will depend on the matrix.

  • Plant Material (e.g., Chamomile Flowers):

    • Weigh a precise amount of dried and homogenized plant material (e.g., 0.1-1.0 g) into a headspace vial (e.g., 20 mL).[1]

    • For some applications, the addition of a small amount of deionized water can aid in the release of volatiles.

    • The addition of a salt, such as NaCl or Na₂SO₄, can increase the ionic strength of the aqueous phase and promote the partitioning of volatile organic compounds into the headspace.[3]

  • Liquid Samples (e.g., Essential Oils, Formulations):

    • Place a small, accurately measured volume or weight of the liquid sample into a headspace vial.

    • Dilution with a suitable solvent may be necessary for highly concentrated samples.

Headspace SPME Protocol for this compound
  • Vial Sealing: Securely seal the headspace vial containing the sample with a PTFE/silicone septum cap.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C).[1] Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[1] Agitation during this step can facilitate equilibrium.

  • Extraction: Introduce the conditioned SPME fiber into the vial, piercing the septum. Expose the fiber to the headspace for a defined period (e.g., 15-45 minutes).[1][2] The optimal extraction time and temperature should be determined empirically.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC-MS system. Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the analytical column.[1][4]

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is suitable for terpene analysis, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program would be: initial temperature of 40-60 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.[3][4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Identification of this compound can be confirmed by comparing the obtained mass spectrum and retention index with reference libraries (e.g., NIST, Wiley) and, ideally, a pure analytical standard.

Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of sesquiterpenes using SPME-GC-MS. These values are illustrative and should be determined for this compound in your specific matrix and analytical system.

ParameterTypical ValueNotes
Linearity (R²) > 0.99A linear range should be established using a series of standards of known concentrations.
Recovery 85-115%Determined by spiking a blank matrix with a known amount of this compound standard.
Limit of Detection (LOD) 0.1 - 10 ng/gBased on a signal-to-noise ratio of 3. For beta-caryophyllene, a detection limit of 16.6 ppt (B1677978) has been reported.
Limit of Quantification (LOQ) 0.5 - 30 ng/gBased on a signal-to-noise ratio of 10.

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Sample Matrix (e.g., Plant Material) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate & Equilibrate (e.g., 60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Proposed Signaling Pathway for Bioactivity

The biological effects of bisabolene (B7822174) isomers are linked to their interaction with cellular signaling pathways. The diagram below illustrates a proposed mechanism for the anti-cancer activity of bisabolenes through the induction of apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Bisabolene This compound FasR Fas Receptor Bisabolene->FasR May influence Mito Mitochondrion Bisabolene->Mito Induces Mitochondrial Stress FasL FasL FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Optimizing fermentation conditions for alpha-Bisabolene production in yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fermentation conditions for alpha-bisabolene production in yeast.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my this compound yield unexpectedly low, even with a metabolically engineered yeast strain?

A1: Low yield is a common issue that can stem from several factors, even in a well-engineered strain. The primary bottlenecks often involve insufficient precursor supply, suboptimal metabolic flux, or cellular stress.

  • Insufficient Precursor Supply: The production of α-bisabolene is directly dependent on the intracellular pool of its precursor, farnesyl pyrophosphate (FPP).[1] A common strategy to overcome this is to enhance the mevalonate (B85504) (MVA) pathway by overexpressing key rate-limiting enzymes.[2]

  • Metabolic Imbalance: High concentrations of glucose can trigger the Crabtree effect, where the yeast favors ethanol (B145695) production over the desired biosynthetic pathway, thus diverting carbon away from α-bisabolene synthesis.[3] Similarly, an excess nitrogen source can cause competition between nitrogen and carbon metabolism, reducing the carbon allocated for product synthesis.[3]

  • Intermediate Toxicity: The accumulation of certain intermediates in the MVA pathway can be toxic to the yeast cells, limiting growth and overall productivity.[4]

  • Suboptimal Gene Expression: Unbalanced expression of pathway genes can lead to the accumulation of inhibitory intermediates.[5]

Solution Workflow:

  • Verify Pathway Expression: Confirm the expression levels of your engineered pathway genes (e.g., via RT-qPCR).

  • Optimize Carbon Source: Switch from a high initial glucose concentration to a fed-batch strategy to maintain a low glucose level, preventing ethanol formation.[3]

  • Adjust C:N Ratio: Titrate the concentration of your nitrogen source. Sufficient nitrogen is needed for growth, but excess can be detrimental.[3]

  • Implement Two-Stage Fermentation: Use a dual-temperature approach. A growth phase at an optimal temperature for biomass accumulation (e.g., 30°C) followed by a production phase at a lower temperature (e.g., 26°C) can alleviate the stress from metabolic load and improve titer.[3]

Start Low α-Bisabolene Yield CheckGrowth Assess Cell Growth (OD600) Start->CheckGrowth CheckMetabolites Analyze Byproducts (e.g., Ethanol) Start->CheckMetabolites PoorGrowth Poor Cell Growth CheckGrowth->PoorGrowth Is growth suboptimal? GoodGrowth Good Cell Growth CheckGrowth->GoodGrowth Is growth normal? HighEthanol High Ethanol Detected CheckMetabolites->HighEthanol Is ethanol high? LowEthanol Low Ethanol CheckMetabolites->LowEthanol Is ethanol low? Sol_Growth Solution: Optimize Medium (Carbon, Nitrogen, Ions) & Aeration PoorGrowth->Sol_Growth Sol_Pathway Solution: Enhance MVA Pathway (Overexpress Key Enzymes) & Check Precursor Supply GoodGrowth->Sol_Pathway Sol_Ethanol Solution: Implement Fed-Batch Strategy to Limit Glucose HighEthanol->Sol_Ethanol LowEthanol->Sol_Pathway cluster_MVA Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 (Key Target) fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps alpha_bisabolene α-Bisabolene fpp->alpha_bisabolene α-Bisabolene Synthase (αBS) cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_post Phase 3: Analysis Inoculum 1. Prepare Inoculum (Shake Flask, 24h) Bioreactor 2. Prepare & Sterilize Bioreactor (2.5L Medium in 5L Vessel) Batch 3. Batch Phase (30°C, pH 5.0, DO >20%) ~12-24 hours Bioreactor->Batch Feed 4. Fed-Batch Phase (Start Glucose Feed) Optional: Lower Temp to 26°C Batch->Feed Glucose Depletion (DO Spike) Monitor 5. Monitor & Sample (OD600, Glucose, Product) Duration: 120-160h Feed->Monitor Harvest 6. Harvest Broth Monitor->Harvest Extract 7. Extract α-Bisabolene (Organic Solvent) Harvest->Extract Quantify 8. Quantify via GC-MS Extract->Quantify

References

Technical Support Center: Optimizing α-Bisabolene Yield in Essential Oil Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the yield of α-Bisabolene from essential oil distillation. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the distillation of essential oils for the enrichment of α-Bisabolene.

Q1: My overall essential oil yield is very low. What are the potential causes and how can I improve it?

A1: Low essential oil yield is a common issue that can stem from several factors, from the raw plant material to the distillation process itself. Here are some key areas to troubleshoot:

  • Plant Material Quality and Preparation:

    • Harvesting Time: Ensure the plant material is harvested at the optimal time for peak essential oil content. For many plants, this is during the flowering stage.

    • Drying: The moisture content of the plant material is crucial. Over-drying can lead to the loss of volatile compounds, while insufficient drying can lead to lower extraction efficiency.

    • Grinding/Chopping: Increasing the surface area of the plant material by grinding or chopping can significantly improve steam penetration and oil extraction. One study showed that grinding eucalyptus leaves increased the essential oil yield by 20-25% compared to whole leaves.

  • Distillation Parameters:

    • Distillation Time: The duration of the distillation process directly impacts the yield. While monoterpenes are typically extracted early in the process, sesquiterpenes like α-bisabolene require longer distillation times to be fully extracted.[1][2] For some essential oils, the yield of sesquiterpenes increases with distillation times up to several hours.[3]

    • Steam Flow Rate: An improper steam flow rate can lead to inefficient extraction. A rate that is too high can cause channeling, where steam bypasses the bulk of the plant material. Conversely, a rate that is too low will result in incomplete extraction.

  • Equipment Issues:

    • System Leaks: Check all connections for leaks to prevent the escape of steam and essential oil vapors, which would result in product loss.

    • Condenser Inefficiency: Ensure the condenser is operating efficiently with a sufficient flow of cold water. An inefficient condenser will result in the loss of volatile compounds.

Q2: I'm performing a fractional distillation, but the separation of α-Bisabolene from other sesquiterpenes is poor. How can I improve the resolution?

A2: Achieving high purity of α-Bisabolene through fractional distillation requires careful control over several parameters. Here’s how to troubleshoot poor separation:

  • Column Efficiency:

    • Packing Material: The type and packing of the fractionating column are critical. A longer column or one with more efficient packing material (like structured packing) provides more theoretical plates, leading to better separation of compounds with close boiling points.

    • Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.

  • Operational Parameters:

    • Reflux Ratio: The reflux ratio, the ratio of the amount of condensate returned to the column to the amount collected as distillate, is a key parameter. Increasing the reflux ratio generally improves separation but also increases the distillation time and energy consumption.[4] Finding the optimal reflux ratio is crucial for balancing purity and efficiency.

    • Distillation Rate: A slow and steady distillation rate is essential for achieving good separation. If the heating rate is too high, the vapor will ascend the column too quickly, preventing the establishment of a proper vapor-liquid equilibrium.

    • Vacuum Pressure: Operating under a vacuum is highly recommended for separating terpenes.[5][6] Reducing the pressure lowers the boiling points of the compounds, which helps to prevent thermal degradation of heat-sensitive molecules like α-bisabolene.[6] Maintaining a stable vacuum is critical, as fluctuations will alter boiling points and reduce separation efficiency.

Q3: I'm concerned about the thermal degradation of α-Bisabolene during distillation. What steps can I take to minimize this?

A3: α-Bisabolene and other terpenes can be susceptible to thermal degradation at high temperatures.[6] Here are the primary strategies to mitigate this:

  • Vacuum Distillation: This is the most effective method for protecting heat-sensitive compounds. By reducing the operating pressure, the boiling point of α-bisabolene is significantly lowered, allowing for distillation at a much lower temperature.

  • Steam Distillation: In steam distillation, the presence of steam lowers the boiling point of the volatile compounds, offering a gentler extraction method compared to simple distillation at atmospheric pressure.

  • Control Heating: Use a heating mantle with precise temperature control and a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can cause degradation.

Data Presentation: Influence of Distillation Parameters on Essential Oil Composition

The following table provides a representative overview of how distillation parameters can influence the yield and composition of essential oils, with a focus on sesquiterpenes like α-bisabolene. The data is synthesized from studies on various essential oils to illustrate general principles.

ParameterCondition 1Result 1Condition 2Result 2Source
Distillation Time 1 hourLower concentration of sesquiterpenes (e.g., (E)-α-bisabolene). Higher concentration of monoterpenes.4 hoursHigher concentration of sesquiterpenes. Concentration of some sesquiterpenes may decrease with very long distillation times.[7]
Plant Material Preparation Whole LeavesLower overall essential oil yield.Ground Leaves20-25% higher essential oil yield.
Distillation Method HydrodistillationLower yield of certain compounds.Superheated Steam DistillationHigher overall essential oil yield.[8]
Vacuum Pressure Atmospheric PressureHigher boiling points, risk of thermal degradation.~10 kPaLower boiling points, reduced risk of thermal degradation.[5]
Reflux Ratio Low (e.g., 2:1)Faster distillation, poorer separation of components with close boiling points.High (e.g., 10:1)Slower distillation, better separation and higher purity of the target fraction.[4]

Experimental Protocols

Protocol 1: Fractional Distillation of Essential Oil for α-Bisabolene Enrichment

This protocol outlines a general procedure for the vacuum fractional distillation of an essential oil to isolate a fraction enriched in α-bisabolene.

1. Materials and Equipment:

  • Crude essential oil containing α-bisabolene

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer

  • Vacuum pump with a pressure gauge

  • Cold trap (recommended)

  • Glass wool or aluminum foil for insulation

  • GC-MS for fraction analysis

2. Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place the crude essential oil and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water source.

    • Attach the vacuum adapter and receiving flask.

    • Connect the vacuum pump to the system via a cold trap.

    • Insulate the fractionating column with glass wool or aluminum foil.

  • Distillation Process:

    • Turn on the cooling water to the condenser and start the magnetic stirrer.

    • Slowly apply vacuum to the system, aiming for a stable pressure (e.g., 5-15 mmHg).[9]

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the temperature at the distillation head. The first fraction to distill will be the most volatile components (lower boiling points).

    • Collect the initial low-boiling fraction in the first receiving flask.

    • As the temperature begins to rise and stabilize at the boiling point of the next fraction, switch to a new receiving flask. Sesquiterpenes like α-bisabolene will distill at a higher temperature (under vacuum) than monoterpenes.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is often recommended for good separation.

    • Collect fractions over narrow temperature ranges.

    • Once the desired fractions are collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis:

    • Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-bisabolene and other components.

    • Combine the fractions that have the highest purity of α-bisabolene.

Visualizations

Diagram 1: Troubleshooting Workflow for Low α-Bisabolene Yield

Low_Yield_Troubleshooting cluster_material Plant Material cluster_distillation Distillation Parameters cluster_equipment Equipment Check start Low α-Bisabolene Yield harvest_time Check Harvest Time start->harvest_time dist_time Increase Distillation Time start->dist_time leaks Inspect for System Leaks start->leaks drying Optimize Drying Process harvest_time->drying grinding Ensure Proper Grinding drying->grinding end Improved Yield grinding->end steam_rate Adjust Steam Flow Rate dist_time->steam_rate vacuum Implement/Optimize Vacuum steam_rate->vacuum vacuum->end condenser Verify Condenser Efficiency leaks->condenser condenser->end Fractional_Distillation_Workflow cluster_prep Preparation cluster_process Distillation cluster_analysis Analysis setup Assemble Distillation Apparatus charge Charge Flask with Essential Oil setup->charge vacuum Apply and Stabilize Vacuum charge->vacuum heat Gentle Heating vacuum->heat collect_mono Collect Monoterpene Fraction heat->collect_mono collect_sesqui Collect Sesquiterpene Fraction (α-Bisabolene rich) collect_mono->collect_sesqui gcms Analyze Fractions by GC-MS collect_sesqui->gcms combine Combine High-Purity Fractions gcms->combine

References

Troubleshooting low yields in microbial alpha-Bisabolene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial α-bisabolene production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yields in engineered microbial systems like E. coli and S. cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Q1: Why is my engineered strain not producing any detectable α-bisabolene?

Answer: A complete lack of production typically points to a critical failure in the synthetic pathway, most often related to the expression or function of the heterologous α-bisabolene synthase (BIS).

Troubleshooting Steps:

  • Verify Gene Integration and Transcription:

    • Problem: The BIS gene may not have been correctly integrated into your expression plasmid or the host genome, or it may not be transcribed.

    • Solution: Confirm the presence and integrity of the BIS gene cassette via PCR and Sanger sequencing. Analyze mRNA levels using Reverse Transcription Quantitative PCR (RT-qPCR) to ensure the gene is being transcribed.

  • Confirm Protein Expression and Solubility:

    • Problem: The BIS protein may not be expressed, or it could be expressed in a misfolded, insoluble form (inclusion bodies), rendering it inactive. Codon usage differences between the source organism of the BIS gene and the production host can lead to poor translation.[1]

    • Solution: Perform SDS-PAGE and Western blot analysis on total cell lysate and soluble fractions to confirm the presence and size of the BIS protein.[1] If the protein is found primarily in the insoluble fraction, consider codon-optimizing the BIS gene for your specific host (E. coli or S. cerevisiae), using a lower induction temperature (e.g., 18-25°C), or co-expressing molecular chaperones.

  • Assess α-Bisabolene Synthase Activity:

    • Problem: The enzyme may be expressed but catalytically inactive due to misfolding, missing cofactors, or inhibitory conditions.

    • Solution: Prepare cell-free extracts and perform an in vitro enzyme assay using farnesyl pyrophosphate (FPP) as the substrate. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to check for α-bisabolene formation.

Q2: My α-bisabolene titer is very low. How can I improve the yield?

Answer: Low titers are often caused by an insufficient supply of the precursor FPP, suboptimal enzyme kinetics, or competition from native metabolic pathways.

Troubleshooting Steps:

  • Enhance the Precursor (FPP) Pool:

    • Problem: The native flux through the mevalonate (B85504) (MVA) pathway (in yeast) or the heterologous MVA pathway (in engineered E. coli) may be insufficient to supply enough FPP.[2][3]

    • Solution: Overexpress rate-limiting enzymes in the MVA pathway. Key targets for overexpression often include HMG-CoA reductase (HMGR) and farnesyl diphosphate (B83284) synthase (FPPS).[4] Iterative enhancement of the entire MVA pathway can significantly increase carbon flux towards FPP.[2][5] In S. cerevisiae, up-regulating genes like tHMG1 and ERG20 has proven effective.[6]

  • Downregulate Competing Pathways:

    • Problem: FPP is a critical branch-point metabolite used for synthesizing essential compounds like sterols (via squalene (B77637) synthase, ERG9 in yeast) and for protein farnesylation.[7][8][9] These native pathways compete with your α-bisabolene synthase for the FPP pool.

    • Solution: Down-regulate the expression of competing genes. In S. cerevisiae, repressing ERG9 expression can redirect FPP from sterol synthesis toward your product. This can be achieved using repressible promoters or CRISPRi technology.[10]

  • Optimize α-Bisabolene Synthase Expression:

    • Problem: The expression level of the α-bisabolene synthase itself must be balanced. Too little enzyme will result in a low conversion rate, while overexpression can cause a metabolic burden on the host cell.

    • Solution: Screen a library of promoters with varying strengths to control the expression of your synthase. Creating a fusion protein of FPPS and the bisabolene (B7822174) synthase can also improve efficiency by channeling the substrate directly to the enzyme.[10][11]

  • Compartmentalize the Pathway:

    • Problem: Isolating the biosynthetic pathway from competing cytosolic reactions can increase local substrate and enzyme concentrations, boosting efficiency.

    • Solution: Target the MVA pathway enzymes and the α-bisabolene synthase to a specific cellular compartment, such as the peroxisome in yeast.[6][12][13] This strategy has been shown to enhance the production of bisabolene and other terpenes.[6][12]

Q3: Production of α-bisabolene starts strong but then ceases. What could be the cause?

Answer: This pattern often suggests issues with product toxicity, plasmid instability, or nutrient/cofactor depletion during fermentation.

Troubleshooting Steps:

  • Mitigate Product Toxicity:

    • Problem: High concentrations of α-bisabolene can be toxic to microbial cells, disrupting cell membranes and inhibiting growth.

    • Solution: Implement an in situ product recovery strategy. During fermentation, add an organic solvent overlay (e.g., dodecane) to the culture medium.[14] α-Bisabolene will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity.[14]

  • Ensure Plasmid Stability:

    • Problem: High-copy expression plasmids can be lost during cell division, especially if they impose a significant metabolic burden. This leads to a decline in the population of producing cells over time.

    • Solution: Integrate the expression cassettes for the MVA pathway and the α-bisabolene synthase into the host chromosome.[4] This ensures stable maintenance of the genes without the need for constant antibiotic selection.

  • Optimize Fermentation Conditions:

    • Problem: Depletion of the carbon source, essential nutrients, or cofactors (like ATP and NADPH) required for the MVA pathway can halt production.

    • Solution: Transition from batch to fed-batch fermentation.[2][5] A controlled feeding strategy maintains optimal levels of glucose and other nutrients, sustaining cell growth and productivity over a longer period. Monitoring dissolved oxygen is also critical for maintaining metabolic activity.[5]

Q4: I am observing an accumulation of intermediate metabolites. How can I resolve this bottleneck?

Answer: The accumulation of an intermediate like mevalonate or HMG-CoA indicates a downstream enzymatic step is rate-limiting.

Troubleshooting Steps:

  • Identify the Bottleneck:

    • Problem: An imbalance in the expression levels of pathway enzymes can cause a metabolic bottleneck.

    • Solution: Use LC-MS to perform a metabolomic analysis of your engineered strain to identify which intermediate is accumulating.[15] This will pinpoint the slow enzymatic step in the pathway.

  • Debottleneck the Pathway:

    • Problem: The enzyme immediately downstream of the accumulated intermediate may have low activity or be expressed at an insufficient level.

    • Solution: Increase the expression of the gene encoding the rate-limiting enzyme. For example, if mevalonate accumulates, increase the expression of mevalonate kinase (MK).[4][16] It may be necessary to screen enzymes from different organisms to find one with better kinetic properties in your host.

Quantitative Data Summary

The following tables summarize reported α-bisabolene titers achieved in different microbial hosts and highlight the impact of various metabolic engineering strategies.

Table 1: α-Bisabolene Titers in Engineered Microbes

Host OrganismEngineering StrategyTiter (g/L)Fermentation Scale
Saccharomyces cerevisiaeMVA pathway enhancement, fed-batch optimization18.62.5 L Bioreactor
Yarrowia lipolyticaPeroxisome engineering, fed-batch fermentation15.5Bioreactor
Saccharomyces cerevisiaeMVA pathway optimization, ERG9 repression7.025 L Bioreactor
Saccharomyces cerevisiaeCodon-optimized synthase, MVA engineering>0.9Shake Flask
Escherichia coliHeterologous MVA pathway, synthase optimization>0.9Shake Flask

Data compiled from multiple sources.[1][5][10][12]

Key Experimental Protocols

Protocol 1: Western Blot for Bisabolene Synthase Expression
  • Sample Preparation: Grow engineered and control strains under inducing conditions. Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in RIPA lysis buffer supplemented with protease inhibitors.[17] Lyse cells by sonication on ice.[17][18] Centrifuge to separate soluble (supernatant) and insoluble (pellet) fractions. Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each fraction by boiling in SDS loading buffer for 5-10 minutes.[17][18] Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your bisabolene synthase (e.g., anti-His-tag) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.[20]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash three times with TBST.[20]

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system.[17]

Protocol 2: GC-MS Quantification of α-Bisabolene
  • Sample Preparation: If using a two-phase culture, collect a known volume of the organic overlay (e.g., dodecane).[21] If not, perform a liquid-liquid extraction of the whole culture broth with a non-polar solvent like hexane (B92381) or ethyl acetate.[21]

  • Standard Curve Preparation: Prepare a series of calibration standards of pure α-bisabolene in the same solvent used for extraction (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[22] An internal standard (e.g., β-caryophyllene) can be added to both samples and standards to improve accuracy.[14][22]

  • GC-MS Instrument Setup (Example Parameters):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[22]

    • Injector Temperature: 250°C.[22][23]

    • Carrier Gas: Helium.[22]

    • Oven Program: Initial temperature of 70°C, hold for 3 min, ramp to 100°C at 5°C/min, then ramp to 246°C at 120°C/min, hold for 3 min.[23]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 m/z.[22]

  • Data Analysis: Inject 1 µL of each standard and sample. Identify the α-bisabolene peak by its retention time and mass spectrum compared to the standard. Quantify the concentration in your samples by plotting a calibration curve of peak area versus concentration for the standards.

Visualizations

Metabolic Pathway & Engineering Targets

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB / ERG10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (tHMG1) [Rate-Limiting] Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP PMD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP ERG20 / ispA GPP->FPP ERG20 / ispA Bisabolene α-Bisabolene FPP->Bisabolene BIS [Heterologous] Sterols Sterols / Squalene FPP->Sterols ERG9 [Competing Pathway]

Caption: The Mevalonate (MVA) pathway for α-bisabolene synthesis with key engineering targets.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low / No α-Bisabolene Yield CheckExpression Verify BIS Expression (RT-qPCR, Western Blot) Start->CheckExpression NoExpression No Expression: - Check plasmid/integration - Verify promoter/inducer CheckExpression->NoExpression No Insoluble Insoluble Protein: - Codon optimize gene - Lower induction temp. - Co-express chaperones CheckExpression->Insoluble Insoluble ExpressionOK Expression OK CheckExpression->ExpressionOK Yes (Soluble) CheckPrecursor Analyze Precursor Supply (Metabolomics) ExpressionOK->CheckPrecursor LowFPP Low FPP: - Overexpress MVA genes (HMGR) - Downregulate ERG9 CheckPrecursor->LowFPP Bottleneck Detected PrecursorOK Precursor OK CheckPrecursor->PrecursorOK Sufficient Final Yield Improved LowFPP->Final CheckToxicity Assess Toxicity & Stability (Growth Curve, Plasmid Check) PrecursorOK->CheckToxicity ToxicityIssue Growth Inhibition: - Use solvent overlay - Integrate genes into genome - Optimize fermentation CheckToxicity->ToxicityIssue Yes CheckToxicity->Final No ToxicityIssue->Final

Caption: A decision tree for troubleshooting low α-bisabolene yields in microbial hosts.

Interconnected Factors Affecting Yield

Logical_Relationships Yield α-Bisabolene Yield Precursor FPP Precursor Supply Precursor->Yield Enzyme BIS Enzyme Performance Enzyme->Yield Host Host Cell Physiology Host->Yield MVA_Flux MVA Pathway Flux MVA_Flux->Precursor Competition Metabolic Competition (e.g., Sterols) Competition->Precursor Expression Expression & Solubility Expression->Enzyme Kinetics Enzyme Kinetics Kinetics->Enzyme Toxicity Product Toxicity Toxicity->Host Met_Burden Metabolic Burden Met_Burden->Host

Caption: Key interconnected factors that influence the final yield of α-bisabolene.

References

Minimizing byproduct formation during alpha-Bisabolene chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of α-Bisabolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for α-Bisabolene?

A1: The main chemical synthesis routes for α-Bisabolene include the acid-catalyzed cyclization of nerolidol (B1678203) or farnesol (B120207) and Grignard reactions. The cyclization of nerolidol is a common method where a Lewis or Brønsted acid catalyst promotes the formation of the bisabolene (B7822174) ring structure. Grignard synthesis can also be employed, typically involving the reaction of a suitable Grignard reagent with a cyclohexene (B86901) derivative.

Q2: What are the common byproducts formed during the chemical synthesis of α-Bisabolene?

A2: Common byproducts include other bisabolene isomers such as β-bisabolene and γ-bisabolene, as well as farnesene, which can arise from the dehydration of farnesol if it is present as a starting material or intermediate.[1] Under acidic conditions, oligomerization of the starting materials or products can also occur, leading to higher molecular weight impurities.[1]

Q3: How can I monitor the progress of my α-Bisabolene synthesis and identify byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring reaction progress and identifying α-Bisabolene and its byproducts.[2][3] By comparing the retention times and mass spectra of the components in your reaction mixture to known standards, you can quantify the yield of your desired product and identify impurities. For routine monitoring, Thin Layer Chromatography (TLC) can also be a quick and useful tool.

Q4: What are the best practices for storing synthesized α-Bisabolene to prevent degradation and isomerization?

A4: To prevent degradation and isomerization, α-Bisabolene should be stored at low temperatures, ideally at -20°C, in an amber vial to protect it from light.[4] It is also recommended to flush the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4]

Troubleshooting Guides

Issue 1: Low Yield of α-Bisabolene

Question: My α-Bisabolene synthesis resulted in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reactions, competing side reactions, and product loss during workup and purification. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Catalyst: The choice and concentration of the acid catalyst are critical. For nerolidol cyclization, using a milder catalyst like a heteropoly acid can improve selectivity over strong mineral acids, which may promote byproduct formation and oligomerization.[1]

    • Temperature: Lowering the reaction temperature can often improve selectivity for the desired α-isomer by favoring the kinetic product. However, this may also decrease the reaction rate.[5]

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal balance between reactant solubility and reaction selectivity.

  • Starting Material Quality: Ensure your starting materials (e.g., nerolidol) are pure and dry. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Workup Procedure: During the aqueous workup, it is crucial to neutralize any residual acid promptly to prevent acid-catalyzed isomerization of the product.[4] Washing with a mild base like sodium bicarbonate solution is recommended.[4]

Issue 2: High Percentage of β- and γ-Bisabolene Isomers

Question: My final product contains a high concentration of β- and γ-bisabolene isomers. How can I increase the selectivity for α-Bisabolene?

Answer: The formation of different bisabolene isomers is often influenced by the catalyst and reaction conditions.

  • Catalyst Selection: The nature of the acid catalyst plays a significant role in determining the isomer ratio. Lewis acids, for example, can offer different selectivity compared to Brønsted acids. It may be necessary to screen a variety of catalysts to find the one that favors the formation of the α-isomer.

  • Temperature Control: The reaction temperature can impact the thermodynamic versus kinetic control of the product distribution. Lower temperatures may favor the formation of one isomer over others.

  • Reaction Time: Monitor the reaction over time. It is possible that the desired α-isomer is formed initially but then isomerizes to the more thermodynamically stable β- or γ-isomers upon prolonged exposure to the acidic conditions.

Issue 3: Presence of Farnesol or Farnesene in the Final Product

Question: My purified product is contaminated with farnesol and/or farnesene. How can I avoid this?

Answer: Farnesol contamination can be an issue, especially when starting from farnesol or if it is formed as a byproduct from nerolidol. Farnesene is a dehydration product of farnesol.

  • Starting Material: If starting from nerolidol, ensure it is free of farnesol contamination.

  • Reaction Conditions: In acid-catalyzed reactions, farnesol can dehydrate to farnesene. Optimizing the reaction conditions to favor cyclization over dehydration is key. This may involve using a less acidic catalyst or lower reaction temperatures.

  • Purification: Farnesol has a similar boiling point to α-bisabolol, a potential precursor/byproduct, making its removal by distillation difficult.[1] If farnesol is present, a chemical purification step, such as selective esterification of the farnesol followed by distillation, may be necessary.

Issue 4: Unexpected Peaks in GC-MS Analysis

Question: I am seeing unexpected peaks in my GC-MS chromatogram. What could they be and what should I do?

Answer: Unexpected peaks can arise from several sources.

  • Byproducts: As mentioned, β- and γ-bisabolene, farnesene, and oligomers are common byproducts. Compare the mass spectra of the unknown peaks with library data to identify them.

  • Starting Material Isomers: Commercial starting materials may contain isomers that can lead to different products.

  • Contamination: Contamination can come from solvents, glassware, or the GC-MS system itself (e.g., septum bleed).[6] Run a blank solvent injection to check for system contamination.

  • Degradation: α-Bisabolene can degrade if the GC inlet temperature is too high. Ensure your analytical method uses an appropriate temperature program.

Data on Byproduct Formation

The following table summarizes the effect of reaction temperature on the selectivity of the acid-catalyzed cyclization of nerolidol, which can lead to the formation of bisabolene isomers as byproducts. While the primary product in this study was α-bisabolol, the data provides valuable insight into controlling the formation of bisabolenes.

Table 1: Effect of Temperature on Product Selectivity in the Acid-Catalyzed Cyclization of Neridol

Temperature (°C)Conversion (%)α-Bisabolol Selectivity (%)Bisabolenes Selectivity (%)
509736High
4098<40High
309060Lower
15LowLow-

Data adapted from a study on α-bisabolol synthesis where bisabolenes were the main byproducts.[1] This demonstrates that lower temperatures can favor the formation of the alcohol over the dehydration products (bisabolenes).

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of Nerolidol to α-Bisabolene

This protocol is a general guideline for the acid-catalyzed cyclization of nerolidol. Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • Nerolidol

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Acid catalyst (e.g., heteropoly acid H₃PW₁₂O₄₀, p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve nerolidol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • Add the acid catalyst to the stirred solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: GC-MS Analysis of α-Bisabolene and Byproducts

This protocol provides a general method for the analysis of α-Bisabolene and its common byproducts.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Nerolidol, Anhydrous Solvent) reaction_setup Set up Reaction under Inert Atmosphere prep_reactants->reaction_setup prep_catalyst Select & Prepare Acid Catalyst catalyst_addition Add Catalyst prep_catalyst->catalyst_addition cooling Cool to Desired Temperature reaction_setup->cooling cooling->catalyst_addition monitoring Monitor Reaction (TLC, GC-MS) catalyst_addition->monitoring quench Quench Reaction (sat. NaHCO3) monitoring->quench Reaction Complete extraction Extraction with Organic Solvent quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purification Purify Product (Distillation/Chromatography) concentrate->purification analysis Analyze Purity & Identify Byproducts (GC-MS, NMR) purification->analysis

Caption: Experimental workflow for α-Bisabolene synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low α-Bisabolene Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (Isomerization, Oligomerization) start->side_reactions loss_workup Loss During Workup/Purification start->loss_workup optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Time) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity & Dryness incomplete_reaction->check_reagents side_reactions->optimize_conditions gentle_workup Gentle Workup (Neutralize Acid Promptly) loss_workup->gentle_workup optimize_purification Optimize Purification Method loss_workup->optimize_purification

Caption: Troubleshooting logic for low α-Bisabolene yield.

byproduct_pathway nerolidol Nerolidol bisabolyl_cation Bisabolyl Cation nerolidol->bisabolyl_cation Acid Catalyst farnesene Farnesene (Byproduct) nerolidol->farnesene Dehydration (Side Reaction) alpha_bisabolene α-Bisabolene (Desired Product) bisabolyl_cation->alpha_bisabolene Deprotonation beta_bisabolene β-Bisabolene (Byproduct) bisabolyl_cation->beta_bisabolene Deprotonation gamma_bisabolene γ-Bisabolene (Byproduct) bisabolyl_cation->gamma_bisabolene Deprotonation

Caption: Byproduct formation pathways in α-Bisabolene synthesis.

References

Overcoming challenges in the purification of alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of alpha-Bisabolene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Poor Separation of this compound from its Isomers (e.g., beta- and gamma-Bisabolene)

  • Q: Why is it difficult to separate this compound from its isomers? A: The primary challenge in purifying this compound is the presence of its isomers, which have very similar physical and chemical properties. These isomers often have close boiling points and comparable polarities, making separation by traditional fractional distillation and chromatography difficult.[1]

  • Q: My fractional distillation is not effectively separating the isomers. What can I do? A: To improve isomer separation during fractional distillation, consider the following:

    • Increase Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Pressure Control: Ensure a stable and low vacuum (1-5 mmHg) is maintained throughout the distillation. Fluctuations in pressure will alter boiling points and reduce separation efficiency.[1]

    • Reduce Distillation Rate: A slower heating rate allows for proper vapor-liquid equilibrium to be established within the column, leading to better separation.[1]

  • Q: I'm observing co-elution of isomers during flash chromatography. How can I improve resolution? A: For better chromatographic separation of isomers:

    • Optimize the Solvent System: A less polar solvent system may improve the separation of non-polar isomers like bisabolenes. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Select the Appropriate Stationary Phase: While silica (B1680970) gel is common, argentation chromatography (silica gel impregnated with silver nitrate) can be effective for separating unsaturated compounds like bisabolene (B7822174) isomers based on the degree and geometry of unsaturation.

Issue 2: Low Yield of Purified this compound

  • Q: What are the common causes of low recovery during purification? A: Low yield can result from several factors, including product degradation, adsorption onto the stationary phase during chromatography, and losses during solvent removal.

  • Q: How can I minimize product degradation during purification? A: this compound can be sensitive to high temperatures and acidic conditions.

    • Use Reduced Pressure Distillation: Lowering the pressure reduces the boiling point of this compound, minimizing thermal degradation.[1]

    • Neutralize the Sample: If acidic impurities are present, neutralize the crude sample before distillation. For chromatography, use neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.[1]

  • Q: How can I prevent loss of this compound on my chromatography column? A: To minimize adsorption onto the stationary phase:

    • Ensure Proper Eluent Strength: The chosen solvent system should be strong enough to elute the compound completely.

    • Pre-treat the Column: Pre-treating the silica gel with a small amount of the final eluent can sometimes help reduce active sites that might irreversibly adsorb the compound.[1]

Issue 3: Product Contamination

  • Q: My purified this compound is contaminated with unknown impurities. What are the likely sources? A: Impurities can originate from the starting material (natural extract or synthetic reaction mixture) or be introduced during the purification process (e.g., from solvents or degradation). Common impurities in synthetic this compound can include residual starting materials, by-products from side reactions, and isomers.

  • Q: What analytical techniques are best for identifying impurities? A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of this compound and its impurities. The retention times of the different isomers on a suitable GC column can be used for identification, and the integration of the peak areas allows for the quantification of purity.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the main methods for purifying this compound? A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and preparative chromatography (flash chromatography or preparative HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.[1]

  • Q2: What is the typical purity of commercially available this compound? A2: The purity of commercially available this compound can vary, but it is often found with a purity of 92% or higher.[2]

  • Q3: Is this compound stable during storage? A3: Like many terpenes, this compound can be susceptible to oxidation and polymerization over time, especially when exposed to air, light, and heat. It is best stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

  • Q4: What are the key safety precautions to take when purifying this compound? A4: this compound may cause skin irritation and an allergic skin reaction. It may also be fatal if swallowed and enters airways.[3] It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (gloves, safety glasses).

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Fractional Distillation (Vacuum) 90-98%70-85%Scalable, cost-effective for large quantities.Isomer separation can be challenging; risk of thermal degradation.
Preparative HPLC >99%80-95%High resolution and purity.Less scalable, higher cost due to solvent consumption and equipment.[4]
Flash Chromatography 95-99%85-95%Faster than preparative HPLC, good for moderate scales.Lower resolution than HPLC, may require solvent optimization.

Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol is suitable for the purification of several grams of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (e.g., residual solvents).

  • Slowly increase the heating to distill the bisabolene isomers. Due to the close boiling points, a very slow distillation rate is crucial for good separation.

  • Collect fractions in separate receiving flasks.

  • Analyze the collected fractions by GC-MS to determine the purity of this compound.

  • Combine the fractions with the desired purity.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for obtaining high-purity this compound on a smaller scale.

Materials:

  • Crude this compound

  • Preparative HPLC system with a UV detector

  • Preparative normal-phase column (e.g., silica-based)

  • HPLC-grade solvents (e.g., hexane (B92381), ethyl acetate)

  • Collection vials or flasks

Procedure:

  • Method Development: Develop an analytical scale separation method first to determine the optimal mobile phase composition for separating this compound from its impurities. A good starting point for normal-phase chromatography of terpenes is a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the separation at an appropriate UV wavelength (e.g., 220 nm). Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method or GC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Flash Column Chromatography

This protocol is a faster alternative to preparative HPLC for purifying milligrams to several grams of this compound.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., hexane with a small percentage of ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. Aim for an Rf value of approximately 0.2-0.3 for this compound.[1]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin the elution. Collect fractions and monitor the separation by TLC.

  • Purity Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow crude Crude this compound analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 distillation Fractional Distillation (Vacuum) analysis1->distillation Large Scale chromatography Preparative Chromatography (HPLC/Flash) analysis1->chromatography High Purity/Small Scale fractions Collect Fractions distillation->fractions chromatography->fractions analysis2 Fraction Purity Analysis (GC-MS/TLC) fractions->analysis2 analysis2->distillation Impure Fractions (Re-process) analysis2->chromatography Impure Fractions (Re-process) pooling Pool Pure Fractions analysis2->pooling Purity > X% solvent_removal Solvent Removal pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Isomer Separation? start->poor_separation degradation Check for Degradation (High Temp/Acids) low_yield->degradation Yes adsorption Check for Adsorption (Chromatography) low_yield->adsorption No distillation_issue Fractional Distillation? poor_separation->distillation_issue Yes chromatography_issue Chromatography? poor_separation->chromatography_issue No solution_degradation Use Lower Temp (Vacuum) Neutralize Sample degradation->solution_degradation solution_adsorption Optimize Eluent Strength Pre-treat Column adsorption->solution_adsorption solution_distillation Increase Column Efficiency Stabilize Vacuum Reduce Distillation Rate distillation_issue->solution_distillation solution_chromatography Optimize Solvent System Consider Argentation Silica chromatography_issue->solution_chromatography

Caption: Troubleshooting guide for common this compound purification issues.

References

Technical Support Center: Enhancing α-Bisabolene Synthase Expression and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing α-bisabolene synthase expression and activity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific issues you may encounter.

Category 1: Low or No α-Bisabolene Production

Question: I have successfully cloned the α-bisabolene synthase (AgBIS) gene into my expression host (E. coli, S. cerevisiae, etc.), but I'm detecting very low or no α-bisabolene. What are the likely causes?

Answer: Low or no α-bisabolene production, despite successful cloning, is a common issue that typically points to one of three areas: insufficient precursor supply, problems with the synthase enzyme itself, or suboptimal cultivation conditions.

  • Insufficient Precursor (FPP) Supply: The most frequent bottleneck is a limited intracellular pool of the direct precursor, farnesyl pyrophosphate (FPP).[1] The native metabolic flux in most hosts is not geared towards overproducing sesquiterpenes.

    • Troubleshooting:

      • Overexpress Mevalonate (MVA) Pathway Genes: The MVA pathway is the primary source of FPP in eukaryotes like yeast.[1] Systematically overexpressing key, rate-limiting enzymes in this pathway is a cornerstone strategy.[2] The most critical enzyme to upregulate is often 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[3][4] Overexpressing other enzymes like farnesyl diphosphate (B83284) synthase (FPPS), acetoacetyl-CoA thiolase (ERG10), and HMG-CoA synthase (HMGS) can also significantly boost FPP supply.[5]

      • Downregulate Competing Pathways: FPP is a branch-point metabolite used for other essential cellular processes, such as sterol biosynthesis.[1][6] Downregulating or inhibiting the first enzyme in a competing pathway, such as squalene (B77637) synthase (ERG9 in yeast), can redirect FPP towards α-bisabolene production.[6]

  • Suboptimal Synthase Expression or Activity: The heterologous α-bisabolene synthase may not be expressed or folded correctly in your host.

    • Troubleshooting:

      • Codon Optimization: Ensure the DNA sequence of your synthase gene is optimized for the codon usage of your expression host. This can dramatically improve soluble protein expression.[7]

      • Use a Strong Promoter: Place the synthase gene under the control of a strong, well-characterized promoter to drive high levels of transcription.[3][5]

      • Increase Gene Copy Number: Integrating additional copies of the synthase expression cassette into the host genome can increase enzyme concentration and product titer.[3]

  • Product Toxicity or Volatility: High concentrations of α-bisabolene can be toxic to host cells, inhibiting growth and production.[8] Additionally, as a volatile compound, the product may be lost to evaporation during fermentation.[5]

    • Troubleshooting:

      • In Situ Product Recovery: Use a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This solvent will capture the secreted α-bisabolene, reducing its concentration in the aqueous phase and preventing both toxicity and evaporative loss.

      • Engineer Product Storage/Export: In oleaginous yeasts like Yarrowia lipolytica, enhancing the formation of lipid droplets can help sequester the lipophilic α-bisabolene, mitigating toxicity.[8][9][10] Introducing heterologous efflux pumps can also help export the product out of the cell.[4][11]

Category 2: Optimizing Enzyme Activity and Pathway Flux

Question: I am producing some α-bisabolene, but the yield is not at the level reported in the literature. How can I further optimize my system?

Answer: Moving from moderate to high-titer production requires a multi-pronged optimization approach focusing on balancing the metabolic pathway, refining fermentation conditions, and considering cellular compartmentalization.

  • Balancing the Metabolic Pathway: Simply overexpressing all genes in the MVA pathway may not be effective and can lead to the accumulation of toxic intermediates or place an excessive metabolic burden on the cell.[12][13]

    • Troubleshooting:

      • Iterative Enhancement: Systematically test the overexpression of individual and combinations of MVA pathway genes to identify the true rate-limiting steps in your specific host and conditions.[12] For example, in some cases, overexpressing mevalonate-5-diphosphate decarboxylase (MVD) and IPP isomerase (IDI) has been shown to have a negative effect on production.[3][5]

      • Promoter Engineering: Use promoters of varying strengths to fine-tune the expression levels of different pathway enzymes to achieve a balanced flux from acetyl-CoA to FPP.

  • Optimizing Fermentation Conditions: The culture medium and physical parameters of the fermentation are critical for optimal cell growth and enzymatic activity.

    • Troubleshooting:

      • Medium Composition: Optimize the concentration of the carbon source (e.g., glucose), nitrogen source, and essential cofactors. Magnesium ions (Mg²⁺) are a crucial cofactor for many terpene synthases and enzymes in the MVA pathway, and supplementing the medium with additional MgSO₄ can significantly improve yields.[4][12]

      • Process Parameters: Systematically optimize temperature, pH, and aeration (e.g., shaking speed in flasks). For example, using rubber plugs instead of parafilm for shake flasks can reduce methanol (B129727) evaporation and increase production in P. pastoris.[5]

      • Fed-Batch Fermentation: Transitioning from batch to fed-batch fermentation can achieve much higher cell densities and product titers. This strategy allows for controlled feeding of substrates, preventing substrate inhibition and maintaining optimal growth conditions over a longer period, leading to significantly higher final titers.[3][12][14]

  • Cellular Compartmentalization: Relocating the biosynthetic pathway to a specific organelle can isolate it from competing reactions and increase the local concentration of substrates and enzymes.[1][11]

    • Strategy: In yeast, targeting the MVA pathway and α-bisabolene synthase to the peroxisome has been shown to be a highly effective strategy.[5] This is because the peroxisome can be an acetyl-CoA-rich environment, providing ample starting material for the pathway. This strategy has resulted in significantly higher α-bisabolene production compared to the purely cytosolic pathway, especially in fed-batch fermentations.[3][5]

Quantitative Data Summary

The following tables summarize α-bisabolene production titers achieved through various metabolic engineering strategies in different host organisms.

Table 1: α-Bisabolene Production in Engineered Pichia pastoris

Strain DescriptionEngineering StrategyTiter (mg/L)FermentationReference
LH21Expression of AgBIS with strong promoter6.6Shake Flask[5]
LH30AgBIS + HMGR Overexpression16.8Shake Flask[3][5]
LH31AgBIS + FPPS Overexpression25.6Shake Flask[3][5]
LH60AgBIS + ERG10 & HMGS Overexpression40.1Shake Flask[5]
LH122Optimized Peroxisomal MVA Pathway1,100Fed-Batch[3][5]
ControlOptimized Cytosolic MVA Pathway670Fed-Batch[3]

Table 2: α-Bisabolene Production in Engineered Yarrowia lipolytica

Strain DescriptionEngineering StrategyTiter (mg/L)FermentationReference
ControlExpression of AgBIS~0.4Shake Flask[4]
Po1g KαHRAgBIS + HMGR Overexpression100.2Shake Flask[4]
Po1gαB2AgBIS + tHMG + Efflux Pump179.4Shake Flask[9]
-AgBIS + tHMG + Lipid Droplet Engineering (DGA1)844.6Shake Flask[9]
Po1gαB10Combined MVA & Lipid Droplet Engineering1954.3Shake Flask[8][10]
-Peroxisome Engineering + Fed-Batch15,500Fed-Batch[11]

Table 3: α-Bisabolene Production in Engineered Saccharomyces cerevisiae

Strain DescriptionEngineering StrategyTiter (mg/L)FermentationReference
-AgBIS Expression>900Shake Flask[7]
-Iterative MVA Pathway Enhancement + Fed-Batch18,600Fed-Batch[12][13][14]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for α-Bisabolene Production in Yeast

This protocol provides a general methodology for evaluating engineered yeast strains in shake flasks.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L tryptone, 20 g/L glucose).

    • Incubate at 30°C with shaking at 220-250 rpm for 24 hours.

  • Main Culture:

    • Prepare baffled shake flasks containing 50 mL of fermentation medium. The medium composition should be optimized but can be based on a minimal medium supplemented with a carbon source (e.g., 20 g/L glucose) and necessary nutrients.[12] For oleaginous yeast like Y. lipolytica, waste cooking oil can also be used as a carbon source.[4]

    • Add a 10% (v/v) organic solvent overlay (e.g., dodecane) to the flask to capture α-bisabolene.

    • Inoculate the main culture with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

    • Seal the flasks with breathable plugs or sterile rubber stoppers.[5]

  • Cultivation:

    • Incubate the flasks at the optimal temperature (typically 28-30°C) with vigorous shaking (220-250 rpm) for 96-120 hours.[5]

  • Sampling and Analysis:

    • At desired time points, carefully remove a sample of the organic layer.

    • Analyze the sample for α-bisabolene concentration using Gas Chromatography-Mass Spectrometry (GC-MS). Use a commercially available α-bisabolene standard to generate a standard curve for quantification.

Protocol 2: α-Bisabolene Synthase In Vitro Activity Assay

This protocol is for determining the specific activity of a purified or partially purified α-bisabolene synthase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction buffer. A typical buffer consists of 25 mM HEPES (pH 7.2), 100 mM KCl, and 10 mM MgCl₂.

    • Add the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~50 µM.[15]

    • Add a known amount of purified enzyme solution.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Product Extraction:

    • Stop the reaction by adding 1 volume of the reaction mixture to an equal volume of hexane (B92381) (or another suitable organic solvent) containing an internal standard (e.g., caryophyllene).

    • Vortex vigorously for 1 minute to extract the sesquiterpene products.

    • Centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the upper organic phase to a GC-MS vial.

    • Analyze the sample by GC-MS to identify and quantify the α-bisabolene produced relative to the internal standard.

Visualizations: Pathways and Workflows

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa p1 acetyl_coa->p1 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa p3 acetoacetyl_coa->p3 mevalonate Mevalonate hmg_coa->mevalonate p5 hmg_coa->p5 mvp Mevalonate-5-P mevalonate->mvp p7 mevalonate->p7 mvpp Mevalonate-5-PP mvp->mvpp p9 mvp->p9 ipp IPP mvpp->ipp p11 mvpp->p11 dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp fpp FPP ipp->fpp p14 ipp->p14 p16 ipp->p16 p18 ipp->p18 dmapp->gpp dmapp->p16 gpp->fpp gpp->p18 bisabolene (B7822174) α-Bisabolene fpp->bisabolene sterols Sterols, etc. fpp->sterols p20 fpp->p20 p22 fpp->p22 erg10 ERG10 hmgs HMGS hmgr tHMG1 mk ERG12 pmk ERG8 mvd MVD1 idi1 IDI1 fpps ERG20 agbis AgBIS erg9 ERG9 p1->acetoacetyl_coa p2 p3->hmg_coa p4 p5->mevalonate p6 p7->mvp p8 p9->mvpp p10 p11->ipp p12 p13 p14->dmapp p15 p16->gpp p17 p18->fpp p19 p20->bisabolene p21 p22->sterols p23

Caption: The Mevalonate (MVA) pathway for α-bisabolene production in yeast.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Strain & Pathway Selection (e.g., S. cerevisiae, MVA pathway) B Construct Design & Assembly (Codon optimization, strong promoters) A->B C Host Transformation & Verification B->C D Shake-Flask Fermentation (Screening) C->D E Quantify Titer (GC-MS) D->E F Titer Sufficient? E->F G Iterative Metabolic Engineering (Overexpress HMGR, ERG20, etc.) F->G No J High-Titer Production F->J Yes G->D H Process Optimization (Media, Temp, pH) I Scale-Up: Fed-Batch Fermentation H->I I->J

Caption: Workflow for metabolic engineering to enhance α-bisabolene production.

Troubleshooting_Logic start_node start_node decision_node decision_node solution_node solution_node A Low α-Bisabolene Titer B Is synthase expression confirmed (e.g., Western Blot)? A->B C Is FPP precursor pathway upregulated? B->C Yes S1 - Check promoter & terminator - Codon-optimize synthase gene - Increase gene copy number B->S1 No D Are fermentation conditions optimal? C->D Yes S2 - Overexpress rate-limiting MVA enzymes (start with HMGR, FPPS) - Downregulate competing pathways (ERG9) C->S2 No E Consider product toxicity/volatility D->E Yes S3 - Optimize media (add Mg2+) - Optimize temp, pH, aeration - Switch to fed-batch culture D->S3 No S4 - Add solvent overlay (dodecane) - Engineer lipid droplet storage - Introduce efflux pumps E->S4

Caption: A decision tree for troubleshooting low α-bisabolene yield.

References

Optimization of GC-MS parameters for accurate alpha-Bisabolene quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of α-bisabolene. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why do my α-bisabolene isomers co-elute during GC-MS analysis?

A1: Sesquiterpene isomers like α-bisabolene often have very similar chemical structures and physicochemical properties, such as boiling points and polarities. This similarity can lead to comparable interactions with the GC column's stationary phase, resulting in incomplete separation and co-elution.[1] Key factors contributing to this issue include suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.[1]

Q2: How can I improve the separation of co-eluting α-bisabolene isomers?

A2: To enhance the resolution of co-eluting isomers, several strategies can be employed:

  • Method Optimization: Adjusting the GC oven temperature program, such as using a slower ramp rate or introducing isothermal holds at critical elution temperatures, can significantly improve separation.[1] Optimizing the carrier gas flow rate is also crucial.[1][2]

  • Column Selection: Utilizing a GC column with a different stationary phase chemistry (e.g., switching from a non-polar to a mid-polar or polar column) can alter selectivity and resolve co-eluting compounds.[1]

  • Column Dimensions: Employing a longer column or one with a smaller internal diameter can increase separation efficiency.[1] A thicker film can enhance the retention of volatile compounds but may require higher elution temperatures.[1]

Q3: I am observing poor peak shape (tailing or fronting) for my α-bisabolene standard. What are the likely causes?

A3: Poor peak shape can stem from several issues. Tailing peaks often indicate active sites within the GC system, which can be caused by a contaminated liner, column degradation, or improper column installation.[3] Fronting peaks might suggest column overload, so injecting a more diluted sample could resolve the issue.[3] Using a properly deactivated inlet liner is crucial to minimize active sites that can cause degradation of sensitive compounds like sesquiterpenes.[1]

Q4: My α-bisabolene response is inconsistent between injections. What should I check?

A4: Inconsistent responses are often related to the injection process or sample stability.[3] Check for leaks in the injection port septum and ensure the syringe is functioning correctly.[3] Since α-bisabolene is a volatile compound, ensure your sample vials are properly sealed and stored to prevent evaporative losses.[3][4] It is also recommended to prepare fresh calibration standards for each analysis.[3]

Q5: What are the characteristic mass fragments of α-bisabolene that I should monitor for quantification?

A5: α-Bisabolene (C₁₅H₂₄) has a molecular weight of 204.35 g/mol .[3][5][6] In electron ionization (EI) mode, the molecular ion (m/z 204) may be observed.[3] Common fragment ions for bisabolene (B7822174) isomers include m/z 93, 107, 119, 133, and 161.[3] It is essential to analyze a pure standard of the specific α-bisabolene isomer of interest to determine its characteristic fragmentation pattern and select the most abundant and specific ions for quantification in Selected Ion Monitoring (SIM) mode.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of α-bisabolene.

Issue 1: Poor Chromatographic Resolution or Co-elution
Possible Cause Suggested Solution
Suboptimal Oven Temperature ProgramLower the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5°C/min).[1] Introduce short isothermal holds (1-2 minutes) at temperatures where critical isomer pairs elute.[1]
Inappropriate GC ColumnIf using a non-polar column (e.g., DB-5ms), consider switching to a mid-polar or polar stationary phase (e.g., wax-type column) to alter selectivity.[1] For enantiomers, a chiral stationary phase is necessary.[1]
Incorrect Carrier Gas Flow RateOptimize the carrier gas linear velocity for your column dimensions. For many columns, the optimal range is 27–32 cm/s.[2]
Column DegradationTrim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues. If the problem persists, replace the column.[7]
Issue 2: No or Low Signal / Small Peaks
Possible Cause Suggested Solution
Sample Concentration Too LowPrepare and inject a more concentrated sample or standard.
Leaks in the SystemCheck for leaks at the injection port, column fittings, and MS interface using an electronic leak detector.[3][7]
Incorrect Injection ParametersVerify that the injection port temperature is appropriate (e.g., 250°C) and that the split/splitless parameters are correctly set.[3] Some sesquiterpenes are thermally labile and can degrade in a hot inlet.[1]
Contaminated Inlet LinerReplace the injection port liner. Regular replacement is crucial, especially when analyzing complex matrices.[3]
Issue 3: Inconsistent Peak Areas or Retention Times
Possible Cause Suggested Solution
Leaking Syringe or SeptumCheck the syringe for proper function and replace the injection port septum.[3][7]
Autosampler MalfunctionVerify the autosampler's injection volume and speed settings. Manually inject a sample to see if the problem is with the autosampler.
Fluctuations in Gas Flow/PressureCheck the gas supply and regulators to ensure a constant and stable carrier gas flow.
Sample EvaporationEnsure sample vials are tightly capped and use vials with appropriate septa to prevent solvent loss.[3][4] Prepare fresh standards.[3]

Below is a troubleshooting workflow to help diagnose and resolve common issues during α-bisabolene quantification.

G Troubleshooting Workflow for α-Bisabolene GC-MS Analysis start Problem Encountered no_peaks No or Low Signal start->no_peaks poor_resolution Poor Resolution / Co-elution start->poor_resolution bad_shape Poor Peak Shape start->bad_shape inconsistent_results Inconsistent Results start->inconsistent_results check_conc Check Sample Concentration no_peaks->check_conc Is sample concentrated enough? optimize_temp Optimize Oven Temperature Program poor_resolution->optimize_temp Are isomers co-eluting? check_overload Dilute Sample (Check for Overload) bad_shape->check_overload Fronting peak? check_active_sites Check for Active Sites (Liner, Column) bad_shape->check_active_sites Tailing peak? check_autosampler Check Autosampler & Syringe inconsistent_results->check_autosampler Is injection automated? prepare_fresh Prepare Fresh Standards inconsistent_results->prepare_fresh Are standards old? check_leaks Check for Leaks (Injector, Fittings) check_conc->check_leaks Yes check_liner Check/Replace Inlet Liner check_leaks->check_liner No leaks found change_column Consider Different Column Phase optimize_temp->change_column Still unresolved check_autosampler->check_leaks Yes prepare_fresh->check_leaks Yes

Caption: Troubleshooting logic for GC-MS analysis of α-bisabolene.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of external standards for generating a calibration curve.

Materials:

  • α-Bisabolene analytical standard

  • Dodecane or Hexane (solvent)[3][8]

  • β-Caryophyllene (internal standard, optional)[3][8]

  • Class A volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of α-bisabolene standard and dissolve it in a known volume of solvent in a volumetric flask to create a concentrated primary stock solution (e.g., 1000 µg/mL).[3]

  • Prepare Working Standards: Perform serial dilutions of the primary stock solution with the solvent to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[3]

  • Spike with Internal Standard (Optional): If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.[3]

Protocol 2: GC-MS Analysis of α-Bisabolene

This protocol provides a general GC-MS method. Parameters may need to be optimized for your specific instrument and sample matrix.

GC-MS Parameter Typical Setting
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9]
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min.[9][10]
Injector Temperature250°C.[3][9]
Injection Volume1 µL.[3][9]
Injection ModeSplit (e.g., 15:1 to 30:1) or Splitless.[9][10]
Oven Temperature ProgramInitial temperature of 50-60°C for 2-3 min, ramp at 3-10°C/min to 250-280°C, hold for 5 min.[9][10][11][12]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV.[3][9]
Ion Source Temperature230°C.[3][9]
Quadrupole Temperature150°C.[9]
Transfer Line Temperature280-300°C.[9][11]
Mass Scan Range40-500 amu.[3][9]
Acquisition ModeFull Scan (for identification) or SIM (for quantification).[3][9]

Below is a diagram illustrating the general experimental workflow for GC-MS analysis.

G cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Extraction/ Dilution injection GC Injection sample_prep->injection std_prep Standard Curve Preparation std_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection peak_id Peak Identification (Retention Time & Mass Spectrum) detection->peak_id quant Quantification (Calibration Curve) peak_id->quant result Final Concentration Report quant->result

Caption: General experimental workflow for α-bisabolene analysis by GC-MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics for terpene quantification methods using GC-MS. These values can serve as a benchmark for method validation.

Table 1: Method Validation Parameters for Terpene Analysis
Parameter Typical Value
Linearity (R²)> 0.99.[3][13]
Limit of Detection (LOD)0.25 - 15.1 ng/mL.[3][13]
Limit of Quantification (LOQ)< 49.0 ng/mL.[3][13]
Accuracy (Recovery)80.23 - 115.41 %.[3][13]
Intra-day Precision (RSD)≤ 12.03 %.[3]
Inter-day Precision (RSD)0.32 - 8.47%.[13]
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Bisabolene
Ion Type m/z
Molecular Ion [M]⁺204.[3]
Common Fragments161, 133, 119, 107, 93.[3][14]
Base Peak (often)93.[14]

References

Technical Support Center: High-Titer α-Bisabolene Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-titer alpha-Bisabolene production using fed-batch fermentation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for high-titer α-bisabolene production?

A1: The most commonly used and extensively engineered microbial hosts for high-titer α-bisabolene production are Saccharomyces cerevisiae and Yarrowia lipolytica.[1][2] Escherichia coli has also been explored for producing α-bisabolene and its precursor, (-)-α-bisabolol.[3][4]

Q2: What is a typical achievable titer for α-bisabolene in fed-batch fermentation?

A2: Recent studies have reported significant improvements in α-bisabolene titers. Titers as high as 18.6 g/L have been achieved in Saccharomyces cerevisiae and 15.5 g/L in Yarrowia lipolytica using optimized fed-batch strategies.[1][2]

Q3: What are the key metabolic pathways to engineer for enhanced α-bisabolene production?

A3: The primary pathway to engineer is the mevalonate (B85504) (MVA) pathway, which provides the precursor farnesyl pyrophosphate (FPP).[1][5] Key strategies include overexpressing crucial enzymes in the MVA pathway and downregulating competing pathways that consume FPP, such as ergosterol (B1671047) biosynthesis.[6]

Q4: Why is a fed-batch strategy preferred over a batch process for α-bisabolene production?

A4: Fed-batch fermentation allows for achieving high cell densities while avoiding the inhibitory effects of high substrate concentrations and the formation of overflow metabolites like ethanol (B145695).[6][7] This controlled feeding strategy helps maintain optimal conditions for both cell growth and product formation over an extended period.[8]

Q5: What are common carbon sources used in fed-batch fermentation for α-bisabolene?

A5: Glucose is a widely used carbon source.[9] However, research has also explored the use of low-cost renewable feedstocks like waste cooking oil with Yarrowia lipolytica.[2] The initial glucose concentration and the feeding strategy are critical parameters to optimize.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low α-Bisabolene Titer Insufficient precursor (FPP) supply.Overexpress key enzymes of the mevalonate (MVA) pathway.[1] Balance the expression of α-bisabolene synthase with the upstream pathway to avoid metabolic burden.
Cell growth limitation or stress.Optimize fermentation parameters such as pH, temperature, and dissolved oxygen.[1] Implement a two-stage temperature control strategy where a higher temperature is used for initial growth and a lower temperature for the production phase.[1]
Inhibition by high substrate concentration.Implement a controlled feeding strategy (e.g., DO-STAT or exponential feeding) to avoid excess glucose accumulation.[1]
Product toxicity or inhibition.Implement in-situ product recovery by adding an immiscible organic solvent like oleyl alcohol to the fermentation broth.[10]
Poor Cell Growth Suboptimal media composition.Optimize the fermentation medium by supplementing with essential nutrients. For example, the addition of D-calcium pantothenate has been shown to boost α-bisabolene titer. Conduct metabolomics analysis to identify and supplement limiting nutrients.[1]
High shear stress from agitation.Optimize the stirring speed to ensure sufficient mass transfer without causing excessive cell damage.[1]
Accumulation of inhibitory byproducts (e.g., ethanol).Control the feeding rate to prevent overflow metabolism. Allow for the consumption of byproducts like ethanol before increasing the feed rate.[1]
Inconsistent Fermentation Performance Variability in inoculum quality.Standardize the inoculum preparation protocol, ensuring consistent cell density and viability.
Fluctuations in process parameters.Ensure tight control of pH, temperature, dissolved oxygen, and feeding rate throughout the fermentation process.[8]
Difficulty with Product Recovery Formation of emulsions with in-situ extractants.Investigate different organic solvents for in-situ extraction. Oleyl alcohol has been used, but challenges with emulsion formation exist.[10] Further development of extraction and separation techniques may be required.[10]

Quantitative Data Summary

Table 1: Comparison of High-Titer α-Bisabolene Production in Different Hosts

Host OrganismTiter (g/L)Fermentation ScaleKey StrategyReference
Saccharomyces cerevisiae18.62.5 LTemperature-sensitive regulation and medium optimization[1]
Saccharomyces cerevisiae17.530 LDO-STAT fed-batch strategy[1]
Yarrowia lipolytica15.5Not specifiedPeroxisome engineering and systems metabolic engineering[2]
Pichia pastoris1.1Shake FlaskOptimized peroxisomal MVA pathway with methanol (B129727) feeding[11]

Table 2: Optimized Fed-Batch Fermentation Parameters for S. cerevisiae

ParameterOptimal Value/RangeNotesReference
Temperature30°C (growth) / 26°C (production)A two-stage temperature strategy was employed.[1]
pH5.0Maintained with the addition of ammonia.[1]
Stirring Speed400 rpmOptimized to balance mass transfer and shear stress.[1]
Initial Glucose20 g/LHigher concentrations led to increased ethanol production.[1]
Medium Supplement100 mg/L D-calcium pantothenateSignificantly boosted α-bisabolene titer.[1]
Feeding StrategyDO-STATFeeding initiated when dissolved oxygen levels increased, indicating depletion of the initial carbon source.[1]

Experimental Protocols

Inoculum Development Protocol (S. cerevisiae)
  • Plate Culture: Streak the engineered S. cerevisiae strain on a YPD agar (B569324) plate and incubate at 30°C for 48-72 hours.

  • Pre-culture: Inoculate a single colony into a 250 mL shake flask containing 25 mL of YPD medium. Incubate at 30°C and 220 rpm for 24 hours.[9]

  • Seed Culture: Transfer the pre-culture to a larger shake flask containing the appropriate volume of fermentation batch medium to achieve a starting optical density (OD) of approximately 0.2 in the bioreactor. Incubate under the same conditions for 18-24 hours.[6]

Fed-Batch Fermentation Protocol (S. cerevisiae)
  • Bioreactor Preparation: Prepare a 5 L bioreactor with 2.5 L of fermentation medium.[9] The medium should contain an initial glucose concentration of 20 g/L.[1] Sterilize the bioreactor.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase:

    • Set the temperature to 30°C.

    • Maintain the pH at 5.0 using a base like ammonia.[1]

    • Control the dissolved oxygen (DO) at a setpoint (e.g., 30%) by cascading the agitation speed (e.g., 400-800 rpm) and supplementing with air or oxygen.[6]

    • Monitor the depletion of the initial glucose and the production and subsequent consumption of ethanol.[1]

  • Fed-Batch Phase:

    • The fed-batch phase is typically initiated when the initial glucose is depleted, often indicated by a sharp increase in the DO signal (DO-STAT method).[1]

    • If employing a two-stage temperature strategy, reduce the temperature to 26°C at the start of the feeding phase.[1]

    • Begin feeding a concentrated glucose solution. An exponential feeding strategy can be used to maintain a constant specific growth rate.[6]

    • Continue the fermentation for the desired duration (e.g., 160 hours), monitoring cell growth and α-bisabolene production.[1]

Visualizations

alpha_Bisabolene_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_synthesis Isoprenoid & α-Bisabolene Synthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP MVD DMAPP DMAPP IPP->DMAPP Idi IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS This compound This compound FPP->this compound BIS Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered mevalonate (MVA) pathway for α-bisabolene production in yeast.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing A Strain Revival & Plate Culture B Pre-culture (Shake Flask) A->B C Seed Culture (Shake Flask) B->C D Bioreactor Inoculation C->D E Batch Phase (Growth on initial carbon source) D->E F Fed-Batch Phase (Controlled Feeding) E->F G Harvest F->G H Cell Separation G->H I Product Extraction (e.g., with organic solvent) H->I J Purification & Analysis I->J

Caption: General experimental workflow for fed-batch fermentation of α-bisabolene.

References

Co-elution issues in chromatographic analysis of bisabolene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of bisabolene (B7822174) isomers.

Frequently Asked Questions (FAQs)

Q1: What are bisabolene isomers and why is their separation important?

Bisabolenes are a group of sesquiterpenes with the chemical formula C15H24.[1] They exist as various isomers, including α-, β-, and γ-bisabolene, which differ in the position of their double bonds.[1] Furthermore, geometric isomers, such as (E)- and (Z)-γ-bisabolene, exist due to different spatial arrangements of substituents around a double bond.[2][3] The separation of these isomers is crucial because they can exhibit different biological activities, making their individual characterization and quantification essential in fields like pharmacology and natural product chemistry.[2]

Q2: Which chromatographic techniques are most suitable for separating bisabolene isomers?

Gas chromatography (GC) is the most commonly used technique for the analysis of volatile compounds like bisabolene isomers, often coupled with a mass spectrometry (MS) detector for identification (GC-MS).[2] For the simultaneous separation of geometric and optical isomers (enantiomers), Supercritical Fluid Chromatography (SFC) has proven effective.[2] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be utilized.[2][4]

Q3: What type of GC column is recommended for bisabolene isomer separation?

The choice of GC column is critical for achieving good resolution. Non-polar or mid-polarity columns are frequently used for terpene analysis. Columns such as DB-5ms or HP-5MS have been successfully used for the analysis of bisabolene isomers.[2][4] For the separation of chiral variants, a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is necessary.[2][5]

Q4: I am observing more than two peaks in the chromatogram of my bisabolene standard. Why is this?

Commercial bisabolene samples can be mixtures of multiple isomers, not just a single one.[2] For instance, a commercial sample of bisabolene was shown to contain four major peaks, which could correspond to α-, β-, and γ-bisabolene, as well as other related sesquiterpenes like farnesene.[2][6]

Q5: What are the primary factors that can cause the isomerization of bisabolene during sample preparation and analysis?

Several factors can induce the isomerization of sensitive compounds like (E)-γ-bisabolene:

  • Acidic Conditions: Traces of acid can catalyze the isomerization of double bonds.[7]

  • Elevated Temperatures: Bisabolenes are thermally sensitive, and high temperatures during injection or analysis can provide the energy for isomerization.[7]

  • Light Exposure: Exposure to light, especially UV light, can promote isomerization.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of bisabolene isomers.

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Between Isomer Peaks 1. Inappropriate GC column selectivity.[2] 2. Sub-optimal temperature program.[2] 3. Carrier gas flow rate is too high or too low.[2]1. Switch to a column with a different stationary phase (e.g., a mid-polarity phase if a non-polar one was used).[2] 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[2] 3. Adjust the carrier gas flow rate to the optimal linear velocity for your column.[8]
Peak Tailing 1. Active sites on the column or in the injector liner.[2] 2. Sample overload.[2] 3. Column contamination.[2]1. Use a deactivated injector liner or trim the first few centimeters of the column.[2] 2. Dilute the sample and re-inject.[2] 3. Bake out the column according to the manufacturer's instructions.[2]
Co-elution with Other Matrix Components 1. Insufficient separation power of the current method.[2] 2. Complex sample matrix.[2]1. Modify the temperature program (e.g., add an isothermal hold) to improve separation from interfering peaks.[2] 2. Employ a sample preparation technique like Solid Phase Microextraction (SPME) to selectively extract the analytes of interest.[2] 3. Use a column with a different selectivity.[2]
Irreproducible Retention Times 1. Fluctuations in oven temperature.[2] 2. Leaks in the GC system (injector, column fittings).[2] 3. Inconsistent carrier gas flow/pressure.[2]1. Allow the GC oven to fully equilibrate before each injection.[2] 2. Perform a leak check on the system.[2] 3. Check the gas supply and regulators for stable pressure delivery.[2]

Experimental Protocols

Protocol 1: General GC-MS Method for Bisabolene Isomer Profiling

This protocol provides a starting point for the analysis of bisabolene isomers. Optimization may be required based on the specific instrument and sample matrix.[2]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS)[9]

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.[2]

  • Injection Volume: 1 µL.[2]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.[2]

    • Ramp: 5°C/min to 240°C.[2]

    • Final Hold: Hold at 240°C for 5 minutes.[2]

MS Conditions:

  • Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-300.[2]

Sample Preparation:

  • Dilute the sample containing bisabolene isomers in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[2]

Protocol 2: Chiral SFC Method for Simultaneous Isomer Resolution

This protocol is adapted for the separation of both geometric and chiral isomers.[2]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.[2]

SFC Conditions:

  • Column: Chiral column (e.g., Daicel Chiralcel OJ-H, 250 x 4.6 mm ID, 5 µm particle size).[2]

  • Mobile Phase:

    • A: Supercritical CO2.[2]

    • B: Methanol (as a co-solvent).[2]

  • Gradient: Isocratic elution with 10% Methanol.[2]

  • Flow Rate: 3.0 mL/min.[2]

  • Back Pressure: 150 bar.[2]

  • Column Temperature: 40°C.[2]

  • Detection: UV at 220 nm.[2]

Quantitative Data

Table 1: GC-MS and GC-FID Performance Characteristics for Terpene Analysis [9]

ParameterGC-MSGC-FID
Linearity (R²)>0.99>0.99
Limit of Detection (LOD)0.25 µg/mL0.3 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL1.0 µg/mL
Accuracy (% Recovery)95.0 – 105.7%89 - 111%
Precision (%RSD)0.32 - 8.47%< 10%

Table 2: Prominent Mass Fragments of γ-Bisabolene Isomers from GC-MS Analysis [3]

Isomerm/z 204 (M+)m/z 135m/z 119m/z 107m/z 93m/z 69
(E)-γ-Bisabolene PresentHigh-HighModerateHigh
(Z)-γ-Bisabolene Present-HighHighModerateHigh

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Bisabolene Sample dilution Dilute in Hexane or Ethyl Acetate sample->dilution injection Inject into GC-MS dilution->injection separation Separation on Chromatographic Column injection->separation detection Detect with MS separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration identification Peak Identification (Mass Spectra / RI) integration->identification conclusion conclusion identification->conclusion Final Report

Caption: General workflow for the analysis of bisabolene isomers.

troubleshooting_workflow cluster_actions Corrective Actions start Poor Peak Resolution? check_column Is Column Selection Appropriate? start->check_column Start Here optimize_temp Is Temperature Program Optimized? check_column->optimize_temp No solution Resolution Improved check_column->solution Yes change_column Select Different Stationary Phase check_flow Is Carrier Gas Flow Rate Optimal? optimize_temp->check_flow No optimize_temp->solution Yes adjust_ramp Adjust Temperature Ramp Rate check_flow->solution Yes adjust_flow Optimize Flow Rate check_flow->adjust_flow No change_column->optimize_temp Re-optimize adjust_ramp->check_column adjust_flow->check_column Re-evaluate

Caption: Troubleshooting workflow for poor peak resolution.

References

Improving the efficiency of alpha-Bisabolene extraction from plant biomass

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for optimizing the extraction of α-Bisabolene from plant biomass, this technical support center provides detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of alpha-bisabolene, providing potential causes and actionable solutions to enhance experimental outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of α-Bisabolene Improper Plant Material: The plant material may be too dry, harvested at a suboptimal time, or naturally have a low essential oil content.[1][2]- Ensure plant material is harvested at the optimal time (e.g., fully open chamomile flowers).[2]- If drying, do so in a well-ventilated, dark place for 3-5 days.[2]- Grind the material to a consistent, fine particle size to increase surface area for efficient extraction.[2]
Inefficient Extraction Parameters: Distillation time may be too short, steam flow rate incorrect, or solvent contact time insufficient.[2]- Steam Distillation: Distill for at least 2-3 hours; some studies show yield increases for up to 8 hours.[2] Ensure a slow, steady steam flow to avoid channeling.[2]- Solvent Extraction: Allow for sufficient maceration time (e.g., 24-48 hours) with agitation to facilitate diffusion.[3]- Supercritical Fluid Extraction (SFE): Optimize pressure and temperature. For Candeia wood, pressures between 10-20 MPa and temperatures of 40-60°C are effective.[2]
Equipment Malfunction: Leaks in the system, particularly in steam distillation, or an inefficient condenser can lead to loss of volatile compounds.[2]- Check all connections for leaks to prevent the escape of steam and essential oil vapors.[2]- Ensure the condenser has a sufficient flow of cold water to effectively liquefy the vapor.[2][4]
Poor Separation of α-Bisabolene from Isomers Similar Physicochemical Properties: Bisabolene (B7822174) isomers (α-, β-, γ-) have very close boiling points and structural similarities, making separation by standard distillation or chromatography challenging.[5]- Fractional Distillation: Use a longer fractionating column or one with more efficient packing. Maintain a stable, high vacuum (e.g., 1-5 mmHg) and a very slow distillation rate to improve separation.[5]- Chromatography: Optimize the mobile phase. A less polar solvent system often improves the resolution of sesquiterpene isomers on silica (B1680970) gel.[5]
Degradation of Product During Extraction/Purification Thermal Degradation: High temperatures used in methods like steam distillation can degrade thermolabile compounds like α-bisabolene.[3][5]- Steam Distillation: Use the lowest effective steam temperature and avoid unnecessarily long extraction times.[6]- Purification: Use fractional distillation under a high vacuum to reduce the boiling point of α-bisabolene and minimize thermal stress.[5]
Chemical Degradation: The presence of acidic impurities in the crude extract or on the stationary phase during chromatography can cause degradation.[5]- Neutralize the crude extract before distillation.[5]- For chromatography, use a neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent.[5]
Inconsistent GC-MS or GC-FID Results Variable Plant Material: The chemical composition of essential oils can vary significantly based on the plant's source, growing conditions, and harvest time.[7]- Ensure the plant material is from a consistent source and harvested under similar conditions for comparable results.[7]- Always run a standard with your samples for accurate identification and quantification.
Improper Sample Preparation: Incorrect dilution or handling of the sample can lead to inaccurate quantification.- Prepare a fresh external standard series for each sample analysis.[8]- Use an internal standard, such as β-caryophyllene, for more accurate quantification.[8][9]- Ensure the sample is fully dissolved in the appropriate solvent (e.g., dodecane, hexane) before injection.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources of this compound? this compound is a sesquiterpene found in the essential oils of various plants. Common sources include chamomile, ginger, bisabol, bergamot, cubeb, lemon, and oregano.[10][11][12]

Q2: Which extraction method is most suitable for this compound? The choice of extraction method depends on factors like the desired purity, yield, cost, and scalability.[3]

  • Steam Distillation is the most common and well-established method for obtaining essential oils rich in volatile compounds like α-bisabolene.[13][14] It is relatively inexpensive but can lead to thermal degradation of some compounds.[3][15]

  • Solvent Extraction can be effective but requires the use of organic solvents that must be completely removed post-extraction.[3] It is suitable for small-scale lab extractions and initial screening.[3]

  • Supercritical Fluid Extraction (SFE) using CO₂ is a modern, "green" alternative that avoids organic solvents and operates at lower temperatures than steam distillation, preserving heat-sensitive components.[3][13] However, it involves high initial equipment costs.[3]

Q3: How can I accurately quantify the amount of this compound in my extract? Gas chromatography (GC) is the standard technique for analyzing volatile compounds like α-bisabolene.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is used for both identifying and quantifying the compound. Identification is confirmed by comparing retention times and mass spectra to certified reference standards and libraries (e.g., NIST).[16]

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust method for quantification.[9] For accurate quantification, it is crucial to use a calibration curve generated from an analytical standard of α-bisabolene and to incorporate an internal standard (like β-caryophyllene) to correct for injection volume variations.[8][9]

Q4: What are the critical parameters to control for each extraction method?

  • Steam Distillation: Key parameters include distillation time, steam flow rate, and the physical state of the plant material (particle size).[2] Proper condenser cooling is also critical to prevent loss of volatile oils.[2]

  • Solvent Extraction: The choice of solvent is crucial for efficiency.[3] Other important factors are the solid-to-solvent ratio, agitation speed, and extraction time.[3][17]

  • Supercritical Fluid Extraction (SFE): The most critical parameters are pressure and temperature, which control the density and solvating power of the supercritical fluid (e.g., CO₂).[2][18] The CO₂ flow rate and the particle size of the raw material also significantly impact extraction efficiency.[2][18]

Q5: How can the crude extract be purified to isolate this compound? Purification of α-bisabolene, particularly from its isomers, can be achieved through:

  • Fractional Distillation under Reduced Pressure: This is a common method for separating compounds with different boiling points. Due to the close boiling points of bisabolene isomers, a highly efficient fractional distillation column and precise control over vacuum and temperature are necessary.[5]

  • Column Chromatography: This technique separates compounds based on their polarity. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (solvent system), it is possible to separate α-bisabolene from other components of the extract.[5]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key characteristics of the three primary extraction methods for sesquiterpenes like this compound.[3]

ParameterSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle Volatilization of compounds with steam, followed by condensation and separation.[3]Dissolution of target compounds in a liquid organic solvent.[3]Dissolution of target compounds in a supercritical fluid (e.g., CO₂).[3]
Typical Solvents Water (as steam).[3]Ethanol, Hexane, Acetone, Methanol.[3][19]Supercritical CO₂ (often with a co-solvent like ethanol).[3][20]
Operating Temp. High (~100°C or higher).[14]Typically room temperature to the solvent's boiling point.[3]Low to moderate (e.g., 40-60°C).[2]
Advantages - Relatively inexpensive equipment.- No organic solvent residue.- Well-established technique.[3][15]- High extraction efficiency for a wide range of compounds.- Can be performed at room temperature.- High purity extracts.- No toxic residual solvents.- Low temperatures preserve thermolabile compounds.- Tunable selectivity.[3]
Disadvantages - High temperatures can degrade sensitive compounds.- Not suitable for non-volatile compounds.- Can be energy-intensive.[3][15]- Use of potentially toxic and flammable organic solvents.- Requires post-extraction solvent removal.- Lower selectivity.[3]- High initial equipment cost.- Requires technical expertise.- May be less efficient for highly polar compounds without a co-solvent.[3]

Experimental Protocols

Protocol 1: Steam Distillation

This protocol is suitable for extracting volatile oils containing this compound from dried plant material.

Materials and Equipment:

  • Dried and coarsely ground plant material (e.g., chamomile flowers).[2]

  • Steam distillation apparatus (steam generator, biomass flask, condenser, collection flask/Clevenger-type apparatus).[2][4]

  • Heating mantle or hot plate.[4]

  • Distilled water.[4]

  • Anhydrous sodium sulfate (B86663).[2]

Methodology:

  • Preparation: Weigh a known amount of the ground plant material and place it into the biomass flask of the steam distillation unit.[2]

  • Apparatus Setup: Assemble the steam distillation apparatus, ensuring all glass joints are securely sealed. Fill the boiling flask with distilled water to about two-thirds full.[4]

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile essential oils.[4]

  • Condensation: Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.[2][4]

  • Collection: Collect the condensed liquid (hydrosol and essential oil) in the receiving flask. Continue the distillation for a minimum of 3 hours.[2]

  • Separation and Drying: After distillation, separate the essential oil layer from the aqueous layer (hydrosol). Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.[2]

  • Storage: Store the final essential oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: Solvent Extraction (Maceration)

This protocol describes a simple maceration technique suitable for small-scale extractions.

Materials and Equipment:

  • Dried and finely powdered plant material.[3]

  • Extraction solvent (e.g., 95% Ethanol or Hexane).[3]

  • Sealed glass container (e.g., Erlenmeyer flask with a stopper).[3]

  • Orbital shaker or magnetic stirrer.[3]

  • Filter paper and funnel.[3]

  • Rotary evaporator.[3]

Methodology:

  • Preparation: Weigh a known amount (e.g., 20 g) of the finely powdered plant material.[3]

  • Maceration: Place the plant material into the sealed glass container. Add a sufficient volume of the chosen solvent to achieve a desired solid-to-solvent ratio (e.g., 1:10).[3]

  • Agitation: Seal the container and place it on a shaker or stirrer. Agitate the mixture at a constant speed at room temperature for 24-48 hours.[3]

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the solid plant debris from the liquid extract.[3]

  • Solvent Evaporation: Concentrate the filtered extract by removing the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[3]

  • Storage: Transfer the final crude extract into a pre-weighed vial and store at 4°C until further analysis.[3]

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general outline for SFE. Specific parameters must be optimized for the given plant material.

Materials and Equipment:

  • Supercritical Fluid Extractor system.

  • High-purity carbon dioxide (CO₂).

  • Co-solvent (e.g., ethanol), if needed.[20]

  • Dried, ground plant material.

Methodology:

  • Preparation: Weigh a known amount of dried, ground plant material and pack it uniformly into the extraction vessel.

  • Parameter Setup: Set the desired extraction parameters on the SFE system. Key parameters to optimize include:

    • Pressure: Typically between 10-30 MPa.[2][20] Higher pressure increases solvent density and solvating power.[18]

    • Temperature: Typically between 40-60°C.[2]

    • CO₂ Flow Rate: A lower flow rate can increase contact time and extraction efficiency.[2]

  • Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the α-bisabolene from the plant matrix.

  • Separation: The CO₂ containing the dissolved extract is depressurized in a separator vessel. This causes the CO₂ to return to a gaseous state, precipitating the extract.[21]

  • Collection: Collect the crude extract from the separator. The now-gaseous CO₂ can be recycled or vented.

  • Storage: Store the collected extract in a sealed vial at 4°C.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Purification A Plant Biomass Selection (e.g., Chamomile) B Material Preparation (Drying & Grinding) A->B C Extraction (Steam Distillation, SFE, or Solvent) B->C D Crude Extract C->D E Quantification & Identification (GC-MS, GC-FID) D->E F Purification (Fractional Distillation or Chromatography) D->F G Pure α-Bisabolene F->G

General workflow for α-bisabolene extraction and analysis.

Troubleshooting_Low_Yield cluster_solutions Corrective Actions Start Low or No Yield Detected CheckMaterial Step 1: Verify Plant Material - Correct species? - Optimal harvest time? - Proper drying/grinding? Start->CheckMaterial Begin Troubleshooting CheckParams Step 2: Review Extraction Parameters - Sufficient time? - Correct temp/pressure/flow? - Appropriate solvent? CheckMaterial->CheckParams Material OK Sol_Material Source new material or adjust prep. CheckMaterial->Sol_Material Issue Found CheckEquip Step 3: Inspect Equipment - Any system leaks? - Condenser efficient? - Pump/seals okay? CheckParams->CheckEquip Parameters OK Sol_Params Adjust parameters (e.g., increase time). CheckParams->Sol_Params Issue Found Optimize Optimize & Re-run Experiment CheckEquip->Optimize Equipment OK Sol_Equip Repair leaks, improve cooling. CheckEquip->Sol_Equip Issue Found Sol_Material->Optimize Sol_Params->Optimize Sol_Equip->Optimize

Troubleshooting workflow for low extraction yield.

Extraction_Decision_Tree Start Goal: Extract α-Bisabolene Q_Scale What is the scale of extraction? Start->Q_Scale Q_Purity Is thermal degradation a major concern? Q_Scale->Q_Purity Large-Scale / Pilot Solvent Method: Solvent Extraction Q_Scale->Solvent Small-Scale / Screening Q_Budget Is initial equipment cost a major constraint? Q_Purity->Q_Budget No SFE Method: Supercritical Fluid Extraction (SFE) Q_Purity->SFE Yes Steam Method: Steam Distillation Q_Budget->Steam Yes Q_Budget->SFE No

Decision tree for selecting an extraction method.

References

Technical Support Center: Microbial Mevalonate Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microbial mevalonate (B85504) (MVA) pathway. Our goal is to help you address common challenges, particularly those related to feedback inhibition, to optimize the production of valuable isoprenoids.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
MVA-001 Low final product (isoprenoid) titer despite high substrate feed. Feedback inhibition of key pathway enzymes. Downstream intermediates such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and dimethylallyl pyrophosphate (DMAPP) can inhibit the activity of enzymes like HMG-CoA reductase and mevalonate kinase (MVK).[1]1. Enzyme Engineering: Mutate key residues in the allosteric binding sites of HMG-CoA reductase or MVK to reduce their sensitivity to feedback inhibitors.[2] 2. Use Feedback-Resistant Enzymes: Source MVK from organisms known to have feedback-resistant variants, such as Methanosarcina mazei.[3][4][5] 3. Dynamic Regulation: Implement dynamic control systems to maintain low intracellular concentrations of inhibitory intermediates.
MVA-002 Accumulation of upstream pathway intermediates (e.g., HMG-CoA, mevalonate). Bottleneck at a specific enzymatic step. This could be due to insufficient enzyme expression, low catalytic efficiency, or inhibition of a specific enzyme.1. Expression Optimization: Increase the expression of the enzyme responsible for the subsequent step in the pathway. 2. Enzyme Characterization: Perform in vitro enzyme assays to determine the kinetic parameters of the suspected bottleneck enzyme. 3. Codon Optimization: Ensure the gene encoding the enzyme is codon-optimized for your microbial host.
MVA-003 High cell toxicity or growth inhibition. Accumulation of toxic intermediates. High levels of certain mevalonate pathway intermediates can be toxic to microbial cells.1. Metabolic Flux Analysis: Use techniques like LC-MS/MS to identify and quantify accumulating intermediates.[6][7][8] 2. Pathway Balancing: Adjust the expression levels of pathway enzymes to ensure a smooth metabolic flux and prevent the buildup of any single intermediate. 3. Toxicity Assays: Determine the toxicity limits of key intermediates for your specific microbial host.
MVA-004 Inconsistent product yields between experimental batches. Variability in culture conditions or reagent quality. Factors such as pH, temperature, aeration, and the quality of media components can significantly impact microbial metabolism.1. Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented. 2. Reagent QC: Perform quality control checks on all media components and chemical stocks. 3. Monitor Culture Health: Track cell density, viability, and key metabolic indicators throughout the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the mevalonate pathway?

Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the same pathway.[9][10] In the mevalonate pathway, downstream isoprenoid pyrophosphates like GPP and FPP can allosterically inhibit the activity of enzymes such as HMG-CoA reductase and mevalonate kinase, thereby controlling the overall flux through the pathway.[1][11] This is a natural cellular mechanism to prevent the overproduction of isoprenoids and conserve cellular resources.[12][13]

Q2: Which enzymes in the mevalonate pathway are most susceptible to feedback inhibition?

The primary targets for feedback inhibition in the eukaryotic and some bacterial mevalonate pathways are:

  • HMG-CoA reductase (HMGR): This is the rate-limiting enzyme of the pathway and is subject to feedback regulation by multiple mechanisms, including control of its synthesis and degradation.[14]

  • Mevalonate kinase (MVK): This enzyme is a key regulatory point and is known to be inhibited by downstream products like GPP and FPP.[1]

Q3: How can I determine if feedback inhibition is occurring in my engineered microbial strain?

You can investigate feedback inhibition through a combination of in vivo and in vitro methods:

  • In vivo metabolite analysis: Measure the intracellular concentrations of pathway intermediates. An accumulation of substrates for a particular enzyme, coupled with low product levels, may suggest inhibition.

  • In vitro enzyme assays: Purify the suspected enzyme and perform kinetic assays in the presence and absence of potential feedback inhibitors (e.g., GPP, FPP). A significant increase in the enzyme's Km or a decrease in its Vmax in the presence of these compounds indicates inhibition.

Q4: Are there any known mevalonate kinases that are resistant to feedback inhibition?

Yes, researchers have identified mevalonate kinases from certain archaea, such as Methanosarcina mazei, Methanosaeta concilii, and Methanocella paludicola, that are naturally resistant to feedback inhibition by downstream isoprenoids like DMAPP, GPP, and FPP.[3][4][15] Utilizing these enzymes in your engineered pathway can be an effective strategy to overcome feedback inhibition.[3][4]

Q5: What are the typical Ki or IC50 values for feedback inhibitors of mevalonate kinase?

The inhibitory constants vary depending on the specific enzyme and the inhibitor. For instance, for Saccharomyces cerevisiae MVK, the Ki values for FPP and GPP with respect to mevalonate are in the low micromolar range.

Quantitative Data Summary

Table 1: Inhibition Constants (Ki) of Downstream Metabolites for S. cerevisiae Mevalonate Kinase (MVK)

InhibitorSubstrateKi (µM)
DMAPP ATP34 ± 17
Mevalonate389 ± 25
GPP ATP0.25 ± 0.09
Mevalonate1.8 ± 0.4
FPP ATP0.13 ± 0.08
Mevalonate1.9 ± 0.6
Data sourced from a study on S. cerevisiae MVK.[1]

Table 2: Kinetic Parameters of Feedback-Resistant Mevalonate Kinases

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
M. mazei Mevalonate130 ± 101.8 ± 0.11.4 x 10⁴
ATP1700 ± 1001.8 ± 0.11.1 x 10³
M. concilii Mevalonate29.3 ± 0.81.7 ± 0.15.8 x 10⁴
ATP100 ± 101.7 ± 0.11.7 x 10⁴
M. paludicola Mevalonate33.3 ± 2.42.5 ± 0.17.5 x 10⁴
ATP120 ± 202.5 ± 0.12.1 x 10⁴
Data highlights the higher affinity for mevalonate and catalytic efficiency of MVKs from M. concilii and M. paludicola compared to M. mazei.[15]

Experimental Protocols

Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.[14][16][17]

Materials:

  • HMG-CoA Reductase Assay Buffer

  • Purified HMG-CoA Reductase enzyme or cell lysate

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Warm the assay buffer to 37°C. Keep the enzyme, HMG-CoA, and NADPH on ice.

  • Sample Preparation:

    • Test Sample: Add 0.5-15 mU of your enzyme sample to a well.

    • Positive Control: Add a known amount of active HMG-CoA Reductase.

    • Inhibitor Control: Add the positive control enzyme and your test inhibitor.

    • Reagent Blank: Add assay buffer only.

    • Adjust the final volume in each well to 10 µl with assay buffer.

  • Reaction Mix Preparation: Prepare a master mix containing HMG-CoA Reductase Assay Buffer, NADPH, and HMG-CoA.

  • Initiate Reaction: Add 190 µl of the Reaction Mix to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic measurement of absorbance at 340 nm every 2-3 minutes for at least 10 minutes.[18][19]

  • Calculation: Determine the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Enzyme activity is calculated using the Beer-Lambert law.

Protocol 2: Mevalonate Kinase (MVK) Activity Assay (Coupled Spectrophotometric Assay)

This assay couples the production of ADP from the MVK reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and KCl)

  • Mevalonate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified MVK or cell lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, mevalonate, ATP, PEP, and NADH.

  • Enzyme Addition: Add PK and LDH to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate Reaction: Add the MVK sample to the cuvette to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the MVK activity.

  • Inhibition Studies: To test for feedback inhibition, pre-incubate the MVK enzyme with varying concentrations of potential inhibitors (e.g., GPP, FPP) before adding it to the reaction mixture.

Visualizations

Mevalonate_Pathway_Feedback_Inhibition AcetylCoA Acetyl-CoA HMGS HMG-CoA synthase AcetylCoA->HMGS + Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA HMG_CoA HMG-CoA HMGR HMG-CoA reductase HMG_CoA->HMGR Mevalonate Mevalonate MVK Mevalonate kinase Mevalonate->MVK Mevalonate_P Mevalonate-5-P PMK Phosphomevalonate kinase Mevalonate_P->PMK Mevalonate_PP Mevalonate-5-PP MVD Mevalonate diphosphate decarboxylase Mevalonate_PP->MVD IPP IPP IDI IPP isomerase IPP->IDI GPPS GPP synthase IPP->GPPS FPPS FPP synthase IPP->FPPS DMAPP DMAPP DMAPP->GPPS GPP GPP GPP->MVK GPP->FPPS FPP FPP Isoprenoids Isoprenoids FPP->Isoprenoids FPP->HMGR FPP->MVK HMGS->HMG_CoA HMGR->Mevalonate MVK->Mevalonate_P PMK->Mevalonate_PP MVD->IPP IDI->DMAPP GPPS->GPP FPPS->FPP

Caption: Feedback inhibition loops in the microbial mevalonate pathway.

Troubleshooting_Workflow Start Low Isoprenoid Titer CheckIntermediates Quantify Pathway Intermediates (LC-MS/MS) Start->CheckIntermediates UpstreamAccumulation Upstream Intermediates Accumulate? CheckIntermediates->UpstreamAccumulation DownstreamAccumulation Downstream Intermediates Accumulate? UpstreamAccumulation->DownstreamAccumulation No Bottleneck Potential Enzyme Bottleneck UpstreamAccumulation->Bottleneck Yes FeedbackInhibition Potential Feedback Inhibition DownstreamAccumulation->FeedbackInhibition Yes OtherIssues Investigate Other Issues (e.g., toxicity, cofactor limitation) DownstreamAccumulation->OtherIssues No Solution_Feedback Use Feedback-Resistant Enzyme or Engineer Existing Enzyme FeedbackInhibition->Solution_Feedback Solution_Bottleneck Increase Expression of Downstream Enzyme Bottleneck->Solution_Bottleneck

References

Scaling up alpha-Bisabolene production from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-bisabolene production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up α-bisabolene production from the laboratory to an industrial scale. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your efforts.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for producing α-bisabolene?

A1: Several microbial hosts have been successfully engineered for α-bisabolene production, with Saccharomyces cerevisiae and Yarrowia lipolytica demonstrating the highest reported titers to date.[1][2] Escherichia coli and Pichia pastoris are also viable platforms.[3][4][5] The choice of host depends on factors such as your familiarity with the organism's genetic tools, fermentation characteristics, and downstream processing considerations. Y. lipolytica, an oleaginous yeast, is particularly interesting as it can utilize waste cooking oil as a feedstock.[6][7]

Q2: What is the general metabolic engineering strategy to enhance α-bisabolene production?

A2: The primary strategy is to increase the metabolic flux towards the precursor molecule, farnesyl pyrophosphate (FPP), by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway.[1][6][8] This is followed by the introduction and expression of an α-bisabolene synthase (BIS) gene, often from a plant source like Abies grandis (grand fir), to convert FPP to α-bisabolene.[3][4][6]

Q3: What kind of production titers can be expected?

A3: Titers can vary significantly based on the host organism, the extent of metabolic engineering, and the fermentation strategy. Titers have been reported from the mg/L range in initial strains to over 15 g/L in highly optimized fed-batch fermentation processes. For instance, titers as high as 18.6 g/L have been achieved in S. cerevisiae and 15.5 g/L in Y. lipolytica.[1][2]

Q4: Is α-bisabolene toxic to the host cells?

A4: High concentrations of sesquiterpenes like α-bisabolene can be toxic to microbial cells, potentially limiting product titers.[4][7] Strategies to mitigate this include in situ product recovery (two-phase fermentation) or sequestering the product in cellular compartments like lipid droplets, particularly in oleaginous yeasts like Y. lipolytica.[7]

Q5: What are common downstream processing methods for α-bisabolene?

A5: Downstream processing typically involves extraction of α-bisabolene from the fermentation broth and subsequent purification. Solvent extraction using an organic overlay like dodecane (B42187) during fermentation is a common method for recovery.[4] However, challenges such as emulsion formation can occur with certain solvents like oleyl alcohol. After extraction, purification can be achieved through methods like distillation.[9][10]

Troubleshooting Guide

Low α-Bisabolene Yield

Q: My engineered strain is producing very low levels of α-bisabolene. What are the potential causes and solutions?

A: Low yield is a common issue when scaling up. The causes can be multifaceted, ranging from metabolic bottlenecks to suboptimal fermentation conditions.

  • Potential Cause 1: Insufficient Precursor (FPP) Supply. The native MVA pathway may not produce enough FPP to support high-level α-bisabolene synthesis.

    • Solution: Overexpress rate-limiting enzymes in the MVA pathway. Key targets for overexpression often include HMG-CoA reductase (HMGR) and FPP synthase (FPPS).[3][11] A systematic, combinatorial overexpression of multiple pathway genes (e.g., ERG10, HMGS) can further boost production.[11]

  • Potential Cause 2: Bottleneck at the α-Bisabolene Synthase Step. The expression or activity of the heterologous α-bisabolene synthase (BIS) may be limiting.

    • Solution: Use a strong, constitutive promoter to drive BIS expression.[3][11] Codon-optimizing the BIS gene for your specific host organism is also a crucial step.[3][11] You can also screen different BIS orthologs to find an enzyme with higher activity in your host.

  • Potential Cause 3: Competing Metabolic Pathways. The precursor FPP can be diverted to other native pathways in the host, such as sterol biosynthesis.

    • Solution: Downregulate or knockout genes in competing pathways. For example, in S. cerevisiae, downregulating the squalene (B77637) synthase gene (ERG9) can redirect FPP towards sesquiterpene production.

  • Potential Cause 4: Suboptimal Fermentation Conditions. The fermentation medium composition, pH, temperature, or aeration may not be optimal for production.

    • Solution: Systematically optimize fermentation parameters. This includes carbon source concentration (e.g., glucose), nitrogen source, and key minerals like magnesium sulfate (B86663), which can act as a cofactor for MVA pathway enzymes.[1][6] Implement a fed-batch feeding strategy to maintain optimal nutrient levels and control cell growth.[1][11]

Cell Growth Inhibition

Q: I'm observing poor cell growth or a complete cessation of growth during fermentation. What could be the cause?

A: Cell growth inhibition can be caused by the accumulation of toxic intermediates or the final product itself.

  • Potential Cause 1: Toxicity of MVA Pathway Intermediates. Overexpression of the entire MVA pathway can lead to the accumulation of intermediate metabolites that may be toxic to the cells.

    • Solution: Implement a two-stage fermentation strategy. In the first stage, focus on robust cell growth under optimal conditions. In the second stage, induce the expression of the production pathway, for example, by using a temperature-sensitive promoter system.[1] This separates the growth phase from the production phase, balancing cell health and product synthesis.[12]

  • Potential Cause 2: Product Toxicity. As mentioned in the FAQs, α-bisabolene can be toxic at high concentrations.

    • Solution: Employ an in-situ product removal strategy. This involves adding an immiscible organic solvent (e.g., dodecane) to the fermenter to continuously extract α-bisabolene as it is produced, keeping the concentration in the aqueous phase below toxic levels.[4] For oleaginous yeasts, engineering the cell's lipid droplets to sequester the product is another effective strategy.[7]

Downstream Processing Issues

Q: I am having difficulty recovering pure α-bisabolene from the fermentation broth. What are some common challenges and solutions?

A: Recovery and purification can be challenging, especially at a large scale.

  • Potential Cause 1: Emulsion Formation. When using certain organic solvents for in-situ extraction, stable emulsions can form, making the separation of the organic and aqueous phases difficult.[9]

    • Solution: Test different organic solvents to find one with a lower tendency to form emulsions. Additionally, centrifugation or the use of demulsifying agents can help break up emulsions post-fermentation.

  • Potential Cause 2: Co-evaporation with Solvent. During purification by distillation, the product may co-evaporate with the extraction solvent if their boiling points are close.[4]

    • Solution: Choose a solvent with a boiling point that is significantly different from that of α-bisabolene to facilitate separation by distillation.[9]

  • Potential Cause 3: Impurities and Odor. Crude extracts can contain impurities that are difficult to separate and may impart undesirable odors.

    • Solution: The crude product can be purified by fractional distillation under reduced pressure.[10] Passing a solution of the crude product through an ion-exchange resin column can also be an effective purification step.[10]

Quantitative Data

Table 1: α-Bisabolene Production Titers in Various Engineered Microorganisms
Host OrganismKey Genetic ModificationsFermentation ScaleTiter (g/L)Reference
Saccharomyces cerevisiaeMVA pathway enhancement, temperature-sensitive regulation30 L Fed-batch18.6[1][12]
Yarrowia lipolyticaPeroxisome compartmentalization, systems metabolic engineeringFed-batch15.5[2]
Yarrowia lipolyticaMitochondrial & cytoplasmic engineering, tHMG overexpression5 L Bioreactor1.058 - 1.243[13][14]
Pichia pastorisOptimized peroxisomal MVA pathwayFed-batch (shake flask)1.1[3][11][15]
Rhodosporidium toruloidesTerpene synthase expression2 L Bioreactor~1.5[16]
Escherichia coliMVA pathway overexpression, AgBIS expressionShake flask>0.9[4]
Table 2: Optimized Fermentation Parameters for α-Bisabolene Production
ParameterHost OrganismOptimal Value/ConditionReference
Carbon SourceS. cerevisiae20 g/L Glucose (initial)[1]
Nitrogen SourceS. cerevisiae15 g/L (NH₄)₂SO₄[1]
MagnesiumS. cerevisiae6 g/L MgSO₄·7H₂O[1]
VitaminS. cerevisiae100 mg/L D-calcium pantothenate[1]
TemperatureR. toruloides20°C[6]
pH ControlR. toruloidesMaintain pH > 5.0 with NaOH feed[16]

Experimental Protocols & Visualizations

Metabolic Pathway for α-Bisabolene Production

The core of microbial α-bisabolene production is the engineering of the mevalonate (MVA) pathway to overproduce the precursor FPP, which is then converted to the final product by α-bisabolene synthase.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevP Mevalonate-5-P Mevalonate->MevP MK MevPP Mevalonate-5-PP MevP->MevPP PMK IPP IPP MevPP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP FPPS FPP FPP IPP->FPP FPPS DMAPP->GPP FPPS GPP->FPP FPPS Bisabolene (B7822174) α-Bisabolene FPP->Bisabolene BIS Sterols Sterols, etc. FPP->Sterols ERG9

Caption: Engineered Mevalonate (MVA) pathway for α-bisabolene production.

Protocol 1: Fed-Batch Fermentation (General Protocol)

This protocol provides a general framework for fed-batch fermentation in a 5 L bioreactor, adapted from principles in high-titer production studies.[1][2]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 50 mL of seed medium in a 250 mL shake flask.

    • Incubate at 30°C with shaking at 220 rpm for 24-48 hours until the culture reaches the mid-exponential phase.

  • Bioreactor Preparation:

    • Prepare 3 L of batch fermentation medium in a 5 L bioreactor. The medium should contain a carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., ammonium (B1175870) sulfate), salts (e.g., MgSO₄), and trace metals.

    • Sterilize the bioreactor and medium.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Control temperature at 30°C and pH at 5.0 (controlled by automated addition of a base like NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration rate.

    • Run the batch phase until the initial carbon source is nearly depleted, often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution. The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose) and other limiting nutrients.

    • Maintain a low glucose concentration in the bioreactor to avoid overflow metabolism (e.g., ethanol (B145695) production in S. cerevisiae).[1] This can be achieved using a pre-determined feed rate profile or a feedback control strategy based on DO or off-gas analysis.

    • If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor at the beginning of the fed-batch phase.

  • Harvesting:

    • Continue the fed-batch fermentation for the desired duration (e.g., 120-160 hours).

    • Harvest the entire broth for downstream processing. If a two-phase system was used, the organic layer containing the product can be separated.

General Experimental Workflow

The process of developing a high-producing strain and scaling up production follows a logical sequence of steps from the lab to the pilot scale.

Workflow A Strain Engineering (MVA Pathway Overexpression, BIS Integration) B Shake Flask Screening (Initial Titer Assessment) A->B C Fermentation Optimization (Media, pH, Temp, Feeding) B->C D Scale-Up to Bioreactor (e.g., 2L - 30L) C->D E Downstream Processing (Extraction & Purification) D->E F Product Analysis (GC-MS for Quantification & Purity) E->F

Caption: General workflow for scaling up α-bisabolene production.

Protocol 2: Solvent Extraction and Quantification of α-Bisabolene

This protocol describes a method for extracting and quantifying α-bisabolene from a fermentation sample.[17]

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • If a two-phase fermentation was performed, take a sample from the organic layer. If sampling the whole broth, add 500 µL of an organic solvent (e.g., dodecane or ethyl acetate) containing an internal standard (e.g., β-caryophyllene).

  • Extraction:

    • Vortex the sample vigorously for 2-3 minutes to ensure thorough mixing and extraction of α-bisabolene into the organic phase.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • GC Analysis Preparation:

    • Carefully transfer the top organic layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial for analysis.

  • Gas Chromatography (GC) Quantification:

    • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or equivalent).

    • Method:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at a rate of 10°C/min, and hold for 2 minutes.

      • Carrier Gas: Helium or Hydrogen.

    • Quantification: Prepare a calibration curve using α-bisabolene standards of known concentrations.[17] Calculate the concentration of α-bisabolene in the sample by comparing its peak area to the calibration curve, normalized against the internal standard.

Troubleshooting Logic for Low Yield

When encountering low product titers, a systematic approach is necessary to identify the root cause.

Troubleshooting Start Low α-Bisabolene Titer CheckGrowth Is cell growth normal? Start->CheckGrowth CheckMetabolites Analyze for toxic intermediates or residual substrate CheckGrowth->CheckMetabolites No CheckPathway Is the metabolic pathway optimized? CheckGrowth->CheckPathway Yes ToxicityIssue Address Cell Toxicity: - Two-stage fermentation - In-situ product removal CheckMetabolites->ToxicityIssue OptimizeFermentation Optimize Fermentation Conditions: - Nutrient feeding - pH/DO control CheckMetabolites->OptimizeFermentation EngineerStrain Further Strain Engineering: - Overexpress MVA genes - Downregulate competitors - Optimize BIS expression CheckPathway->EngineerStrain No

References

Technical Support Center: Cryopreservation of High-Producing Microbial Strains for Alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cryopreservation of high-producing microbial strains engineered for alpha-bisabolene production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cryopreservation and revival of your microbial strains.

Problem ID Issue Potential Causes Recommended Solutions
LTV-01 Low Post-Thaw Viability 1. Suboptimal growth phase at harvest.2. Inadequate cryoprotectant concentration.3. Improper cooling rate.4. Incorrect thawing procedure.1. Harvest cells in the late logarithmic to early stationary phase.[1] Monitor both optical density and viable cell counts to pinpoint the optimal harvest time.[1]2. Optimize cryoprotectant concentration. For yeast, 25% (v/v) glycerol (B35011) is a common starting point.[1][2]3. Use a controlled-rate freezer for a slow cooling rate of approximately -1°C/minute.[3]4. Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains.[4]
LPP-01 Loss of this compound Productivity 1. Genetic instability of the engineered pathway.2. Plasmid loss during freeze-thaw cycles.3. Physiological stress impacting metabolic function.1. Perform post-thaw genetic analysis (e.g., PCR, sequencing) to confirm the integrity of the biosynthetic pathway genes.2. If using plasmid-based expression, ensure selective pressure is maintained in the post-thaw culture medium.3. Allow for a recovery period in fresh, nutrient-rich medium before initiating production cultures.
CI-01 Culture Inconsistency Post-Thaw 1. Mixed population in the original culture.2. Genetic or phenotypic drift during pre-culture.3. Inconsistent freezing or thawing technique.1. Ensure the pre-cryopreservation culture is clonal by starting from a single colony.2. Minimize the number of passages before cryopreservation.3. Standardize all cryopreservation and thawing procedures across all vials and batches.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are commonly used for this compound production?

A1: Engineered strains of Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris are frequently used as microbial cell factories for producing this compound and other terpenoids.[5][6][7][8][9]

Q2: What is the most common cryoprotectant for these microbial strains?

A2: Glycerol is the most widely used cryoprotectant for yeast and bacteria.[2][4] A final concentration of 15-25% (v/v) is typically effective.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is another option, but it can be more toxic to some strains.[2][4]

Q3: What is the optimal growth phase to harvest cells for cryopreservation?

A3: Cells should be harvested in the late logarithmic to early stationary phase of growth.[1] At this stage, cells are generally more robust and better able to withstand the stresses of freezing and thawing.[1]

Q4: How critical is the cooling rate, and how can I control it?

A4: The cooling rate is critical to prevent the formation of damaging intracellular ice crystals.[4] A slow cooling rate of approximately -1°C per minute is recommended.[3] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.[3]

Q5: What is the best temperature for long-term storage?

A5: For long-term stability, storing cryopreserved vials in the vapor phase of liquid nitrogen (below -130°C) is ideal.[1] Storage at -80°C is also a common and effective option for many strains.[1]

Q6: How should I thaw my cryopreserved strains?

A6: Rapid thawing is crucial for high viability.[4] Immerse the frozen vial in a 37°C water bath and agitate gently until only a small amount of ice remains.[4] Proceed with transferring the cells to fresh culture medium immediately.

Q7: How can I assess the stability of my engineered strain's productivity after thawing?

A7: After reviving the culture, perform a small-scale fermentation and quantify this compound production using methods like gas chromatography-mass spectrometry (GC-MS). Compare the yield to that of a pre-cryopreservation culture to assess any loss in productivity.

Quantitative Data Summary

Table 1: Common Cryoprotectants and Their Recommended Concentrations for Yeast

CryoprotectantTypical Final Concentration (v/v)Notes
Glycerol15-30%Most commonly used, low toxicity.[1][2]
Dimethyl Sulfoxide (DMSO)5-10%More permeable, but can be toxic at higher concentrations.[2]
Trehalose5-10% (w/v)A non-permeating cryoprotectant, often used in combination with other agents.

Table 2: Recommended Storage Temperatures and Expected Stability

Storage TemperatureExpected Duration of ViabilityKey Considerations
-20°CShort-term (weeks to months)Not recommended for long-term storage due to significant viability loss over time.[1]
-80°CLong-term (years)Generally sufficient for most robust strains.[1]
<-130°C (Liquid Nitrogen Vapor)IndefiniteThe gold standard for long-term preservation to maintain genetic and phenotypic stability.[1]

Experimental Protocols

Protocol 1: Cryopreservation of High-Producing Yeast Strains
  • Culture Preparation: Inoculate a single colony into a suitable liquid medium (e.g., YPD for S. cerevisiae and Y. lipolytica, BMGY for P. pastoris). Incubate at the optimal temperature and agitation until the culture reaches the late logarithmic to early stationary phase.

  • Cell Harvesting: Aseptically transfer the culture to sterile centrifuge tubes. Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).

  • Resuspension: Decant the supernatant and resuspend the cell pellet in fresh, sterile growth medium to a final cell density of 1x10⁷ to 1x10⁸ cells/mL.

  • Cryoprotectant Addition: Add an equal volume of sterile cryoprotectant solution (e.g., 50% v/v glycerol in water to achieve a final concentration of 25%) to the cell suspension. Mix gently but thoroughly.

  • Aliquoting: Dispense the cell suspension into sterile cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezer set to cool at -1°C/minute down to -80°C. Alternatively, use a commercial freezing container and place it in a -80°C freezer overnight.

  • Long-Term Storage: Transfer the frozen vials to a liquid nitrogen vapor phase storage tank.

Protocol 2: Post-Thaw Viability and Productivity Assessment
  • Rapid Thawing: Remove a cryovial from storage and immediately place it in a 37°C water bath until a small amount of ice remains.

  • Inoculation: Aseptically transfer the entire contents of the vial to a flask containing fresh, pre-warmed growth medium.

  • Recovery Culture: Incubate the culture under optimal conditions for 12-24 hours to allow the cells to recover.

  • Viability Assessment:

    • Take a sample of the recovered culture.

    • Perform a viable cell count using a hemocytometer and a viability stain (e.g., trypan blue) or by plating serial dilutions on solid medium and counting colony-forming units (CFUs).

  • Productivity Assessment:

    • Inoculate a production culture with the recovered cells.

    • Carry out the fermentation under standard production conditions.

    • At the end of the fermentation, extract the this compound from the culture broth.

    • Quantify the this compound concentration using GC-MS and compare it to pre-cryopreservation production levels.

Visualizations

Cryopreservation_Workflow cluster_prep Preparation cluster_cryo Cryopreservation cluster_storage Storage & Revival Culture 1. Grow Culture to Late-Log/Early-Stationary Phase Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Resuspend 3. Resuspend in Fresh Medium Harvest->Resuspend Add_CPA 4. Add Cryoprotectant (e.g., 25% Glycerol) Resuspend->Add_CPA Aliquot 5. Aliquot into Cryovials Add_CPA->Aliquot Freeze 6. Controlled Cooling (-1°C/min to -80°C) Aliquot->Freeze Store 7. Long-Term Storage (Liquid Nitrogen Vapor) Freeze->Store Thaw 8. Rapid Thaw (37°C Water Bath) Store->Thaw Recover 9. Inoculate into Fresh Medium for Recovery Thaw->Recover

Caption: Workflow for the cryopreservation and revival of high-producing microbial strains.

Troubleshooting_Logic cluster_viability Viability Troubleshooting cluster_productivity Productivity Troubleshooting Start Low Post-Thaw Viability or Productivity Check_Viability Assess Viability (CFU or Staining) Start->Check_Viability Check_Productivity Assess Productivity (GC-MS) Start->Check_Productivity Review_Harvest Review Harvest Time (Growth Phase) Check_Viability->Review_Harvest Low Review_CPA Review Cryoprotectant (Type & Concentration) Check_Viability->Review_CPA Low Review_Cooling Review Cooling Rate Check_Viability->Review_Cooling Low Review_Thawing Review Thawing Protocol Check_Viability->Review_Thawing Low Check_Genetics Verify Genetic Integrity (PCR/Sequencing) Check_Productivity->Check_Genetics Low Check_Plasmid Confirm Plasmid Presence (if applicable) Check_Productivity->Check_Plasmid Low Optimize_Recovery Optimize Post-Thaw Recovery Conditions Check_Productivity->Optimize_Recovery Low

Caption: Troubleshooting logic for addressing low viability or productivity after cryopreservation.

References

Technical Support Center: Media Optimization for Enhanced Microbial α-Bisabolene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of α-bisabolene. The information is designed to address common issues encountered during media optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for recombinant α-bisabolene production?

A1: The most commonly used microbial hosts for producing α-bisabolene are the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Each has distinct advantages regarding genetic manipulation, cultivation, and metabolic characteristics.

Q2: Which biosynthetic pathway is typically engineered for α-bisabolene synthesis?

A2: The mevalonate (B85504) (MVA) pathway is the most frequently engineered pathway for α-bisabolene production in microbial hosts.[1][2][3][4] This pathway provides the precursor molecule farnesyl pyrophosphate (FPP), which is then converted to α-bisabolene by a specific α-bisabolene synthase.

Q3: What are the key media components to consider for optimizing α-bisabolene production?

A3: Key media components to optimize include the carbon source, nitrogen source, and various supplements. The choice of these components can significantly impact cell growth and product yield.

Q4: Can complex media components like yeast extract and peptone influence α-bisabolene synthesis?

A4: Yes, complex media components such as yeast extract and peptone provide essential nutrients like amino acids, vitamins, and minerals that can significantly enhance cell growth and, consequently, α-bisabolene production.

Q5: Is product toxicity an issue for α-bisabolene, and how can it be mitigated?

A5: While α-bisabolene exhibits low to no toxicity to E. coli and S. cerevisiae at concentrations up to 20% (v/v), high concentrations can lead to phase separation from the culture medium.[5] Mitigation strategies include in-situ product recovery using an organic overlay, such as n-dodecane, to sequester the α-bisabolene as it is produced.

Troubleshooting Guides

Low α-Bisabolene Titer
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Precursor Supply Overexpress key enzymes in the MVA pathway.Increased metabolic flux towards FPP, the precursor for α-bisabolene.
Balance the expression of MVA pathway genes.Avoids the accumulation of toxic intermediates and ensures a steady supply of FPP.
Competing Metabolic Pathways Engineer compartmentalization of the biosynthetic pathway (e.g., in peroxisomes).[6][7][8]Isolates the α-bisabolene synthesis pathway, reducing the loss of intermediates to competing pathways.
Suboptimal Media Composition Optimize carbon and nitrogen sources in the culture medium.Enhanced cell growth and metabolic activity directed towards α-bisabolene production.
Supplement the medium with cofactors like magnesium ions.[9]Magnesium ions can act as cofactors for enzymes in the MVA pathway, boosting their activity.[9]
Inefficient Product Export Introduce heterologous multidrug efflux transporters.[4]Facilitates the export of α-bisabolene from the cells, potentially reducing any intracellular toxicity and simplifying recovery.
Poor Cell Growth
Potential Cause Troubleshooting Step Expected Outcome
Nutrient Limitation Increase the concentration of the limiting nutrient (e.g., carbon or nitrogen source).Improved biomass production, which can lead to higher overall product titers.
Supplement with complex nutrients like yeast extract or peptone.Provides a richer source of essential growth factors.
Suboptimal pH Monitor and control the pH of the culture medium.Maintains an optimal pH environment for cellular enzymes and overall metabolic function.
Inhibitory Byproducts Implement a fed-batch fermentation strategy.Controls the concentration of the primary carbon source to avoid the accumulation of inhibitory byproducts like acetate.

Quantitative Data Summary

Table 1: Effect of Host Organism and Carbon Source on α-Bisabolene Titer
Host OrganismCarbon SourceTiter (mg/L)Reference
Yarrowia lipolyticaWaste Cooking Oil3028.9[6][8]
Pichia pastorisMethanol (B129727)1100[1][2]
Escherichia coliGlycerol~900[10]
Yarrowia lipolyticaGlucose973.1[4]
Saccharomyces cerevisiaeN/A>900[5]
Escherichia coliN/A389[5]
Table 2: Influence of Media Supplements on α-Bisabolene Titer in S. cerevisiae
SupplementConcentrationα-Bisabolene Titer (mg/L)Fold IncreaseReference
None (Control)-N/A-[9]
Calcium D-pantothenate100 mg/LN/A1.56[9]
Magnesium sulfate (B86663) heptahydrate6 g/L586N/A[9]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for α-Bisabolene Production in P. pastoris
  • Prepare Minimal Medium: Prepare a minimal medium containing 10 g/L methanol as the sole carbon source.[1][2]

  • Inoculation: Inoculate the engineered P. pastoris strain into the prepared medium.

  • Incubation: Cultivate the flasks at 30°C with shaking at 220 rpm for 120 hours.[1][2]

  • Sampling and Analysis: At the end of the cultivation period, harvest the culture for α-bisabolene extraction and quantification.

Protocol 2: Fed-Batch Fermentation for α-Bisabolene Production in Y. lipolytica
  • Initial Batch Medium: Prepare a suitable batch medium, for example, containing waste cooking oil as the carbon source.[6][7][8]

  • Inoculation: Inoculate the fermenter with a seed culture of the engineered Y. lipolytica strain.

  • Fed-Batch Strategy: After an initial batch phase, continuously or intermittently feed a concentrated solution of the carbon source to maintain a desired concentration in the fermenter.

  • Process Control: Maintain optimal fermentation parameters such as pH, temperature, and dissolved oxygen throughout the process.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P MK Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP PMK IPP IPP Mevalonate5PP->IPP PMD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP ispA GPP->FPP ispA alphaBisabolene α-Bisabolene FPP->alphaBisabolene BIS

Caption: The engineered Mevalonate (MVA) pathway for α-bisabolene synthesis.

Experimental_Workflow Strain_Selection Strain Selection (e.g., E. coli, S. cerevisiae) Pathway_Engineering Pathway Engineering (MVA Pathway Overexpression) Strain_Selection->Pathway_Engineering Media_Optimization Media Optimization (Carbon, Nitrogen, Supplements) Pathway_Engineering->Media_Optimization Shake_Flask Shake Flask Experiments Media_Optimization->Shake_Flask Fermenter_Scale_Up Fermenter Scale-Up (Fed-batch) Shake_Flask->Fermenter_Scale_Up Product_Analysis Product Analysis (GC-MS) Shake_Flask->Product_Analysis Fermenter_Scale_Up->Product_Analysis Data_Evaluation Data Evaluation & Further Optimization Product_Analysis->Data_Evaluation Data_Evaluation->Media_Optimization Iterative Improvement

Caption: A typical experimental workflow for enhancing microbial α-bisabolene production.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of alpha-Bisabolene and beta-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric sesquiterpenes, alpha-bisabolene and beta-bisabolene (B106688). The information presented is curated from peer-reviewed scientific literature to support research and development in pharmacology and drug discovery. This document summarizes key quantitative data, details experimental protocols for cited bioactivities, and visualizes the underlying molecular pathways.

At a Glance: Bioactivity Comparison

BioactivityThis compoundbeta-Bisabolene
Anticancer Evidence is primarily inferred from its derivative, α-bisabolol, and essential oils containing α-bisabolene, which show pro-apoptotic effects.[1]Demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, by inducing apoptosis.[2][3]
Anti-inflammatory Anti-inflammatory properties are suggested, with mechanisms likely involving the inhibition of key signaling pathways like NF-κB and MAPK, based on studies of its derivative, α-bisabolol.[4][5]Exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the expression of iNOS and COX-2.[6][7]
Antimicrobial Present in essential oils that exhibit antimicrobial activity.[8]Found in essential oils with documented antimicrobial effects against various pathogens.[9]

Quantitative Bioactivity Data

Anticancer Activity

The cytotoxic effects of beta-bisabolene have been quantified against several human and murine breast cancer cell lines. In contrast, direct quantitative data for the anticancer activity of pure this compound is less available in the current literature, with most evidence derived from its more studied derivative, alpha-bisabolol.

Table 1: Cytotoxicity of beta-Bisabolene against various cell lines

Cell LineCell TypeIC50 (µg/mL)Reference
Human Breast Cancer
MCF-7Breast Adenocarcinoma66.91[2][3]
MDA-MB-231Breast Adenocarcinoma98.39[2][3]
SKBR3Breast Adenocarcinoma70.62[2][3]
BT474Breast Ductal Carcinoma74.3[2][3]
Murine Mammary Carcinoma
4T1Mammary Carcinoma48.99[2][3]
MG1361Mammary Carcinoma65.49[2][3]
Normal Cell Lines
MCF-10AHuman Breast Epithelial114.3[2][3]
EpH4Murine Mammary Epithelial>200[2][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Both alpha- and beta-bisabolene isomers are recognized for their anti-inflammatory potential. Studies on beta-bisabolol, a derivative of beta-bisabolene, have demonstrated significant inhibition of key inflammatory mediators. While direct quantitative data for this compound is sparse, studies on its derivative, alpha-bisabolol, indicate a potent anti-inflammatory profile.

Table 2: Anti-inflammatory Activity of beta-Bisabolol

Inflammatory MediatorCell LineInhibition (%) at 50 µg/mLReference
Nitric Oxide (NO)RAW 264.7 Macrophages55.5[6][7][10]
Prostaglandin E2 (PGE2)RAW 264.7 Macrophages62.3[6][7][10]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7 Macrophages45.3[6][7][10]
Interleukin-6 (IL-6)HS27 Fibroblasts63.5[6]
Antimicrobial Activity

Essential oils containing both alpha- and beta-bisabolene have shown antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values for the pure isomers are not extensively documented in readily available literature. The data below is from an essential oil rich in beta-bisabolene.

Table 3: Antimicrobial Activity of an Essential Oil Containing beta-Bisabolene (25%)

MicroorganismMIC (µg/mL)Reference
Candida albicansLow[9]
Escherichia coliLow[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Signaling Pathways

The bioactivities of alpha- and beta-bisabolene are mediated through their interaction with specific cellular signaling pathways.

This compound

The anticancer mechanism of this compound is not well-elucidated, but studies on its derivative, alpha-bisabolol , suggest the induction of apoptosis through the modulation of the PI3K/Akt/NF-κB signaling pathway and direct effects on the mitochondria.[4][11][12]

alpha_bisabolene_anticancer alpha-Bisabolol alpha-Bisabolol PI3K PI3K alpha-Bisabolol->PI3K inhibits Mitochondrion Mitochondrion alpha-Bisabolol->Mitochondrion induces stress Akt Akt PI3K->Akt activates NF-kB NF-kB Akt->NF-kB activates Apoptosis Apoptosis NF-kB->Apoptosis inhibits Mitochondrion->Apoptosis promotes

Proposed anticancer signaling pathway for α-bisabolol.

The anti-inflammatory action of alpha-bisabolol is attributed to its ability to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.[4][5]

alpha_bisabolene_antiinflammatory alpha-Bisabolol alpha-Bisabolol MAPK MAPK alpha-Bisabolol->MAPK inhibits NF-kB NF-kB alpha-Bisabolol->NF-kB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines promotes expression NF-kB->Pro-inflammatory Cytokines promotes expression beta_bisabolene_anticancer beta-Bisabolene beta-Bisabolene Cancer Cell Cancer Cell beta-Bisabolene->Cancer Cell targets Apoptosis Apoptosis Cancer Cell->Apoptosis undergoes beta_bisabolene_antiinflammatory beta-Bisabolene beta-Bisabolene MAPK MAPK beta-Bisabolene->MAPK inhibits Keap1 Keap1 beta-Bisabolene->Keap1 inhibits COX-2 / iNOS COX-2 / iNOS MAPK->COX-2 / iNOS promotes expression Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2->COX-2 / iNOS inhibits expression mtt_assay_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis Seed Cells Seed Cells Treat with Bisabolene Treat with Bisabolene Seed Cells->Treat with Bisabolene Incubate Incubate Treat with Bisabolene->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

References

A Comparative Analysis of the Anti-Inflammatory Effects of α-Bisabolene and α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of experimental data reveals distinct anti-inflammatory profiles for α-Bisabolene and α-Bisabolol, offering critical insights for researchers and drug development professionals in the field of inflammation therapeutics.

This guide provides a detailed comparison of the anti-inflammatory properties of two closely related sesquiterpenes: α-Bisabolene and α-Bisabolol. While both compounds, found in various essential oils, are recognized for their therapeutic potential, their efficacy and mechanisms of action in mitigating inflammatory responses show notable differences. This report synthesizes available in vitro and in vivo data to provide a clear, evidence-based comparison.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potency of α-Bisabolene and α-Bisabolol has been evaluated in numerous studies, primarily focusing on their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for inflammation research.

CompoundAssayCell LineKey Findings
α-Bisabolol Nitric Oxide (NO) ProductionRAW 264.7Significant inhibition of LPS-induced NO production.[1]
Prostaglandin E2 (PGE2) ProductionRAW 264.7Inhibition of LPS-induced PGE2 production.[1]
TNF-α ProductionRAW 264.7Dose-dependent inhibition of LPS-induced TNF-α.
IL-6 ProductionRAW 264.7Significant reduction of LPS-induced IL-6.[2]
iNOS and COX-2 ExpressionRAW 264.7Downregulation of iNOS and COX-2 protein and mRNA expression.[1]
α-Bisabolene Nitric Oxide (NO) ProductionRAW 264.7General inhibitory properties attributed, though specific quantitative data is limited.[3]
Prostaglandin E2 (PGE2) Production-Data not available.
TNF-α and IL-6 Production-Data not available.
iNOS and COX-2 ExpressionRAW 264.7Bisabolane-type sesquiterpenes have been shown to suppress iNOS and COX-2 expression.[3]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of these sesquiterpenes are rooted in their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

α-Bisabolol has been demonstrated to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

  • NF-κB Pathway: α-Bisabolol inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1]

  • MAPK Pathway: α-Bisabolol has been shown to attenuate the phosphorylation of key MAPK proteins, including ERK1/2 and p38. The MAPK cascade is another crucial pathway that regulates the inflammatory response, and its inhibition by α-Bisabolol contributes to the reduced expression of inflammatory mediators.

α-Bisabolene: While direct evidence for the specific mechanisms of α-Bisabolene is limited, studies on related bisabolane-type sesquiterpenes suggest a potential role in modulating the PI3K/AKT/NF-κB signaling pathway to suppress iNOS and COX-2 expression.[3] However, further research is required to elucidate the precise signaling pathways targeted by α-Bisabolene.

Experimental Protocols

A general experimental workflow for assessing the in vitro anti-inflammatory activity of compounds like α-Bisabolene and α-Bisabolol is outlined below.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of test compounds on the production of inflammatory mediators (NO, PGE2, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in macrophages activated by lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (α-Bisabolene, α-Bisabolol) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Griess reagent for Nitric Oxide (NO) quantification

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE2, TNF-α, and IL-6 quantification

  • Reagents and antibodies for Western blot analysis of iNOS and COX-2 proteins

  • Reagents for quantitative real-time PCR (qRT-PCR) for iNOS and COX-2 mRNA analysis

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well plates for viability and mediator assays, larger plates for protein and RNA extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • PGE2, TNF-α, and IL-6: The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits.

  • Analysis of iNOS and COX-2 Expression:

    • Western Blot: Cell lysates are prepared, and the protein levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.

    • qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are quantified by qRT-PCR.

  • Data Analysis: The results are typically expressed as a percentage of inhibition compared to the LPS-stimulated control group. IC50 values (the concentration required to inhibit 50% of the inflammatory response) are often calculated.

Visualizing the Mechanisms

To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of α-Bisabolol.

anti_inflammatory_workflow cluster_in_vitro In Vitro Screening cluster_analysis Analysis of Inflammatory Response cell_culture Macrophage Cell Culture (e.g., RAW 264.7) treatment Pre-treatment with α-Bisabolene or α-Bisabolol cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation mediator_analysis Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) stimulation->mediator_analysis expression_analysis Analysis of iNOS & COX-2 (Western Blot, qRT-PCR) stimulation->expression_analysis data_analysis Data Analysis (% Inhibition, IC50) mediator_analysis->data_analysis Quantification expression_analysis->data_analysis Quantification

General workflow for in vitro anti-inflammatory screening.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb->ikb_nfkb nfkb->ikb_nfkb nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->pro_inflammatory_genes Transcription bisabolol α-Bisabolol bisabolol->ikb_kinase Inhibits

Inhibition of the NF-κB signaling pathway by α-Bisabolol.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS receptor Receptor lps->receptor mapkkk MAPKKK receptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (ERK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates pro_inflammatory_genes Pro-inflammatory Genes transcription_factors->pro_inflammatory_genes Transcription bisabolol α-Bisabolol bisabolol->mapk Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by α-Bisabolol.

Conclusion

The available evidence strongly supports the potent anti-inflammatory properties of α-Bisabolol , mediated through the well-defined inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators.

In contrast, while α-Bisabolene is suggested to possess anti-inflammatory activity, there is a notable lack of specific quantitative data and detailed mechanistic studies. The anti-inflammatory effects are often inferred from studies on essential oils containing α-Bisabolene or from the activities of its derivatives.

For researchers and drug development professionals, α-Bisabolol presents a well-characterized compound with a clear mechanism of action for targeting inflammation. Future research should focus on elucidating the specific anti-inflammatory profile and mechanisms of α-Bisabolene to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with α-Bisabolol.

References

Validating the Antimicrobial Efficacy of alpha-Bisabolene Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Natural compounds, such as the sesquiterpene alpha-bisabolene found in various essential oils, are gaining attention for their therapeutic potential. This guide provides an objective comparison of the antimicrobial efficacy of this compound against established antibiotics, supported by available experimental data. It also details the standard methodologies for evaluating antimicrobial activity to aid in further research and development.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against various bacterial and fungal strains, alongside the MIC values of conventional antibiotics for a comparative perspective. It is important to note that the data for bisabolene (B7822174) derivatives are often from studies on essential oils where they are major components, or on the closely related compound alpha-bisabolol. Direct comparative studies under identical conditions are limited, and thus these values should be interpreted with this context in mind.

Table 1: Antibacterial Efficacy (MIC in µg/mL)
Microorganismα-Bisabolene / Related Compounds (µg/mL)Gentamicin (µg/mL)Ciprofloxacin (B1669076) (µg/mL)Reference
Staphylococcus aureus15.4 - 26.8 (Halogenated bisabolanes)[1]0.235 - 12.2[2]0.6[3]
Escherichia coli≤ 8.0 (Bisabolane sesquiterpenoids)[1]0.002[4]≤0.06 - >8[5]
Staphylococcus albus5.00 (µM) (Bisabolane sesquiterpenoid)[6]--
Bacillus subtilis2.50 (µM) (Bisabolane sesquiterpenoid)[6]--
Table 2: Antifungal Efficacy (MIC in µg/mL)
Microorganismα-Bisabolene / Related Compounds (µg/mL)Fluconazole (µg/mL)Reference
Candida albicans64 (Bisabolane sesquiterpenoid)[1]0.5 - >64[7][8]
Candida tropicalis32 (Bisabolane sesquiterpenoid)[1]-
Microsporum gypseum4 - 8 (Halogenated bisabolanes)[1]-
Fusarium oxysporum128 - 1024 (α-Bisabolol)-

Synergistic Effects with Conventional Antibiotics

A significant finding in the evaluation of this compound is its potential to enhance the efficacy of existing antibiotics when used in combination. This synergistic activity could be pivotal in combating drug-resistant microbial strains.

Table 3: Synergistic Activity of α-Bisabolol with Antibiotics
MicroorganismAntibioticObservationReference
Staphylococcus aureusNorfloxacinSynergistic effect observed
Escherichia coliGentamicinSynergistic effect observed

Proposed Mechanism of Action

The primary antimicrobial mechanism attributed to bisabolene sesquiterpenoids is the disruption of the microbial cell membrane's integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Proposed Antimicrobial Mechanism of this compound alpha_bisabolene α-Bisabolene cell_membrane Microbial Cell Membrane alpha_bisabolene->cell_membrane Interacts with disruption Disruption of Membrane Integrity cell_membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) disruption->leakage cell_death Cell Death permeability->cell_death leakage->cell_death

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

  • Stock solution of this compound and control antibiotics.

b. Experimental Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations of the compound.

  • Repeat for each antibiotic in separate rows.

  • Inoculate each well (except for a sterility control well) with 10 µL of the standardized microbial suspension.

  • Include a growth control well containing only broth and the inoculum.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Broth Microdilution Workflow start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilution Perform serial dilutions of α-Bisabolene & Antibiotics prepare_plate->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Agar (B569324) Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

a. Preparation of Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Sterile cotton swabs.

  • Sterile filter paper disks.

  • Solutions of this compound and control antibiotics at known concentrations.

b. Experimental Procedure:

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of this compound or a control antibiotic and place them firmly on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Agar Disk Diffusion Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum swab_plate Swab MHA plate with inoculum for confluent growth prepare_inoculum->swab_plate place_disks Place antimicrobial-impregnated disks on the agar surface swab_plate->place_disks incubate Incubate plate place_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

a. Preparation of Materials:

  • Flasks or tubes containing sterile broth.

  • Standardized microbial inoculum.

  • Solutions of this compound and control antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sterile agar plates for colony counting.

b. Experimental Procedure:

  • Inoculate flasks containing broth with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add this compound or a control antibiotic to the flasks at the desired concentrations. Include a growth control flask without any antimicrobial agent.

  • Incubate all flasks under appropriate conditions with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto sterile agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Conclusion

The available data suggests that this compound and related bisabolane (B3257923) sesquiterpenoids possess notable antimicrobial properties against a range of pathogenic bacteria and fungi. While direct comparisons of MIC values with conventional antibiotics are limited and require further systematic investigation, the potential of this compound is underscored by its synergistic effects when combined with existing drugs. This suggests a promising role for this compound, not only as a potential standalone antimicrobial agent but also as an adjuvant to enhance the efficacy of current antibiotic therapies and combat the growing threat of antimicrobial resistance. Future research should focus on in vivo efficacy, toxicity profiles, and further elucidation of its mechanisms of action to fully validate its therapeutic potential.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Bisabolane Isomer Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of natural product chemistry and drug development, the precise identification of isomeric compounds is a critical step. Bisabolane-type sesquiterpenes, a diverse group of C15 isoprenoids, present a significant analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of spectroscopic data for four common bisabolane (B3257923) isomers: α-bisabolene, β-bisabolene, γ-bisabolene (E and Z isomers), and zingiberene. By cross-referencing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, researchers can achieve unambiguous isomer identification.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the isolation, characterization, and utilization of bisabolane sesquiterpenes.

Comparative Spectroscopic Data of Bisabolane Isomers

The subtle structural differences between bisabolane isomers give rise to distinct spectroscopic fingerprints. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry to facilitate isomer differentiation.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, values in ppm)
Proton α-Bisabolene β-Bisabolene (E)-γ-Bisabolene [1](Z)-γ-Bisabolene [1]Zingiberene
Olefinic H~5.38, ~5.12~5.40, ~4.68~5.38 (br s)~5.40 (br s)~5.35, ~5.15
Allylic CH~2.70~2.80~2.05~2.15~2.65
Methyl H (vinyl)~1.65, ~1.60~1.68, ~1.60~1.65 (s)~1.62 (s)~1.62, ~1.55
Methyl H (aliph.)~0.95 (d)~1.00 (d)~1.60 (s)~1.68 (s)~0.90 (d)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources.

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, values in ppm)
Carbon α-Bisabolene β-Bisabolene (E)-γ-Bisabolene [1](Z)-γ-Bisabolene [1]Zingiberene
C=C (quat.)~135.2, ~131.5~149.0, ~131.5~135.2~135.0~138.0, ~131.0
C=C (CH)~124.5, ~124.0~124.5, ~108.5~124.5~124.8~125.0, ~121.0
C (quat.)~40.0~41.0~38.0~38.2~42.0
CH~31.0~32.0~31.0~31.5~34.0
CH₂~27.0, ~23.0~27.5, ~22.5~26.5, ~23.5~26.8, ~23.8~29.0, ~24.0
CH₃ (vinyl)~25.7, ~17.6~25.7, ~17.6~25.7, ~17.6~25.7, ~23.3~25.7, ~17.6
CH₃ (aliph.)~20.5~20.8--~21.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources.

Table 3: Key Mass Spectrometry Fragments (m/z) from GC-MS Analysis
Isomer Molecular Ion (M⁺) Base Peak Other Key Fragments
α-Bisabolene 20493119, 105, 69
β-Bisabolene [2]20493119, 105, 69, 41
γ-Bisabolene 20493119, 109, 69
Zingiberene 20493119, 105, 69

Note: Fragmentation patterns can be influenced by the ionization energy and the specific mass spectrometer used.

Experimental Protocols

Accurate and reproducible spectroscopic data are paramount for correct isomer identification. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond correlations for unambiguous structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified bisabolane isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra:

    • ¹H NMR: Acquire with a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with a spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

  • 2D Spectra (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the carbon skeleton and the position of substituents.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the volatile bisabolane isomers and obtain their characteristic mass spectra for identification and quantification.

Sample Preparation:

Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared with reference spectra from libraries (e.g., NIST, Wiley) and with the fragmentation patterns presented in Table 3 for isomer identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the bisabolane isomers based on their characteristic vibrational frequencies.

Sample Preparation:

  • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the neat sample directly on the ATR crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before running the sample.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For bisabolane sesquiterpenes, key vibrational modes to observe include:

  • ~3080-3010 cm⁻¹: C-H stretching of C=C-H (alkene).

  • ~2960-2850 cm⁻¹: C-H stretching of C-H (alkane).

  • ~1670-1640 cm⁻¹: C=C stretching (alkene).

  • ~1465-1430 cm⁻¹: C-H bending of CH₂.

  • ~1380-1370 cm⁻¹: C-H bending of CH₃.

  • ~890 cm⁻¹: Out-of-plane C-H bending for R₂C=CH₂ (present in β-bisabolene).

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for identifying bisabolane isomers by cross-referencing data from multiple spectroscopic techniques.

Bisabolane_Identification_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Cross-Referencing cluster_3 Isomer Identification Sample Sample Purification Purification Sample->Purification NMR NMR Purification->NMR GC_MS GC_MS Purification->GC_MS FTIR FTIR Purification->FTIR NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GC_MS->MS_Data IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data Cross_Reference Cross-Reference Data with Databases & Literature NMR_Data->Cross_Reference MS_Data->Cross_Reference IR_Data->Cross_Reference Identification Unambiguous Isomer Identification Cross_Reference->Identification

Caption: Workflow for bisabolane isomer identification.

By systematically applying these spectroscopic techniques and carefully cross-referencing the resulting data, researchers can confidently distinguish between various bisabolane isomers, a crucial step in advancing research and development in natural products and medicinal chemistry.

References

Comparison of different extraction methods for alpha-Bisabolene yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for obtaining alpha-bisabolene, a sesquiterpene of significant interest for its potential therapeutic properties. The choice of extraction technique critically influences the final yield and purity of the target compound. This document presents a side-by-side analysis of common extraction methodologies, supported by available experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

Comparison of Extraction Method Performance

The selection of an optimal extraction method for this compound is a balance between yield, purity, processing time, cost, and environmental impact. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodPlant SourceSolventYield of α-Bisabolene (mg/g of plant material)Citation
Steam Distillation (SD)Matricaria recutita (Chamomile)Water~0.24 (essential oil)[1]
Solvent-Free Microwave Extraction (SFME)Matricaria recutita (Chamomile)None~0.66 (essential oil)[1]
Pressurized Liquid Extraction (PLE)Eremanthus erythropappus (Candeia)n-Hexane~10.8[2]
Ultrasound-Assisted Extraction (UAE)Eremanthus erythropappus (Candeia)n-Hexane~8.9[2]
Soxhlet ExtractionEremanthus erythropappus (Candeia)n-Hexane~15.4[2]
Supercritical CO₂ Extraction (SC-CO₂)Eremanthus erythropappus (Candeia)CO₂ with 5% Ethanol16.53[3][4]

Note: Data for Eremanthus erythropappus is for α-bisabolol, a closely related sesquiterpene, and is used as a proxy to indicate the potential yield for α-bisabolene due to structural similarity.

Table 2: Comparison of this compound Purity from Different Extraction Methods

Extraction MethodPlant SourcePurity of α-Bisabolene in Extract (%)Citation
Steam Distillation (SD)Matricaria recutita (Chamomile)Lower than SFME[1]
Solvent-Free Microwave Extraction (SFME)Matricaria recutita (Chamomile)Higher than SD[1]
Pressurized Liquid Extraction (PLE)Eremanthus erythropappus (Candeia)Up to 64.23[2]
Ultrasound-Assisted Extraction (UAE)Eremanthus erythropappus (Candeia)High[2]
Soxhlet ExtractionEremanthus erythropappus (Candeia)High[2]
Supercritical CO₂ Extraction (SC-CO₂)Matricaria recutita (Chamomile)High[5]

Note: Purity data is often qualitative in comparative studies. Quantitative purity depends heavily on the specific plant material and optimization of the extraction parameters.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and desired outcomes.

Steam Distillation (SD)

This traditional method is widely used for extracting volatile compounds like sesquiterpenes.

Materials and Equipment:

  • Dried and ground plant material

  • Distilled water

  • Steam distillation apparatus (e.g., Clevenger-type)

  • Heating mantle

  • Condenser with cooling water supply

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Place a known quantity of the ground plant material into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask with distilled water to approximately two-thirds of its capacity.

  • Assemble the apparatus, ensuring all joints are sealed.

  • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile oils.

  • The steam and oil vapor mixture condenses in the condenser and is collected in the receiving vessel.

  • Continue distillation for a predetermined time (e.g., 2-4 hours) until no more oil is collected.

  • Separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the purified oil in a sealed, airtight container at 4°C.

Steam_Distillation_Workflow plant Plant Material grinding Grinding plant->grinding distillation Steam Distillation grinding->distillation condensation Condensation distillation->condensation separation Phase Separation condensation->separation drying Drying separation->drying product α-Bisabolene Rich Oil drying->product

Workflow for Steam Distillation
Solvent Extraction (Soxhlet)

This method uses an organic solvent to dissolve the target compound from the plant matrix.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet extraction apparatus

  • Thimble

  • Heating mantle

  • Rotary evaporator

  • Extraction solvent (e.g., n-hexane, ethanol)

Protocol:

  • Place a known amount of the powdered plant material into a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the chosen solvent.

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • The solvent vaporizes, travels up to the condenser, liquefies, and drips back into the thimble, immersing the plant material.

  • Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

  • This cycle is repeated for several hours (e.g., 6-8 hours) to ensure complete extraction.

  • After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Solvent_Extraction_Workflow plant Plant Material powdering Powdering plant->powdering soxhlet Soxhlet Extraction powdering->soxhlet evaporation Solvent Evaporation soxhlet->evaporation product Crude α-Bisabolene Extract evaporation->product MAE_Workflow plant Plant Material powdering Powdering plant->powdering mixing Mixing with Solvent powdering->mixing mae Microwave Irradiation mixing->mae filtration Filtration mae->filtration product α-Bisabolene Extract filtration->product UAE_Workflow plant Plant Material powdering Powdering plant->powdering mixing Mixing with Solvent powdering->mixing uae Ultrasonication mixing->uae filtration Filtration uae->filtration product α-Bisabolene Extract filtration->product SCCO2_Workflow plant Plant Material grinding Grinding plant->grinding extraction SC-CO₂ Extraction grinding->extraction separation Separation extraction->separation product Solvent-Free α-Bisabolene Extract separation->product

References

Enantioselective Activity of alpha-Bisabolene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of α-bisabolene isomers and related compounds. Due to the limited availability of direct comparative studies on the enantiomers of α-bisabolene, this document summarizes existing data on closely related isomers and derivatives to offer valuable insights for research and development. The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.

Comparative Biological Activity of Bisabolene (B7822174) Isomers and Derivatives

The following table summarizes the reported cytotoxic and anti-inflammatory activities of various bisabolene isomers and their derivatives. It is important to note that direct comparisons of the enantioselective activities of (+)-α-bisabolene and (-)-α-bisabolene are not extensively documented in the currently available literature. The data presented here is derived from studies on different isomers and the closely related derivative, α-bisabolol.

CompoundBiological ActivityCell Line / ModelIC50 / Inhibition
β-Bisabolene Cytotoxicity4T1 (murine breast cancer)48.99 µg/mL[1]
MCF-7 (human breast cancer)66.91 µg/mL
MDA-MB-231 (human breast cancer)98.39 µg/mL
α-Bisabolol CytotoxicityAcute Leukemia Cells14 - 65 µM[1]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesInhibition of NO and IL-6[1]
(E)-gamma-Bisabolene CytotoxicityTE671 (human neuroblastoma)CC50 of 8.2 µM[1]
Bisabolane-type Sesquiterpenes Anti-inflammatoryLPS-stimulated RAW264.7 cells>50% inhibition of NO production at 20 µM[1]

Detailed Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of bisabolene isomers on cancer cell lines.

a. Cell Culture and Treatment:

  • Cancer cell lines (e.g., 4T1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (e.g., β-bisabolene, α-bisabolol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

b. MTT Assay Procedure:

  • Following the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

c. Data Analysis:

  • The cell viability is calculated as a percentage of the untreated control cells.

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of bisabolene isomers by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Stimulation:

  • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with different concentrations of the test compounds for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

b. Measurement of Nitric Oxide Production:

  • After a 24-hour incubation period with LPS and the test compounds, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance of the resulting azo dye is measured at approximately 540 nm.

c. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined from the standard curve.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G Proposed Apoptotic Signaling Pathway of Bisabolene Isomers cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Bisabolene_Isomer Bisabolene_Isomer ERK1_2 ERK1/2 Bisabolene_Isomer->ERK1_2 Activates HDAC2 HDAC2 Bisabolene_Isomer->HDAC2 Inhibits p53 p53 ERK1_2->p53 Leads to Acetylation HDAC2->p53 Deacetylates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrial_Membrane Mitochondrial Membrane Potential Loss Bax->Mitochondrial_Membrane Bcl2->Mitochondrial_Membrane Inhibits Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway for bisabolene isomers.

G General Experimental Workflow for Bioactivity Assessment Start Start Compound_Isolation Isolation of alpha-Bisabolene Enantiomers Start->Compound_Isolation Purity_Analysis Purity and Structural Analysis (NMR, MS) Compound_Isolation->Purity_Analysis In_Vitro_Screening In Vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Purity_Analysis->In_Vitro_Screening Dose_Response Dose-Response Studies and IC50 Determination In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models (if promising in vitro results) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis and Interpretation In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for assessing the bioactivity of natural products.

References

Microbial Titans: A Comparative Analysis of Alpha-Bisabolene Production in E. coli and S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic engineering strategies and production capabilities of two microbial workhorses for the synthesis of the valuable sesquiterpene, alpha-bisabolene.

The quest for sustainable and economically viable production of valuable natural compounds has led researchers to harness the metabolic power of microorganisms. This compound, a sesquiterpene with applications in biofuels, cosmetics, and pharmaceuticals, is a prime target for microbial synthesis. This guide provides a comparative analysis of two of the most popular microbial chassis, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for the production of this compound and its closely related derivative, (-)-α-bisabolol. We will explore the metabolic engineering strategies, production titers, and experimental protocols employed to optimize these microbial cell factories.

Quantitative Production Comparison

The following tables summarize the key production metrics for this compound and (-)-α-bisabolol in engineered E. coli and S. cerevisiae from various studies. These values highlight the remarkable productivity achieved through metabolic engineering.

Table 1: Production of α-Bisabolene and (-)-α-Bisabolol in Engineered E. coli

ProductStrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
(-)-α-BisabololE. coliHeterologous MVA pathway, Novel (-)-α-bisabolol synthase (CcBOS)Fed-batch23.4Not ReportedNot Reported[1]
(-)-α-BisabololE. coliHeterologous MVA pathway, (-)-α-bisabolol synthase (MrBBS)50 L Fed-batch9.1Not ReportedNot Reported[2][3]
(-)-α-BisabololE. coliFPP-resistant MvaK1, Additional lower MVA pathway genesFed-batch8.5Not Reported0.12 (initial)[4]
α-BisaboleneE. coliHeterologous mevalonate (B85504) pathway, Codon-optimized bisabolene (B7822174) synthaseShake Flask>0.9Not ReportedNot Reported[5]

Table 2: Production of α-Bisabolene and (-)-α-Bisabolol in Engineered S. cerevisiae

ProductStrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
α-BisaboleneS. cerevisiaeIterative enhancement of MVA pathway, Temperature-sensitive regulation2.5 L Fed-batch18.6Not ReportedNot Reported[6][7]
(-)-α-BisabololS. cerevisiaeHeterologous MrBBS, Weakened ERG9, Fused ERG20-MrBBS, MVA pathway optimization5 L Fed-batch7.02Not ReportedNot Reported[8][9]
α-BisaboleneYarrowia lipolyticaCompartmentalization and systemic metabolic engineering5 L Bioreactor15.5Not ReportedNot Reported
(-)-α-BisabololS. cerevisiaeOverexpression of tHMG1, ERG10, and ACS1Fed-batch0.124Not Reported0.0027[10]

Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound in both E. coli and S. cerevisiae relies on the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). However, the native pathways for isoprenoid precursor synthesis differ between these two microbes.

Escherichia coli: Harnessing the MEP and Heterologous MVA Pathways

E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of FPP. To enhance the precursor pool for this compound production, a common and highly effective strategy is the introduction of the heterologous mevalonate (MVA) pathway from yeast or other organisms. This engineered MVA pathway provides a parallel route to IPP and DMAPP, significantly boosting the overall flux towards FPP.

Further engineering efforts in E. coli often involve:

  • Codon optimization of the heterologous bisabolene synthase gene for improved expression.

  • Overexpression of FPP synthase (IspA) to efficiently convert IPP and DMAPP to FPP.

  • Balancing the expression levels of the MVA pathway genes to avoid the accumulation of toxic intermediates.

  • Host genome modifications to redirect carbon flux towards acetyl-CoA, the entry point of the MVA pathway.

E_coli_pathway cluster_native Native E. coli Metabolism cluster_engineered Engineered Pathway Glyceraldehyde_3_P Glyceraldehyde-3-P MEP_pathway MEP Pathway Glyceraldehyde_3_P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP Acetyl_CoA Acetyl-CoA MVA_pathway Heterologous MVA Pathway Acetyl_CoA->MVA_pathway MVA_pathway->IPP DMAPP DMAPP IPP->DMAPP Idi FPP FPP IPP->FPP IspA DMAPP->FPP IspA alpha_Bisabolene α-Bisabolene FPP->alpha_Bisabolene α-Bisabolene Synthase alpha_Bisabolol (-)-α-Bisabolol FPP->alpha_Bisabolol (-)-α-Bisabolol Synthase

Caption: Biosynthetic pathway for α-bisabolene and (-)-α-bisabolol in engineered E. coli.

Saccharomyces cerevisiae: Optimizing the Endogenous MVA Pathway

S. cerevisiae naturally possesses the mevalonate (MVA) pathway for isoprenoid precursor synthesis. Therefore, metabolic engineering efforts in yeast focus on enhancing the flux through this native pathway and diverting it towards this compound production.

Key engineering strategies in S. cerevisiae include:

  • Overexpression of key MVA pathway enzymes , particularly the truncated HMG-CoA reductase (tHMG1), which is a rate-limiting step.

  • Downregulation or deletion of competing pathways , such as the ergosterol (B1671047) biosynthesis pathway, by targeting the squalene (B77637) synthase gene (ERG9). This prevents the diversion of FPP away from sesquiterpene production.

  • Fusion of key enzymes , such as FPP synthase (ERG20) and bisabolene synthase, to channel the substrate directly to the final product.

  • Optimization of fermentation conditions , including temperature and nutrient feeding strategies, to maintain high productivity.

S_cerevisiae_pathway cluster_native Native S. cerevisiae Metabolism Acetyl_CoA Acetyl-CoA MVA_pathway Endogenous MVA Pathway Acetyl_CoA->MVA_pathway IPP IPP MVA_pathway->IPP DMAPP DMAPP IPP->DMAPP IDI1 FPP FPP IPP->FPP ERG20 DMAPP->FPP ERG20 alpha_Bisabolene α-Bisabolene FPP->alpha_Bisabolene α-Bisabolene Synthase Ergosterol Ergosterol Biosynthesis FPP->Ergosterol ERG9 (downregulated)

Caption: Biosynthetic pathway for α-bisabolene in engineered S. cerevisiae.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon previous research. Below are generalized methodologies for fed-batch fermentation, a common technique for achieving high-titer production of this compound in both E. coli and S. cerevisiae.

Fed-Batch Fermentation in E. coli
  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth) with appropriate antibiotics. The culture is grown overnight at 37°C with shaking.

  • Bioreactor Setup: A bioreactor containing a defined fermentation medium is sterilized. The medium typically contains a carbon source (e.g., glycerol (B35011) or glucose), nitrogen source, salts, and trace elements.

  • Inoculation and Batch Phase: The bioreactor is inoculated with the seed culture to a starting OD600 of approximately 0.1. The batch phase is carried out at a controlled temperature (e.g., 30-37°C) and pH.

  • Induction: Once the culture reaches a specific cell density (e.g., mid- to late-exponential phase), gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-inducible promoters.

  • Fed-Batch Phase: A concentrated feeding solution containing the carbon source is fed into the bioreactor at a controlled rate to maintain a low substrate concentration, thereby avoiding the formation of inhibitory byproducts and sustaining cell growth and product formation.

  • Two-Phase Culture (Optional): An organic solvent (e.g., dodecane) can be added to the fermentation broth to create a second phase for in situ extraction of the hydrophobic this compound, which can alleviate product toxicity.

  • Harvesting and Analysis: Samples are taken periodically to monitor cell growth, substrate consumption, and product formation. The final product is typically extracted from the organic phase or the whole broth and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Fed-Batch Fermentation in S. cerevisiae
  • Inoculum Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed culture in a rich medium (e.g., YPD) and grown for 24-48 hours at 30°C with shaking.

  • Bioreactor Setup: A bioreactor with a complex or defined fermentation medium is prepared and sterilized. The medium contains a carbon source (e.g., glucose), nitrogen source, yeast extract, peptone, and salts.

  • Inoculation and Batch Phase: The bioreactor is inoculated with the seed culture. The batch phase is conducted at a controlled temperature (e.g., 30°C), pH, and dissolved oxygen level.

  • Fed-Batch Phase: After the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing glucose and other nutrients is supplied to the bioreactor. The feed rate can be controlled to maintain a low glucose concentration and avoid ethanol (B145695) formation (Crabtree effect).

  • Two-Stage Temperature Control (Optional): Some strategies employ a two-stage temperature profile, with an initial growth phase at a higher temperature (e.g., 30°C) followed by a production phase at a lower temperature (e.g., 20-26°C) to enhance product stability and enzyme activity.

  • Harvesting and Analysis: The fermentation is monitored for cell density, substrate consumption, and product accumulation. This compound is typically extracted from the culture broth using an organic solvent and quantified by GC-MS.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the development of a microbial platform for this compound production.

experimental_workflow Strain_Selection Host Strain Selection (E. coli or S. cerevisiae) Pathway_Design Biosynthetic Pathway Design (Gene Selection & Codon Optimization) Strain_Selection->Pathway_Design Strain_Construction Strain Construction (Plasmid or Genomic Integration) Pathway_Design->Strain_Construction Shake_Flask Shake Flask Cultivation (Initial Screening & Optimization) Strain_Construction->Shake_Flask Fed_Batch Fed-Batch Fermentation (Scale-up & High-Titer Production) Shake_Flask->Fed_Batch Downstream Downstream Processing (Extraction & Purification) Fed_Batch->Downstream Analysis Product Analysis (GC-MS, NMR) Downstream->Analysis

Caption: General experimental workflow for microbial α-bisabolene production.

Conclusion

Both E. coli and S. cerevisiae have proven to be highly effective platforms for the production of this compound and related sesquiterpenes. E. coli offers rapid growth and well-established genetic tools, with recent studies demonstrating exceptionally high titers for (-)-α-bisabolol. The necessity of introducing a heterologous MVA pathway is a key engineering step in this host. S. cerevisiae, with its native MVA pathway, provides a robust chassis for metabolic engineering, and has also achieved very high titers of this compound. The choice between these two microbial titans will depend on the specific research or industrial goals, including the desired final product, scale of production, and existing expertise. The continuous advancements in synthetic biology and metabolic engineering are poised to further enhance the capabilities of both microorganisms, paving the way for a truly sustainable and bio-based production of this compound.

References

The Sesquiterpene Showdown: Unraveling the Mechanisms of α-Bisabolene in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the burgeoning field of natural product pharmacology, sesquiterpenes have emerged as a promising class of compounds with diverse therapeutic potential. Among them, α-Bisabolene is gaining significant attention for its anti-inflammatory and anticancer properties. This guide provides an objective comparison of the mechanism of action of α-Bisabolene with other notable sesquiterpenes—β-caryophyllene, α-humulene, and nerolidol (B1678203)—supported by experimental data to inform future research and drug development.

At a Glance: Comparative Bioactivities of Sesquiterpenes

SesquiterpenePrimary Mechanism of ActionKey Molecular TargetsTherapeutic Potential
α-Bisabolene Induction of apoptosis, Anti-inflammatoryCaspases, Bcl-2 family proteins, NF-κB, PI3K/AKTAnticancer, Anti-inflammatory
β-Caryophyllene Selective agonism of CB2 receptorCannabinoid Receptor 2 (CB2), PPARsAnti-inflammatory, Analgesic, Neuroprotective
α-Humulene Modulation of inflammatory pathways, Induction of apoptosisTNF-α, IL-1β, NF-κB, ROS generationAnti-inflammatory, Anticancer
Nerolidol Antioxidant, Anti-inflammatory, Induction of apoptosisNrf-2/HO-1, TLR-4/NF-κB, COX-2Neuroprotective, Anti-inflammatory, Anticancer

Delving Deeper: A Mechanistic Comparison

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

A primary focus of sesquiterpene research is their ability to induce programmed cell death, or apoptosis, in cancer cells.

α-Bisabolene has been shown to induce apoptosis through the mitochondrial-mediated pathway.[1] While direct studies on α-bisabolene are emerging, research on plant extracts containing it points towards the activation of caspase-3 and caspase-9, and the release of cytochrome C.[1] Its alcoholic analogue, α-bisabolol, has demonstrated pro-apoptotic effects in leukemia by directly damaging mitochondrial integrity.[2]

β-Caryophyllene , in contrast, exerts its anticancer effects partly through its interaction with the endocannabinoid system.[3][4] Its oxide derivative, β-caryophyllene oxide, has been shown to activate the mitogen-activated protein kinase (MAPK) pathway and inhibit the PI3K/AKT/mTOR/S6K1 and STAT3 signaling pathways, leading to apoptosis and suppression of cancer cell proliferation.[4]

α-Humulene demonstrates a multifactorial anticancer mechanism that includes the production of reactive oxygen species (ROS) and the induction of apoptosis.[5] It has also been associated with the depletion of glutathione, rendering cancer cells more susceptible to oxidative stress.[5]

Nerolidol 's anticancer activity is linked to the induction of apoptosis and the disruption of cell membrane integrity.[6] It also modulates oxidative stress pathways, contributing to its cytotoxic effects on cancer cells.[6]

Quantitative Comparison of Cytotoxic Activity

SesquiterpeneCancer Cell LineIC50 ValueReference
α-Bisabolol (related to α-Bisabolene)Acute Leukemia Cells14 - 65 µM[2]
β-Bisabolene4T1 (Murine Breast Cancer)48.99 µg/ml[7]
β-BisaboleneMCF-7 (Human Breast Cancer)66.91 µg/ml[7]
α-HumuleneHCT-116 (Colon Cancer)3.1 x 10⁻⁴ mol/L[5]
α-HumuleneMCF-7 (Breast Cancer)4.2 x 10⁻⁴ mol/L[5]
Anti-inflammatory Mechanisms: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, and sesquiterpenes exhibit potent anti-inflammatory effects by modulating critical signaling pathways.

α-Bisabolene and its related compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the PI3K/AKT/NF-κB signaling pathway.[2] The direct inhibitory action of purified α-bisabolene on pro-inflammatory enzymes like 5-lipoxygenase (5-LOX) is an area of ongoing investigation.[1]

β-Caryophyllene is unique among sesquiterpenes for its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily involved in regulating immune function and inflammation.[3][8][9] This interaction inhibits the release of pro-inflammatory cytokines and modulates various signaling pathways, including Toll-like receptors and MAPK/ERK.[8]

α-Humulene interferes with multiple inflammatory pathways by inhibiting the release of TNF-α and interleukin (IL)-1β.[5][10] It also inhibits the activation of the transcription factors NF-κB and AP-1, which are central to the inflammatory response.[11]

Nerolidol alleviates neuroinflammation by inhibiting the TLR-4/NF-κB and COX-2/NF-κB inflammatory signaling pathways.[12] It also demonstrates antioxidant properties by modulating the Nrf-2/HO-1 signaling pathway.[12]

Signaling Pathways Visualized

To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways modulated by these sesquiterpenes.

alpha_bisabolene_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway PI3K/AKT/NF-κB Pathway cluster_bisabolene α-Bisabolene Stimulus LPS, etc. PI3K PI3K Stimulus->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes iNOS, COX-2 Nucleus->Pro-inflammatory Genes Induces Transcription alpha_Bisabolene α-Bisabolene alpha_Bisabolene->AKT Inhibits beta_caryophyllene_pathway cluster_caryophyllene β-Caryophyllene cluster_receptor Cellular Receptor cluster_response Cellular Response beta_Caryophyllene β-Caryophyllene CB2_Receptor CB2 Receptor beta_Caryophyllene->CB2_Receptor Binds and Activates Signaling_Cascade Intracellular Signaling (e.g., MAPK, Adenylate Cyclase) CB2_Receptor->Signaling_Cascade Initiates Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines Signaling_Cascade->Cytokine_Inhibition Leads to

References

Validating the purity of synthetic alpha-Bisabolene using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic α-Bisabolene, with a focus on the use of reference standards. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most appropriate methods for quality control and characterization.

Introduction to α-Bisabolene and the Importance of Purity

α-Bisabolene is a natural sesquiterpene with several isomers (α-, β-, γ-) and stereoisomers that can be found in various essential oils.[1][2][3] It serves as a precursor to bisabolane, a potential diesel fuel alternative, and is an intermediate in the synthesis of other valuable compounds.[1] Given that commercial bisabolene (B7822174) can be a mixture of multiple isomers and other related sesquiterpenes like farnesene, rigorous purity analysis is crucial to accurately attribute biological or chemical activity to α-Bisabolene.[4]

Comparison of Analytical Techniques for Purity Validation

The selection of an analytical method for purity determination depends on the specific requirements of the analysis, including the need for qualitative identification, quantitative measurement, and structural elucidation. The table below compares the key performance characteristics of the most common techniques used for α-Bisabolene analysis.

FeatureGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation by GC followed by mass-based identification and quantification.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantification and separation of volatile isomers.[5]Identification and quantification of volatile compounds and impurities.[1]Absolute structure confirmation and purity determination.[1][6]
Sample Throughput HighHighLow to Medium
Limit of Detection Low (µg/mL to ng/mL)Very Low (pg/mL to fg/mL)High (mg/mL)
Strengths Excellent for quantifying known components against a reference standard.[7][8]Gold standard for identifying unknown volatile impurities.[1]Provides unambiguous structural information and can identify non-volatile impurities.[9]
Limitations Co-elution of isomers can be challenging. Requires a reference standard for identification.[5]Isomers can have similar mass spectra, requiring retention time comparison.Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample.

Experimental Protocols

Accurate and reproducible data are paramount in purity validation. The following sections detail standardized protocols for the analysis of α-Bisabolene.

Gas Chromatography (GC) Protocol for α-Bisabolene Quantification

This protocol is designed for the quantification of (E)-α-Bisabolene using an external standard calibration curve.[7][8]

1. Preparation of Standards and Samples:

  • Primary Stock Solution: Accurately weigh and dissolve a certified (E)-α-Bisabolene reference standard in dodecane (B42187) to create a 1 mg/mL primary stock solution.[10]

  • Internal Standard (Optional): A stock solution of an internal standard, such as β-caryophyllene, can be prepared in dodecane (e.g., 250 µg/mL).[7][10]

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution in dodecane to achieve concentrations ranging from 0.5 to 800 µg/mL.[7][10]

  • Sample Preparation: Dilute the synthetic α-Bisabolene sample in dodecane to fall within the calibration range.

2. GC Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Injector Temperature: 250°C with a split ratio of 50:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Final hold: 5 minutes at 240°C.[5]

  • Detector Temperature: 300°C.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the (E)-α-Bisabolene standards against their known concentrations.

  • Determine the concentration of α-Bisabolene in the synthetic sample by comparing its peak area to the calibration curve. The purity is expressed as a percentage of the total sample weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the definitive method for identifying and tentatively quantifying impurities in volatile samples.[1]

1. Sample Preparation:

  • Dilute the synthetic α-Bisabolene sample in a suitable solvent like hexane (B92381) or dodecane to a concentration of approximately 10-100 µg/mL.[5]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions: Use the same column and temperature program as described in the GC protocol.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.[5]

    • Ion Source Temperature: 230°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 40-300.[5]

3. Data Analysis:

  • Identify α-Bisabolene and any impurities by comparing their mass spectra to a spectral library (e.g., NIST).[11]

  • Confirm identities by comparing retention times with a certified reference standard.

  • Estimate the relative percentage of each component based on their peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and for assessing purity, especially for identifying non-volatile impurities.[6][9]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified synthetic α-Bisabolene in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

2. NMR Instrumentation and Acquisition:

  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional): Techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[12]

3. Data Analysis:

  • Compare the acquired ¹H and ¹³C NMR spectra with published data for α-Bisabolene or with the spectrum of a certified reference standard.[12][13][14]

  • The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard with a known concentration to determine the absolute purity of the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for validating the purity of synthetic α-Bisabolene.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Ref_Std α-Bisabolene Reference Standard Stock_Sol Prepare Stock Solutions Ref_Std->Stock_Sol Syn_Sample Synthetic α-Bisabolene Sample Sample_Prep Prepare Sample Dilution Syn_Sample->Sample_Prep Solvent Dodecane Solvent->Stock_Sol Solvent->Sample_Prep Working_Std Prepare Working Standards Stock_Sol->Working_Std Inject Inject Samples & Standards Working_Std->Inject Sample_Prep->Inject GC_System GC-FID System Acquire Acquire Chromatograms GC_System->Acquire Inject->GC_System Integrate Integrate Peaks Acquire->Integrate Cal_Curve Generate Calibration Curve Report Calculate Purity & Generate Report Cal_Curve->Report Integrate->Cal_Curve Integrate->Report

Caption: Workflow for GC Purity Analysis.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Syn_Sample Synthetic α-Bisabolene Sample Sample_Prep Prepare Sample Dilution Syn_Sample->Sample_Prep Solvent Hexane/Dodecane Solvent->Sample_Prep Inject Inject Sample Sample_Prep->Inject GCMS_System GC-MS System Acquire Acquire Total Ion Chromatogram & Mass Spectra GCMS_System->Acquire Inject->GCMS_System Analyze Analyze Spectra & Retention Times Acquire->Analyze Library_Search NIST Library Search Report Identify Impurities & Report Findings Library_Search->Report Analyze->Library_Search Analyze->Report

Caption: Workflow for GC-MS Impurity Profiling.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Syn_Sample Synthetic α-Bisabolene Sample Dissolve Dissolve Sample in Solvent Syn_Sample->Dissolve Deut_Solvent Deuterated Solvent (CDCl3) Deut_Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_Spectra Process Spectra Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Compare_Spectra Compare with Reference Spectra/Literature Data Report Confirm Structure & Assess Purity Compare_Spectra->Report Process_Spectra->Compare_Spectra

Caption: Workflow for NMR Structural Confirmation.

Conclusion

Validating the purity of synthetic α-Bisabolene requires a multi-faceted analytical approach. Gas Chromatography is a robust method for quantification when a reliable reference standard is available. GC-MS is indispensable for the identification of volatile impurities, providing a detailed profile of the sample's composition. NMR spectroscopy offers definitive structural confirmation and can detect non-volatile impurities that may be missed by GC-based methods. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity and identity of their synthetic α-Bisabolene, ensuring the integrity of their subsequent research and development activities.

References

A Researcher's Guide to Inter-laboratory Comparison of alpha-Bisabolene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of alpha-bisabolene, a significant sesquiterpene hydrocarbon found in various plant essential oils and recognized for its potential therapeutic properties. The accurate and reproducible quantification of this compound is critical for quality control in pharmaceutical and cosmetic industries, as well as for standardization in preclinical and clinical research.

This document outlines a framework for an inter-laboratory comparison, offering an objective look at method performance based on collated experimental data. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), the most common and effective techniques for volatile compounds like this compound.[1][2] A general protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also included as a potential alternative.

Quantitative Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.[3] The following table summarizes the key performance parameters of these methods as reported in various validation studies for terpenes.

ParameterGC-MSGC-FIDHPLC-UVUnit
Linearity (R²) >0.99>0.99>0.9999-
Limit of Detection (LOD) 0.250.30.0005µg/mL
Limit of Quantification (LOQ) 0.751.00.0016µg/mL
Accuracy (% Recovery) 95.0 - 105.789 - 111100.69 ± 1.05%
Precision (%RSD) 0.32 - 8.47< 10< 3.03%
Selectivity HighModerateModerate-

Note: Data for GC-MS and GC-FID are based on studies of various terpenes.[1] Data for HPLC-UV is based on the analysis of alpha-bisabolol, a structurally related sesquiterpene alcohol, and is provided for comparative purposes as specific data for this compound is limited.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. A successful inter-laboratory comparison relies on the use of standardized protocols and homogeneous, stable test materials.[4]

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a standard method for the extraction of this compound from a plant matrix for chromatographic analysis.

  • Homogenization: Accurately weigh approximately 100 mg of the homogenized, dried plant material into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).[1] If an internal standard is used, add it to the solvent (e.g., n-tridecane at 100 µg/mL).[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analytes.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[1]

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter directly into a GC or HPLC autosampler vial.[1]

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, allowing for both quantification and confident identification based on mass spectra.[5]

  • Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometry detector.[1]

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Inlet Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 15:1.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1] This program may require optimization.

  • Mass Spectrometry Conditions:

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity. Key fragment ions for this compound isomers include m/z 93, 119, and 161, though the molecular ion (m/z 204) may also be monitored.[5]

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.

Protocol 3: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for quantification, especially suitable for high-throughput analysis where the identity of the analyte is already known.[6]

  • Instrumentation: A standard Gas Chromatography system equipped with a Flame Ionization Detector.[1]

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Inlet Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 15:1.[1]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]

    • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1]

    • Detector Temperature: 280-300 °C.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

While less common for volatile sesquiterpenes, HPLC-UV can be an alternative method, particularly for less volatile derivatives or when GC is unavailable.[2]

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is often employed.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: Approximately 200-210 nm, as terpenes typically lack strong chromophores at higher wavelengths.

    • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from certified reference standards of this compound.[2]

Visualizing Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Reporting & Evaluation A Homogeneous Sample Preparation B Sample Aliquoting & Labeling A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E Sample Preparation (Extraction) D->E F Instrumental Analysis (e.g., GC-MS, GC-FID) E->F G Data Acquisition F->G H Data Analysis & Quantification G->H I Submission of Results to Coordinator H->I J Statistical Evaluation (Z-Scores, Precision) I->J I->J K Final Inter-laboratory Comparison Report J->K

Caption: Experimental workflow for an inter-laboratory comparison study.

logical_relationship cluster_methods Analytical Methods for α-Bisabolene cluster_attributes Performance Attributes GCMS GC-MS Selectivity Selectivity GCMS->Selectivity High Sensitivity Sensitivity GCMS->Sensitivity High Cost Cost-Effectiveness GCMS->Cost Lower Complexity Method Complexity GCMS->Complexity High GCFID GC-FID GCFID->Selectivity Moderate GCFID->Sensitivity Good GCFID->Cost High GCFID->Complexity Low HPLCUV HPLC-UV HPLCUV->Selectivity Moderate HPLCUV->Sensitivity Lower HPLCUV->Cost Moderate HPLCUV->Complexity Moderate Volatility Analyte Volatility Volatility->GCMS Ideal For Volatility->GCFID Ideal For Volatility->HPLCUV Less Suitable

Caption: Logical relationship between analytical methods and key attributes.

References

Comparative genomics of alpha-Bisabolene producing plant species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Alpha-Bisabolene Producing Plant Species: Matricaria recutita, Helianthus annuus, and Abies grandis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of three key α-bisabolene producing plant species: German Chamomile (Matricaria recutita), Common Sunflower (Helianthus annuus), and Grand Fir (Abies grandis). The focus is on the genetic architecture and biosynthetic pathways that lead to the production of α-bisabolene, a sesquiterpene of significant interest for its anti-inflammatory, antimicrobial, and potential anticancer properties.

Introduction to this compound Biosynthesis

This compound, a monocyclic sesquiterpene, is synthesized via the isoprenoid biosynthetic pathway. In plants, the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are produced through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. Farnesyl diphosphate (B83284) synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). The final step is the cyclization of FPP to α-bisabolene, a reaction catalyzed by the enzyme α-bisabolene synthase (α-BS), a member of the terpene synthase (TPS) family of enzymes.

Comparative Performance: this compound and Related Sesquiterpene Content

The production of α-bisabolene and its derivatives varies significantly across different plant species, influenced by genetics, environmental conditions, and the specific plant tissue. While direct, standardized comparisons of α-bisabolene yield are limited, analysis of essential oil composition provides valuable insights into the productive capacity of each species.

Plant SpeciesFamilyKey Sesquiterpenoid Components in Essential OilTypical Concentration Range (%)Primary Plant Part Used
Matricaria recutitaAsteraceae(-)-α-bisabolol, Bisabolol oxides A & B, Chamazulene, (E)-β-farneseneα-bisabolol: 5.6 - 20.9%[1][2]Flowers
Helianthus annuusAsteraceaeα-pinene, Sabinene, β-pinene, Limonene, β-bisaboleneβ-bisabolene: 0.63 - 2.09%[3]Receptacles, Leaves, Flowers
Abies grandisPinaceaeβ-pinene, Bornyl acetate, β-phellandrene, (E)-α-bisabolene(E)-α-bisabolene is a wound-inducible productNeedles, Stem

Note: The table presents data from various studies and conditions; direct comparison should be made with caution. The primary product in Matricaria recutita is often the alcohol derivative, α-bisabolol.

Genomic Organization of Terpene Synthase Genes

The genomic arrangement of terpene synthase (TPS) genes can influence their regulation and evolution. In many plant species, TPS genes are found in clusters, which may facilitate coordinated expression and the generation of metabolic diversity.

FeatureMatricaria recutitaHelianthus annuusAbies grandis
Genome Size ~1.6 Gb (estimated)~3.6 Gb[4]Not fully assembled
TPS Gene Family Size Multiple TPS genes identified[5]Large and diverse TPS family[6]Multiple TPS genes characterized[7][8][9]
Bisabolene (B7822174) Synthase Gene(s) (-)-α-bisabolol synthase (MrBBS) identified[10]Two (Z)-γ-bisabolene synthases identified[11](E)-α-bisabolene synthase gene isolated[7][12]
Genomic Clustering Evidence of sesquiterpenoid biosynthesis genes[13]Large and highly repetitive genome[4][14](E)-α-bisabolene synthase gene has 12 introns[7][8]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of α-bisabolene begins with the universal isoprenoid precursors, IPP and DMAPP, which are converted to FPP. The terpene synthase, α-bisabolene synthase, then catalyzes the cyclization of FPP to form α-bisabolene.

Biosynthesis of this compound via MEP and MVA pathways.
Experimental Workflow for Comparative Genomics

A typical workflow for the comparative genomics of α-bisabolene synthase genes involves several key steps, from sample collection to phylogenetic analysis.

Comparative Genomics Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_functional_validation Functional Validation Plant_Material Plant Material (M. recutita, H. annuus, A. grandis) DNA_Extraction Genomic DNA Extraction Plant_Material->DNA_Extraction DNA_Sequencing Whole Genome Sequencing (Next-Generation Sequencing) DNA_Extraction->DNA_Sequencing Genome_Assembly Genome Assembly DNA_Sequencing->Genome_Assembly Gene_Prediction Gene Prediction & Annotation Genome_Assembly->Gene_Prediction TPS_Identification Terpene Synthase (TPS) Gene Identification (BLAST, HMMsearch) Gene_Prediction->TPS_Identification Phylogenetic_Analysis Phylogenetic Analysis (Alignment, Tree Building) TPS_Identification->Phylogenetic_Analysis Synteny_Analysis Synteny & Gene Clustering Analysis TPS_Identification->Synteny_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) TPS_Identification->Gene_Expression Heterologous_Expression Heterologous Expression (E. coli, Yeast) TPS_Identification->Heterologous_Expression Enzyme_Assay Enzyme Assays & Product Identification (GC-MS) Heterologous_Expression->Enzyme_Assay

Workflow for comparative genomics of TPS genes.

Experimental Protocols

Genomic DNA Extraction from Recalcitrant Plant Species

This protocol is adapted from methods designed for plants rich in secondary metabolites, which can interfere with DNA extraction.

Materials:

  • Fresh or freeze-dried leaf/flower tissue

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 1.4 M NaCl, 20 mM EDTA, 2% (w/v) CTAB, 1% (w/v) PVP, 0.2% (v/v) β-mercaptoethanol (added just before use)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (B130326), chilled

  • 70% Ethanol, chilled

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Grind 1-2 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a 50 mL tube containing 10 mL of pre-warmed (65°C) Extraction Buffer.

  • Incubate at 65°C for 60 minutes with occasional gentle inversion.

  • Add an equal volume of chloroform:isoamyl alcohol, mix by inversion for 10 minutes.

  • Centrifuge at 5,000 x g for 15 minutes at room temperature.

  • Transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of chilled isopropanol and mix gently to precipitate the DNA.

  • Incubate at -20°C for at least 30 minutes.

  • Pellet the DNA by centrifugation at 10,000 x g for 10 minutes.

  • Wash the pellet with 5 mL of chilled 70% ethanol, centrifuge for 5 minutes.

  • Air dry the pellet and resuspend in 200-500 µL of TE buffer.

  • Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.

  • Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

Phylogenetic Analysis of Terpene Synthase Genes

Methodology:

  • Sequence Retrieval: Obtain candidate TPS gene sequences from the annotated genomes of the target species. Use known α-bisabolene synthase protein sequences as queries for BLAST searches.

  • Sequence Alignment: Align the deduced amino acid sequences of the candidate TPS genes using a multiple sequence alignment tool such as ClustalW or MAFFT.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using a method such as Maximum Likelihood (e.g., with RAxML or PhyML) or Neighbor-Joining (e.g., with MEGA). Use a suitable substitution model (e.g., JTT, WAG) and perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Tree Visualization: Visualize and annotate the phylogenetic tree using a tool like FigTree or iTOL.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression levels of candidate α-bisabolene synthase genes in different plant tissues.

Materials:

  • Plant tissues (e.g., flowers, leaves, stems)

  • RNA extraction kit suitable for plant tissues

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qRT-PCR instrument

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Extract total RNA from the different plant tissues using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation: Design primers specific to the target TPS genes and one or more stably expressed reference genes (e.g., Actin, Ubiquitin). Validate primer efficiency through a standard curve analysis.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions containing cDNA, primers, and qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene(s).[15]

Conclusion

The comparative genomic analysis of Matricaria recutita, Helianthus annuus, and Abies grandis reveals both conserved and divergent features in the biosynthesis of α-bisabolene and related sesquiterpenoids. While all three species possess the fundamental enzymatic machinery for sesquiterpene production, the specific TPS enzymes, their genomic organization, and their expression patterns contribute to the distinct chemical profiles of each plant. The Asteraceae species, M. recutita and H. annuus, offer a particularly interesting comparison for understanding the evolution of sesquiterpene diversity within a large and medicinally important plant family. Further research, including high-quality genome assemblies for more species and detailed functional characterization of their TPS genes, will continue to illuminate the complex evolutionary history of this important class of natural products and provide new avenues for their biotechnological production.

References

Alpha-Bisabolene: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of alpha-bisabolene, contrasting its laboratory performance in controlled cellular environments with its efficacy in living organisms.

The natural sesquiterpene this compound has garnered interest within the scientific community for its potential as an anticancer agent. As a constituent of various essential oils, its biological activities, along with those of its more extensively studied derivative, alpha-bisabolol (B1667320), have been the subject of numerous investigations. This guide provides a detailed comparison of the in vitro and in vivo anticancer efficacy of this compound and its related compounds, supported by experimental data to inform future research and drug development endeavors.

In Vitro Efficacy: Direct Cytotoxic and Pro-Apoptotic Effects

In vitro studies are fundamental in elucidating the direct effects of a compound on cancer cells. For this compound and its derivatives, these studies have primarily focused on assessing cytotoxicity and the induction of apoptosis (programmed cell death).

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of alpha-bisabolol, a closely related and more extensively researched sesquiterpene alcohol, against various cancer cell lines. While direct IC50 values for this compound are less reported, essential oils containing it have demonstrated cytotoxic effects.[1] It is important to note that the anticancer potential of this compound is often inferred from studies on alpha-bisabolol.[1]

Cell LineCancer TypeCompoundIC50 ValueReference
Various Leukemia CellsAcute Leukemiaα-Bisabolol14 - 65 µM[1]
MCF-7Human Breast Cancerβ-Bisabolene66.91 µg/ml[1]
SKBR3Human Breast Cancerβ-Bisabolene70.62 µg/ml[1]
BT474Human Breast Cancerβ-Bisabolene74.3 µg/ml[1]
MDA-MB-231Human Breast Cancerβ-Bisabolene98.39 µg/ml[1]
4T1Murine Breast Cancerβ-Bisabolene48.99 µg/ml[1]
PC-3Prostate Cancerα-BisabololNot explicitly stated, but cytotoxicity observed[2]
HelaCervical Cancerα-BisabololNot explicitly stated, but cytotoxicity observed[2]
ECA-109Esophageal Carcinomaα-BisabololNot explicitly stated, but cytotoxicity observed[2]
HepG2Liver Carcinomaα-BisabololNot explicitly stated, but cytotoxicity observed[2]
K-562Myeloid Leukemia(-)-alpha-bisabolol based thiosemicarbazonesGI50 0.01-4.22 µM[3]
HTB-26Breast CancerOleoyl-quercetin hybrids10 - 50 µM[4]
PC-3Pancreatic CancerOleoyl-quercetin hybrids10 - 50 µM[4]
HepG2Hepatocellular CarcinomaOleoyl-quercetin hybrids10 - 50 µM[4]
KLM1, Panc1, KP4Pancreatic Cancerα-Bisabolol derivative>62.5 (for α-bisabolol)[5]
U-87, U-251, GL-261Gliomaα-bisabolol α-L-rhamnopyranoside40-64[5]
TE671Human Neuroblastomaγ-BisaboleneCC50 8.2 μM[6]

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into factors such as bioavailability, metabolism, and overall systemic effects.

Quantitative Analysis of Tumor Growth Inhibition

Animal models, particularly xenograft models in mice, are commonly used to assess the in vivo antitumor efficacy of compounds like alpha-bisabolol.[7]

Animal ModelCancer TypeTreatmentKey Quantitative FindingsReference
HER-2/neu transgenic miceSpontaneous Mammary Tumorsα-Bisabolol (10 mg/mouse, intramammary)Decreased number of palpable tumor masses; tumor-free for more weeks after surgical resection.[8]
Xenograft nude mouse modelsPancreatic Cancerα-Bisabolol (1000 mg/kg, intragastric)Significantly inhibited tumor growth in both subcutaneous and peritoneal models.[9]
Transplanted 4T1 mammary tumorsMurine Mammary Carcinomaβ-Bisabolene37.5% reduction in tumor volume.[10]

Signaling Pathways Modulated by Alpha-Bisabolol

The anticancer effects of alpha-bisabolol are attributed to its ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.[11]

Signaling_Pathways alpha_bisabolol α-Bisabolol lipid_rafts Lipid Rafts alpha_bisabolol->lipid_rafts enters cell via pi3k_akt PI3K/Akt Pathway alpha_bisabolol->pi3k_akt nf_kb NF-κB Pathway alpha_bisabolol->nf_kb mitochondria Mitochondria alpha_bisabolol->mitochondria direct damage bcl2 Bcl-2 (anti-apoptotic) alpha_bisabolol->bcl2 downregulates bax_bad Bax, Bad (pro-apoptotic) alpha_bisabolol->bax_bad upregulates p53 p53 alpha_bisabolol->p53 activates fas Fas Receptor alpha_bisabolol->fas proliferation Cell Proliferation ↓ pi3k_akt->proliferation nf_kb->proliferation cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bad->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->bax_bad caspase8 Caspase-8 fas->caspase8 caspase8->caspase3

Caption: Proposed signaling pathways modulated by α-Bisabolol leading to apoptosis.

Studies have shown that alpha-bisabolol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax and Bad.[11] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and -3), ultimately resulting in apoptosis.[11] Furthermore, alpha-bisabolol has been shown to suppress cell survival pathways such as PI3K/Akt and NF-κB.[11] The tumor suppressor protein p53 and the Fas death receptor have also been implicated in its mechanism of action.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro and in vivo experiments.

In Vitro Experimental Workflow

In_Vitro_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Treatment with α-Bisabolene/α-Bisabolol cell_culture->treatment mtt_assay Cell Viability Assay (MTT Assay) treatment->mtt_assay annexin_v Apoptosis Assay (Annexin V/PI Staining) treatment->annexin_v western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate) mtt_assay->data_analysis annexin_v->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Cell Viability (MTT) Assay Protocol: [5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with various concentrations of alpha-bisabolol for the desired time.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692).[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis (Annexin V-FITC/PI) Assay Protocol: [5]

  • Cell Treatment: Treat cells with alpha-bisabolol at various concentrations.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

In Vivo Experimental Workflow

In_Vivo_Workflow start Start animal_model Animal Model (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth treatment Treatment with α-Bisabolol (e.g., Oral Gavage) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Weight) treatment->data_collection analysis Histological/Molecular Analysis of Tumors data_collection->analysis end End analysis->end

Caption: General workflow for in vivo xenograft tumor model studies.

Xenograft Tumor Model Protocol: [7]

  • Cell Preparation: Culture and harvest cancer cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.[7]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³) and monitor growth regularly with calipers.[7]

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer alpha-bisabolol or a vehicle control via a predetermined route and schedule.[7]

  • Endpoint: Continue treatment until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors.[7]

  • Analysis: Measure tumor weight and perform further analyses such as histology and western blotting.[7]

Conclusion

The available evidence, largely derived from its cogener alpha-bisabolol, suggests that this compound holds promise as a potential anticancer agent. In vitro studies have consistently demonstrated its ability to induce cytotoxicity and apoptosis in a variety of cancer cell lines through the modulation of key signaling pathways. These findings are corroborated by in vivo studies, which have shown significant tumor growth inhibition in animal models.

However, it is crucial to acknowledge that much of the detailed mechanistic and quantitative data is for alpha-bisabolol. Further research is warranted to specifically elucidate the anticancer efficacy and mechanisms of action of this compound itself. Direct comparative studies between this compound and alpha-bisabolol would be invaluable in determining their relative potency and therapeutic potential. Future investigations should also focus on optimizing delivery systems to enhance bioavailability and therapeutic efficacy in preclinical and, eventually, clinical settings.

References

Synergistic Effects of Alpha-Bisabolene with Other Essential Oil Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between components of essential oils is a burgeoning field in phytopharmacology. These interactions can lead to enhanced therapeutic efficacy, broader spectrum of activity, and reduced doses, thereby minimizing potential side effects. This guide focuses on the synergistic effects of alpha-bisabolene, a sesquiterpene found in various essential oils, with other essential oil components. Due to the limited direct research on this compound, this guide will also draw upon studies of its more abundant and well-researched isomer, alpha-bisabolol, as a close proxy to infer potential synergistic activities.

Antimicrobial Synergy

This compound and its isomer have demonstrated significant potential in enhancing the efficacy of other antimicrobial agents against a range of pathogens.

Synergistic Antibacterial Activity: α-Bisabolol and Tea Tree Oil

A notable example of synergy is the combination of α-bisabolol and tea tree oil against Solobacterium moorei, a bacterium associated with halitosis. While tea tree oil alone exhibits potent antibacterial properties, the addition of α-bisabolol at sub-inhibitory concentrations significantly enhances this effect.

Experimental Data:

OrganismCompoundConcentrationViability Reduction (log CFU/ml)Synergy Observed
S. moorei CCUG39336Tea Tree Oil≥0.5%>5-
S. moorei CCUG39336α-Bisabolol-Less effective than Tea Tree Oil-
S. moorei CCUG39336 & 2 clinical isolatesα-Bisabolol + Tea Tree Oil0.1% + 0.05%Significant synergistic killingYes[1][2]

Experimental Protocol: Direct Exposure Test

This protocol is based on the methodology described by Forrer et al. (2012).[1]

  • Inoculum Preparation: Solobacterium moorei strains are cultured on Columbia blood agar (B569324) plates under anaerobic conditions at 37°C. Colonies are harvested and suspended in a suitable broth to a defined optical density corresponding to a specific bacterial concentration (e.g., 10⁸ CFU/ml).

  • Test Preparation: The test agents (α-bisabolol and tea tree oil) are prepared at various concentrations in an appropriate solvent and then diluted in the test medium.

  • Exposure: The bacterial suspension is added to the test solutions containing the individual components or their combination. Control tubes contain the bacterial suspension with the solvent only.

  • Incubation: The mixtures are incubated for a defined period (e.g., 1, 5, 15, and 30 minutes) at 37°C.

  • Viability Assessment: Following incubation, aliquots are serially diluted and plated on Columbia blood agar. The plates are incubated anaerobically, and the colony-forming units (CFU/ml) are counted to determine the reduction in bacterial viability.

Experimental Workflow for Direct Exposure Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare S. moorei Inoculum exposure Expose Bacteria to Test Agents (Individual & Combination) prep_inoculum->exposure prep_agents Prepare Test Agents (α-Bisabolol & Tea Tree Oil) prep_agents->exposure incubation Incubate at 37°C (1, 5, 15, 30 min) exposure->incubation serial_dilution Serial Dilution & Plating incubation->serial_dilution colony_count Count CFU/ml serial_dilution->colony_count calc_reduction Calculate Viability Reduction colony_count->calc_reduction G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK) TLR4->MAPK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_genes activates alpha_bisabolol α-Bisabolol alpha_bisabolol->IKK inhibits alpha_bisabolol->MAPK inhibits NFkB_nuc->Pro_inflammatory_genes activates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_genes->Cytokines leads to G cluster_treatment Treatment cluster_cell Cancer Cell Phytol Phytol Bcl2 Bcl-2 (Anti-apoptotic) Phytol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Phytol->Bax upregulates alpha_bisabolol α-Bisabolol alpha_bisabolol->Bcl2 downregulates alpha_bisabolol->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits cytochrome c release Bax->Mitochondrion promotes cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Head-to-head comparison of different chiral columns for bisabolene separation

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Chiral Columns for Bisabolene (B7822174) Separation

For researchers, scientists, and professionals in drug development and natural product analysis, the stereochemistry of bioactive molecules like bisabolene is of paramount importance. Bisabolene exists as a variety of isomers and enantiomers, each potentially possessing distinct biological activities. The accurate separation and quantification of these chiral variants are crucial for efficacy and safety assessment. This guide offers a comparative overview of chiral gas chromatography (GC) columns for the separation of bisabolene enantiomers, supported by experimental protocols and data interpretation guidelines.

The primary technique for the separation of volatile compounds like bisabolene isomers is gas chromatography.[1] For the specific task of separating enantiomers, capillary columns with a chiral stationary phase (CSP) are required. Derivatized cyclodextrins are the most common and effective CSPs for this purpose.[1][2]

Performance Comparison of Chiral GC Columns

While direct head-to-head quantitative data for the separation of bisabolene enantiomers on a wide range of commercial columns is limited in published literature, performance can be inferred from the successful separation of other structurally related terpenes. The following table summarizes potential candidate columns and their characteristics. Researchers are encouraged to use this table as a starting point for column screening.

Column NameChiral Stationary Phase (CSP)PrincipleKey Performance Highlights for Terpene/Bisabolene SeparationManufacturer
Cyclosil-B Based on cyclodextrin (B1172386) derivativesGas Chromatography (GC) - Chiral Stationary PhaseDemonstrated efficacy in the chiral analysis of nerolidol (B1678203) (a bisabolene precursor) and bisabolene.Agilent Technologies
Rt-βDEXsm Derivatized β-cyclodextrinGas Chromatography (GC) - Chiral Stationary PhaseOffers broad applicability for the enantiomeric separation of a wide range of terpenes, with 16 out of 21 tested compounds being baseline resolved in one study.[3]Restek
Rt-βDEXse Derivatized β-cyclodextrinGas Chromatography (GC) - Chiral Stationary PhaseProvides extensive enantiomeric separation for monoterpenes and related compounds.[4]Restek
CP-Chirasil-Dex CB Chemically bonded derivatized β-cyclodextrinGas Chromatography (GC) - Chiral Stationary PhaseShows high selectivity and inertness for a variety of optical isomers, including common terpenes like α-pinene and limonene.[5]Agilent Technologies
CHIRALDEX® G-TA Trifluoroacetyl-permethyl-γ-cyclodextrinGas Chromatography (GC) - Chiral Stationary PhaseKnown to provide baseline separation for various terpene enantiomers and offers the potential for elution order reversal.Supelco/Merck

Experimental Protocol: Chiral GC-MS Analysis of Bisabolene Enantiomers

This protocol provides a generalized method for the enantioselective analysis of bisabolene using a cyclodextrin-based chiral GC column. Optimization of parameters, particularly the temperature program, is often necessary to achieve baseline separation.

1. Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral GC Column: e.g., Agilent Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: Bisabolene standard or sample extract, diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to approximately 10-100 µg/mL.[1]

2. Chromatographic Conditions

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio)[1]

    • Temperature: 250 °C[1]

    • Injection Volume: 1 µL[1]

  • Oven Temperature Program:

    • Initial Temperature: 50-60 °C, hold for 2-5 minutes.[1]

    • Ramp: 2-5 °C/min to 200-240 °C.[1] Slower ramp rates (1-2 °C/min) can improve resolution.[6]

    • Final Hold: 5 minutes.

  • Carrier Gas Flow Rate: Constant flow, e.g., 1.0-1.2 mL/min for Helium. For Hydrogen, optimal linear velocities may be higher (e.g., 60-80 cm/s).[6]

  • Detector (FID):

    • Temperature: 250-300 °C

  • Detector (MS):

    • Transfer Line Temperature: 280 °C[1]

    • Ion Source Temperature: 230 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-300.[1]

3. Data Analysis

  • Identify the bisabolene enantiomer peaks by comparing their retention times with those of authentic standards, if available.

  • For MS detection, confirm the identity of the peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Logical Workflow for Chiral Method Development

The development of a robust chiral separation method is a systematic process. The following diagram illustrates the key steps from initial column screening to the final validated method.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Analyte Characterization (e.g., Bisabolene) Column_Selection Chiral Column Selection (e.g., Cyclodextrin-based GC) Analyte->Column_Selection Initial_Conditions Initial Screening Runs (Isothermal/Gradient) Column_Selection->Initial_Conditions Carrier_Gas Carrier Gas & Flow Rate Initial_Conditions->Carrier_Gas Temperature Temperature Program Carrier_Gas->Temperature Injection Injection Parameters Temperature->Injection Performance Performance Evaluation (Resolution, Selectivity) Injection->Performance Performance->Carrier_Gas Iterate Robustness Robustness Testing Performance->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for Chiral GC Method Development.

References

A Comparative Guide: Microbial Synthesis vs. Plant Extraction of α-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpene α-bisabolene, a valuable precursor for pharmaceuticals, biofuels, and fragrances, has traditionally been sourced through the extraction from specific plants. However, recent advancements in metabolic engineering have positioned microbial fermentation as a promising alternative. This guide provides an objective comparison of these two production methodologies, supported by experimental data, to aid researchers and industry professionals in making informed decisions.

At a Glance: Quantitative Comparison

The following tables summarize the key quantitative metrics for the microbial production and plant- A side-by-side comparison of microbial production and plant extraction of α-bisabolene reveals distinct advantages and disadvantages for each method. Microbial fermentation offers the potential for significantly higher yields and titers in a controlled environment, independent of geographical and climatic constraints. In contrast, plant extraction is a well-established process, but yields are generally lower and more variable.

Metric Microbial Production (Engineered Microorganisms) Plant Extraction (from Matricaria chamomilla and Vanillosmopsis arborea)
Highest Reported Titer/Yield 18.6 g/L (in Saccharomyces cerevisiae)Essential Oil Yield: 0.3% - 0.7% from M. chamomilla flowers. α-Bisabolene content in oil: variable (e.g., up to ~40%). Overall α-Bisabolene yield: up to 8.9 g/kg from V. arborea wood.
Feedstock Sugars (glucose, sucrose), waste streams (e.g., waste cooking oil)Plant biomass (Matricaria chamomilla flowers, Vanillosmopsis arborea wood)
Production Time 2-7 days for fermentationMonths for plant cultivation and growth
Scalability High, through standard fermentation scale-upLimited by agricultural land availability and cultivation conditions
Purity (Crude Product) Variable, dependent on downstream processingVariable, dependent on extraction method and plant chemotype
Environmental Impact Lower land and water use, potential for using renewable feedstocks. Energy-intensive fermentation and downstream processing.High land and water use for cultivation.[1][2][3][4] Energy-intensive extraction processes.[1][5] Potential for over-harvesting of wild species.[1][2][3][4]
Economic Viability Potentially lower cost at scale, dependent on feedstock price and fermentation efficiency. Currently, can be economically challenging for some terpenes.[6][7]Established market, but subject to price volatility of raw materials.

Experimental Methodologies: A Closer Look

Microbial Production of α-Bisabolene

The microbial synthesis of α-bisabolene is achieved by engineering the native metabolic pathways of microorganisms, primarily the mevalonate (B85504) (MVA) pathway in yeast and some bacteria.

1. Strain Engineering:

  • Host Organisms: Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli are commonly used.

  • Metabolic Pathway: The MVA pathway is typically upregulated by overexpressing key enzymes such as HMG-CoA reductase (tHMG1), farnesyl pyrophosphate (FPP) synthase (ERG20), and introducing a heterologous α-bisabolene synthase (BIS).

  • Gene Sources: The α-bisabolene synthase gene is often sourced from plants like the Grand Fir (Abies grandis).

2. Fermentation Protocol (Fed-Batch):

  • Medium: A defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements is used. For example, a medium could consist of 20 g/L glucose, 15 g/L (NH₄)₂SO₄, and 6 g/L MgSO₄·7H₂O.

  • Inoculum: A seed culture of the engineered microbial strain is grown to a specific optical density.

  • Bioreactor Conditions:

    • Temperature: Maintained at a specific temperature, for instance, 30°C. Some processes utilize a two-stage temperature control to balance cell growth and product formation.

    • pH: Controlled at a setpoint (e.g., 5.5) through the addition of acid or base.

    • Aeration and Agitation: Sparging with air and agitation are controlled to maintain dissolved oxygen levels.

  • Feeding Strategy: A concentrated feed solution (e.g., high-concentration glucose) is fed into the bioreactor to sustain cell growth and production.

  • In-situ Product Recovery: To mitigate product toxicity and improve yield, an organic solvent overlay (e.g., dodecane) can be used to continuously extract α-bisabolene from the fermentation broth.

3. Downstream Processing and Purification:

  • Extraction: If an in-situ extraction method is not used, the fermentation broth is harvested, and the α-bisabolene is extracted from the cells and/or the broth using solvents.

  • Purification: The crude extract is then purified using techniques such as fractional distillation or chromatography to achieve high-purity α-bisabolene.

Plant Extraction of α-Bisabolene

The primary methods for extracting α-bisabolene from plant sources are steam distillation and solvent extraction.

1. Plant Material Preparation:

  • Source: Dried flower heads of German chamomile (Matricaria chamomilla) or wood from the Candeia tree (Vanillosmopsis arborea).

  • Preparation: The plant material is typically ground or powdered to increase the surface area for extraction.

2. Steam Distillation Protocol:

  • Apparatus: A Clevenger-type apparatus is commonly used.

  • Process:

    • The ground plant material is placed in a flask with water.

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor is condensed.

    • The essential oil, which is immiscible with water, is collected.

  • Duration: The distillation process can take several hours to ensure complete extraction.[5]

3. Solvent Extraction Protocol:

  • Solvents: Organic solvents like hexane (B92381) or ethanol (B145695) are used.

  • Process:

    • The powdered plant material is mixed with the solvent.

    • The mixture is agitated for a period to allow the α-bisabolene and other compounds to dissolve in the solvent.

    • The solid plant material is filtered out.

    • The solvent is evaporated to obtain the crude extract.

4. Purification:

  • The crude essential oil or extract is further purified by fractional distillation under reduced pressure to isolate α-bisabolene from other components of the essential oil.

Visualizing the Processes

To better understand the workflows and underlying biological pathways, the following diagrams are provided.

Microbial_Production_Pathway cluster_microbe Engineered Microorganism (e.g., S. cerevisiae) AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Upregulated) AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP alpha_Bisabolene_Synthase α-Bisabolene Synthase (Heterologous) FPP->alpha_Bisabolene_Synthase alpha_Bisabolene α-Bisabolene alpha_Bisabolene_Synthase->alpha_Bisabolene

Microbial Biosynthesis Pathway for α-Bisabolene.

Plant_Extraction_Workflow Plant_Material Plant Material (e.g., Chamomile Flowers) Grinding Grinding/Powdering Plant_Material->Grinding Extraction Extraction (Steam Distillation or Solvent Extraction) Grinding->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Purification Purification (Fractional Distillation) Crude_Oil->Purification Pure_alpha_Bisabolene Pure α-Bisabolene Purification->Pure_alpha_Bisabolene

Workflow for α-Bisabolene Extraction from Plants.

Comparative_Logic_Flow Start α-Bisabolene Production Microbial Microbial Fermentation Start->Microbial Plant Plant Extraction Start->Plant High_Yield High Titer & Yield Microbial->High_Yield Sustainable Sustainable & Scalable Microbial->Sustainable Established Established Process Plant->Established Variable_Yield Variable & Lower Yield Plant->Variable_Yield

Comparative Logic of Production Methods.

Conclusion

The choice between microbial production and plant extraction of α-bisabolene depends on the specific requirements of the application. Microbial fermentation presents a highly promising and sustainable alternative to traditional plant extraction, offering the potential for higher yields, greater scalability, and a more controlled and consistent supply chain. While the initial investment in strain development and fermentation infrastructure can be significant, the long-term economic and environmental benefits are compelling.

Conversely, plant extraction is a mature technology with a well-established supply chain for certain applications. However, it is subject to the vagaries of agriculture, including climate change and land availability, and can have a larger environmental footprint. For niche applications where specific plant-derived profiles are desired, it may remain a viable option.

For researchers and drug development professionals focused on securing a reliable, high-purity, and scalable source of α-bisabolene, the continued development and optimization of microbial fermentation processes represent a critical and strategic direction.

References

Safety Operating Guide

Proper Disposal of alpha-Bisabolene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of alpha-Bisabolene, ensuring laboratory safety and environmental compliance.

This compound, a common sesquiterpene in various essential oils, requires careful handling and disposal due to its chemical properties. Adherence to proper procedures is critical to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides detailed operational and disposal plans, immediate safety information, and logistical considerations.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that can cause skin and eye irritation and is harmful if swallowed.[1][2] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If symptoms develop, seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water and remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1]

When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Ensure adequate ventilation to avoid inhaling vapors.[1] Keep the compound away from heat, sparks, open flames, and strong oxidizing agents, with which it is incompatible.[1]

Storage and Spill Management

Proper storage is crucial for maintaining the stability of this compound and ensuring laboratory safety. Store the compound in a cool, dry, well-ventilated area away from heat and oxidizing agents.[1]

In the event of a spill, take the following steps:

  • Eliminate all ignition sources from the area.[1][3]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection if ventilation is inadequate.[1]

  • Absorb the spill with an inert material, such as dry clay, sand, or diatomaceous earth.[1][3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

  • Prevent the spill from entering drains and waterways, as it may be harmful to aquatic life.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound and general laboratory chemical waste.

ParameterValueSource
Flash Point< 140°F (Combustible Liquid)[1][5][6]
Maximum Satellite Accumulation Area (SAA) Volume55 gallons[5][6]
Maximum Acutely Toxic Waste in SAA1 quart[5][6]
Container HeadroomAt least 1-inch to allow for expansion[7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[1][4] Do not discharge this compound or its containers into the sewer system or the general trash without proper treatment.[1][4][8]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[8]

  • Segregate this compound waste from other chemical waste streams, especially from incompatible materials like strong oxidizing agents.[1][7]

2. Containerization:

  • Use a chemically compatible and properly labeled waste container.[5][9] The container must be in good condition, with a secure, leak-proof cap.[7][9]

  • The label should clearly identify the contents as "Hazardous Waste" and list "this compound."

  • Keep the waste container closed at all times, except when adding waste.[5][6][8]

3. Storage in Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA at or near the point of generation.[5][6][7]

  • Ensure the SAA is inspected weekly for any signs of leakage.[7]

4. Disposal Request and Pickup:

  • Once the container is full or you are ready for disposal, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pickup.[5]

  • The material will be collected by EHS and transferred to a licensed hazardous waste disposal company.[5] Approved disposal methods include sending it to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[4]

5. Empty Container Disposal:

  • A container that has held this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) before it can be disposed of as regular trash.[8]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.[8]

Disposal Workflow for this compound

G This compound Disposal Workflow A 1. Waste Generation (Unused or Contaminated this compound) B 2. Segregate Waste (Keep from Incompatible Chemicals) A->B C 3. Containerize (Labeled, Compatible, Closed Container) B->C D 4. Store in Satellite Accumulation Area (SAA) C->D G Empty Container Management C->G E 5. Request Disposal (Contact Environmental Health & Safety) D->E F 6. Professional Disposal (Incineration or Chemical Destruction) E->F H Triple-Rinse with Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container as Regular Trash H->J I->C

Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of alpha-Bisabolene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can be harmful if swallowed or inhaled, and it is known to cause skin and eye irritation.[1][2] It may also cause an allergic skin reaction.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile gloves are a suitable option).[4]To prevent skin contact, which can cause irritation and allergic reactions.[1][2][3]
Eye Protection Safety goggles or a face shield.[1][5]To protect against splashes that can cause serious eye irritation.[1]
Body Protection A lab coat or a chemical-resistant suit.[5]To protect skin and clothing from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1][5]To avoid inhalation of vapors, which can be harmful.[1][2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to mitigate the risks associated with this compound.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[1]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.[1][6] Smoking is strictly prohibited in handling areas.

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

Immediate and appropriate responses to spills and exposures are critical.

Table 2: Emergency Procedures for this compound

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting as it may be fatal if swallowed and enters airways.[2][3] Immediately call a poison center or doctor.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms develop, seek medical attention.
Spill or Leak Eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1]
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.

Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, lab coats) in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[1] Do not dispose of it down the drain or into the environment, as it can be toxic to aquatic life.[2]

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service for chemical waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Chemical Handling Chemical Handling Prepare Workspace->Chemical Handling Decontaminate Workspace Decontaminate Workspace Chemical Handling->Decontaminate Workspace Spill Spill Chemical Handling->Spill Exposure Exposure Chemical Handling->Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Contain & Absorb Contain & Absorb Spill->Contain & Absorb Contain & Absorb->Dispose Waste First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Bisabolene
Reactant of Route 2
alpha-Bisabolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.